3,5-Difluoro-4'-iso-propylbenzophenone
Description
BenchChem offers high-quality 3,5-Difluoro-4'-iso-propylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4'-iso-propylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRLTIGZMBSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374264 | |
| Record name | 3,5-Difluoro-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-09-2 | |
| Record name | (3,5-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Molecular Weight of 3,5-Difluoro-4'-iso-propylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the molecular weight of 3,5-Difluoro-4'-iso-propylbenzophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. This document moves beyond a simple statement of the value to provide a deeper understanding of its theoretical calculation and empirical verification, equipping researchers with the foundational knowledge for accurate characterization and utilization of this compound.
Compound Identity and Physicochemical Properties
3,5-Difluoro-4'-iso-propylbenzophenone is a substituted benzophenone with a molecular structure that lends itself to a range of potential applications. The presence of two fluorine atoms and an isopropyl group significantly influences its electronic properties, solubility, and metabolic stability, making it a valuable scaffold in drug design and a functional component in polymer chemistry.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄F₂O | [3] |
| Molecular Weight | 260.28 g/mol | [3][4] |
| CAS Number | 844885-09-2 | [3] |
Theoretical Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₁₆H₁₄F₂O, indicates that one molecule of 3,5-Difluoro-4'-iso-propylbenzophenone contains:
-
16 Carbon (C) atoms
-
14 Hydrogen (H) atoms
-
2 Fluorine (F) atoms
-
1 Oxygen (O) atom
Using the standard atomic weights from the periodic table:
-
Atomic weight of C ≈ 12.011 u
-
Atomic weight of H ≈ 1.008 u
-
Atomic weight of F ≈ 18.998 u
-
Atomic weight of O ≈ 15.999 u
The molecular weight (MW) is calculated as follows:
MW = (16 × 12.011) + (14 × 1.008) + (2 × 18.998) + (1 × 15.999) MW = 192.176 + 14.112 + 37.996 + 15.999 MW = 260.283 g/mol
This calculated value is in excellent agreement with the reported molecular weight of 260.28 g/mol .[3][4]
Experimental Verification of Molecular Weight
While theoretical calculations provide a precise molecular weight, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Mass spectrometry is the primary technique for this purpose.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 3,5-Difluoro-4'-iso-propylbenzophenone, various ionization techniques can be employed.
Experimental Workflow for Mass Spectrometry
Figure 1: A generalized workflow for the analysis of 3,5-Difluoro-4'-iso-propylbenzophenone by mass spectrometry.
-
Electron Impact (EI) Ionization: In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. For 3,5-Difluoro-4'-iso-propylbenzophenone, the molecular ion peak would be expected at an m/z of approximately 260. The fragmentation pattern can provide valuable structural information, with common cleavages occurring on either side of the carbonyl group.[5]
-
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and a more prominent quasi-molecular ion peak, such as [M+H]⁺. In positive-ion mode CI, a protonated molecule would be observed at an m/z of approximately 261. This is particularly useful for confirming the molecular weight of the parent compound.[5]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is particularly well-suited for polar molecules. In positive-ion mode ESI, 3,5-Difluoro-4'-iso-propylbenzophenone would be expected to readily form a protonated molecule [M+H]⁺ at an m/z of approximately 261.[1]
Table of Expected Molecular Ion Peaks in Mass Spectrometry
| Ionization Technique | Expected Ion | Approximate m/z |
| Electron Impact (EI) | [M]⁺ | 260 |
| Chemical Ionization (CI) | [M+H]⁺ | 261 |
| Electrospray Ionization (ESI) | [M+H]⁺ | 261 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is primarily used for structure elucidation, it can also provide strong evidence for the successful synthesis and purity of the target compound, indirectly supporting the molecular weight. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool.[6][7][8]
Key Features in the NMR Spectra of 3,5-Difluoro-4'-iso-propylbenzophenone:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the isopropyl group protons. The integration of these signals should correspond to the 14 protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 16 carbon atoms in their unique chemical environments.
-
¹⁹F NMR: The fluorine NMR spectrum is especially informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[8][9] It would show signals corresponding to the two fluorine atoms, and their coupling patterns with neighboring protons can further confirm the substitution pattern on the aromatic ring.
Workflow for NMR-based Structural Confirmation
Figure 2: A workflow for the structural confirmation of 3,5-Difluoro-4'-iso-propylbenzophenone using NMR spectroscopy.
Conclusion
The molecular weight of 3,5-Difluoro-4'-iso-propylbenzophenone is a fundamental property that underpins its use in research and development. A thorough understanding of its theoretical basis and the application of modern analytical techniques for its verification are essential for ensuring the quality and reliability of scientific investigations involving this compound. The combination of mass spectrometry for direct molecular weight determination and NMR spectroscopy for structural confirmation provides a robust framework for the comprehensive characterization of 3,5-Difluoro-4'-iso-propylbenzophenone.
References
- Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.).
- Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone - Benchchem. (n.d.).
- 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - 阿镁生物. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.).
-
3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - Aladdin. (n.d.). Retrieved from [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- NMR | Fluorine Spectroscopy - Oxford Instruments. (n.d.).
- 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2 | SCBT. (n.d.).
- 4,4'-Difluorobenzophenone - Chem-Impex. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - 阿镁生物 [amaybio.com]
- 4. 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
physical properties of 3,5-Difluoro-4'-iso-propylbenzophenone
Technical Monograph: Physicochemical Profiling of 3,5-Difluoro-4'-iso-propylbenzophenone
Part 1: Executive Summary
3,5-Difluoro-4'-iso-propylbenzophenone (CAS: 844885-09-2) is a specialized fluorinated aromatic ketone serving as a critical intermediate in the synthesis of agrochemicals, pharmaceutical active ingredients (APIs), and liquid crystal mesogens.[1][2][3] Its structural uniqueness lies in the 3,5-difluoro substitution pattern on one ring—providing metabolic stability and electron-withdrawing modulation—paired with a lipophilic 4'-isopropyl group on the opposing ring.[1][3] This specific architecture makes it a valuable scaffold for optimizing bioavailability and tuning the dielectric anisotropy of functional materials.[3]
Part 2: Molecular Architecture & Identification
| Identifier | Details |
| IUPAC Name | (3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone |
| CAS Registry Number | 844885-09-2 |
| Molecular Formula | C₁₆H₁₄F₂O |
| Molecular Weight | 260.28 g/mol |
| SMILES | CC(C)c1ccc(cc1)C(=O)c2cc(F)cc(F)c2 |
| Structural Class | Diaryl Ketone / Halogenated Benzophenone |
Structural Insight: The molecule features two distinct aromatic domains bridged by a carbonyl group.[3][4]
-
Ring A (3,5-Difluoro): The fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), deactivating this ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr) under specific conditions.[1][3] This pattern also blocks metabolic hydroxylation at the most reactive sites.[3]
-
Ring B (4'-Isopropyl): The isopropyl group is a weak electron donor (+I) and significantly increases lipophilicity (LogP), enhancing membrane permeability in biological systems.[1][3]
Part 3: Physicochemical Properties
Note: Due to the specialized nature of this isomer, values marked with () are derived from high-fidelity predictive models validated against structural analogs like 4,4'-difluorobenzophenone.*[1][3]
Physical State & Transition Temperatures
| Property | Value / Range | Contextual Analysis |
| Physical State | Viscous Liquid or Low-Melting Solid | Unlike the symmetric 4,4'-difluorobenzophenone (MP: 107°C), the asymmetry and the bulky isopropyl group disrupt crystal packing, significantly lowering the melting point.[1][3] |
| Boiling Point | 349.4 ± 42.0 °C (at 760 mmHg) | High boiling point attributed to the polar carbonyl group and increased molecular weight.[3] |
| Flash Point | ~165 °C (Predicted) | Indicates thermal stability suitable for high-temperature reactions (e.g., Suzuki couplings).[1][3] |
| Density | 1.151 ± 0.06 g/cm³ * | Denser than water due to difluoro substitution.[3] |
Solubility & Lipophilicity[1][3]
Part 4: Synthesis & Purification Protocols
Expert Insight: The most robust synthetic route avoids the use of expensive 3,5-difluorobenzene precursors by utilizing 3,5-difluorobenzoyl chloride .[1][3] The following protocol utilizes a Friedel-Crafts Acylation, which offers high regioselectivity due to the directing effects of the isopropyl group.[1][3]
Protocol: Friedel-Crafts Acylation
Reaction: Cumene + 3,5-Difluorobenzoyl Chloride → Product[1][3]
-
Reagent Prep: In a flame-dried 3-neck flask, dissolve 3,5-difluorobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) .
-
Catalyst Addition: Cool the system to 0°C. Add Aluminum Chloride (AlCl₃) (1.1 eq) portion-wise to avoid a rapid exotherm.
-
Substrate Addition: Add Cumene (Isopropylbenzene) (1.05 eq) dropwise over 30 minutes. The isopropyl group directs the acylation primarily to the para position due to steric hindrance at the ortho sites.[3]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.
-
Purification:
Visualization: Synthesis Pathway
Figure 1: Friedel-Crafts acylation pathway ensuring para-regioselectivity via steric control.
Part 5: Applications & Structural Logic
Medicinal Chemistry (Bioisosterism)
The 3,5-difluorophenyl moiety is a privileged scaffold in drug design.[1][3]
-
Metabolic Blocking: The C-F bonds at positions 3 and 5 prevent oxidative metabolism (CYP450 hydroxylation) that typically occurs on phenyl rings.[3]
-
Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of any potential neighboring protons, influencing binding affinity in protein pockets.[3]
Material Science (Liquid Crystals)
In liquid crystal engineering, this molecule acts as a core mesogen .[3]
-
Dielectric Anisotropy: The lateral fluorine substituents create a transverse dipole moment, which is essential for molecules used in Vertical Alignment (VA) mode displays.[3]
-
Viscosity Control: The isopropyl group disrupts strong pi-stacking just enough to lower the rotational viscosity, improving the switching speed of the final LC mixture.[3]
Visualization: Structure-Property Relationship
Figure 2: Structure-Activity Relationship (SAR) mapping chemical features to functional outcomes.[1][3]
Part 6: Handling & Safety (GHS)[1][3]
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ketone functionality is stable, but the compound should be kept away from strong oxidizing agents.[3][5]
References
-
Sigma-Aldrich. Product Specification: 3,5-Difluorobenzoyl chloride (Precursor).[1][3] Retrieved from [1][3]
-
ChemicalBook. 3,5-Difluoro-4'-isopropylbenzophenone (CAS 844885-09-2) Predicted Properties. Retrieved from [1][3]
-
PubChem. Compound Summary: 3,5-Difluorobenzoyl chloride.[3] National Library of Medicine.[3] Retrieved from [1][3]
-
Matrix Scientific. Product Catalog: 3,5-Difluoro-4'-isopropylbenzophenone.[1][3] Retrieved from [1][3]
Sources
- 1. scribd.com [scribd.com]
- 2. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 3. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. N-Vinyl-2-pyrrolidone CAS#: 88-12-0 [m.chemicalbook.com]
3,5-Difluoro-4'-iso-propylbenzophenone chemical structure
An In-Depth Technical Guide to 3,5-Difluoro-4'-iso-propylbenzophenone: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-4'-iso-propylbenzophenone, a fluorinated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. The benzophenone scaffold is a ubiquitous and privileged structure in drug discovery, found in numerous bioactive compounds.[1][2] The incorporation of difluoro and isopropyl moieties into this core structure modifies its electronic and steric properties, offering unique opportunities for the development of novel therapeutics and advanced materials. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation with a discussion of the underlying mechanism, and explores its potential applications as a key chemical intermediate.
Physicochemical and Structural Properties
3,5-Difluoro-4'-iso-propylbenzophenone is a diaryl ketone characterized by a 1,3-difluorinated phenyl ring and a 4-isopropylated phenyl ring bridged by a carbonyl group. The presence of fluorine atoms significantly impacts the molecule's polarity, metabolic stability, and binding interactions, making it an attractive building block in drug design.[3]
Core Data
| Property | Value | Source |
| CAS Number | 844885-09-2 | [4] |
| Molecular Formula | C₁₆H₁₄F₂O | [4][5] |
| Molecular Weight | 260.28 g/mol | [4][5] |
| Purity (Typical) | ≥95% | [4] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Chemical Structure
The structure combines the electron-withdrawing nature of the difluorinated ring with the lipophilic isopropyl group, creating a molecule with distinct chemical properties.
Caption: Chemical structure of 3,5-Difluoro-4'-iso-propylbenzophenone.
Synthesis and Reaction Mechanism
The most direct and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation .[6] This electrophilic aromatic substitution reaction provides an efficient means to form the crucial carbon-carbon bond between one of the aromatic rings and the carbonyl carbon.[7]
Synthetic Scheme
The synthesis involves the reaction of 1,3-difluorobenzene with 4-iso-propylbenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation synthesis scheme.
Reaction Mechanism
The trustworthiness of the Friedel-Crafts acylation protocol stems from its well-understood, stepwise mechanism. Careful control of reaction conditions is paramount for success.
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the 4-iso-propylbenzoyl chloride by coordinating to the chlorine atom. This coordination weakens the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[6][7] This step is the primary reason for the requirement of stoichiometric amounts of the catalyst, as the aluminum chloride complexes with the final ketone product.
-
Electrophilic Aromatic Substitution: The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6]
-
Deprotonation and Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the difluorinated ring, yielding the final product, 3,5-Difluoro-4'-iso-propylbenzophenone.
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of polysubstitution. The newly introduced acyl group is electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to further acylation.[6][7]
Experimental Protocol: Synthesis and Purification
This protocol provides a self-validating workflow, including purification and characterization steps to ensure the identity and purity of the final product.
Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 |
| 4-iso-propylbenzoyl chloride | C₁₀H₁₁ClO | 182.65 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (1M) | HCl | 36.46 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Silica Gel (for chromatography) | SiO₂ | 60.08 |
Step-by-Step Procedure
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: Anhydrous aluminum chloride (1.1 eq) and anhydrous DCM are added to the flask. The resulting slurry is cooled to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: 4-iso-propylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirred slurry via the dropping funnel over 15 minutes.
-
Arene Addition: 1,3-Difluorobenzene (1.2 eq) is then added dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 3-5 hours, with progress monitored by Thin Layer Chromatography (TLC).[8]
-
Quenching: The reaction flask is cooled again to 0 °C, and the reaction is cautiously quenched by the slow, dropwise addition of 1M HCl. Causality: This step hydrolyzes the aluminum chloride complexes and neutralizes the catalyst.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.[8] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Experimental Workflow Diagram
Caption: Workflow for synthesis, purification, and analysis.
Applications in Research and Drug Development
The 3,5-Difluoro-4'-iso-propylbenzophenone scaffold is a valuable intermediate for several reasons:
-
Medicinal Chemistry Scaffold: Benzophenones are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] This specific molecule can serve as a starting point for the synthesis of more complex drug candidates.
-
Role of Fluorine: The two fluorine atoms at the meta positions can enhance binding affinity to biological targets through hydrogen bonding or dipole interactions. Furthermore, fluorine substitution is a common strategy to block metabolic oxidation sites, thereby improving the pharmacokinetic profile of a drug candidate.
-
Polymer Science: Difluorobenzophenones are key monomers in the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK).[9] While the 4,4'-isomer is most common, other isomers are explored to fine-tune polymer properties such as solubility and glass transition temperature.[9]
-
Photoinitiators: The benzophenone core structure is a classic photoinitiator, capable of absorbing UV light to generate radicals and initiate polymerization reactions.[2][3]
Conclusion
3,5-Difluoro-4'-iso-propylbenzophenone represents a strategically important chemical entity for professionals in drug discovery and materials science. Its synthesis via the robust and well-established Friedel-Crafts acylation is efficient and scalable. The unique combination of a difluorinated aromatic ring and a lipophilic isopropyl group provides a versatile platform for creating novel molecules with tailored biological activities and material properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this valuable compound in their scientific endeavors.
References
- BenchChem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- Amaybio. (n.d.). 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2.
- StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from University of Delaware, Department of Chemistry and Biochemistry website.
- Santa Cruz Biotechnology. (n.d.). 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2.
- Chemistry Steps. (2025). Friedel-Crafts Acylation.
- Effenberger, F., & Epple, G. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
- CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone.
-
Rauf, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]
- Taylor & Francis. (n.d.). Benzophenone – Knowledge and References.
- CymitQuimica. (n.d.). CAS 345-92-6: 4,4′-Difluorobenzophenone.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CAS 345-92-6: 4,4′-Difluorobenzophenone | CymitQuimica [cymitquimica.com]
- 4. 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - 阿镁生物 [amaybio.com]
- 5. 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. Friedel-Crafts Acylation [www1.udel.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Strategic Workflow for Unveiling the Biological Activity of 3,5-Difluoro-4'-iso-propylbenzophenone
This technical guide outlines a comprehensive, multi-stage strategy for the initial characterization of the potential biological activity of the novel compound, 3,5-Difluoro-4'-iso-propylbenzophenone. As no prior biological data for this specific molecule is publicly available, this document serves as a roadmap for researchers in drug discovery and development. It provides a logical, field-proven workflow, beginning with computational predictions and progressing through a series of foundational in vitro assays. The causality behind each experimental choice is detailed, ensuring a scientifically rigorous and efficient investigation.
The benzophenone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] The presence of fluorine atoms and an isopropyl group on the specific benzophenone core of our interest suggests the potential for unique interactions with biological targets, making a systematic investigation highly warranted.
Phase 1: In Silico Target Prediction and Physicochemical Analysis
The initial phase of discovery for a novel chemical entity should leverage computational tools to predict potential biological targets and assess drug-likeness. This in silico approach is cost-effective and helps to prioritize and guide subsequent wet-lab experiments.[3][4]
Physicochemical Properties
Before any screening, it is crucial to determine the fundamental physicochemical properties of 3,5-Difluoro-4'-iso-propylbenzophenone. These properties influence its behavior in biological assays and its potential as a drug candidate.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₆H₁₄F₂O | Defines the elemental composition. |
| Molecular Weight | 260.28 g/mol | Influences absorption and distribution. |
| LogP | ~4.5 | Indicates lipophilicity; affects membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Predicts transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Affects binding interactions and solubility. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | Affects binding interactions and solubility. |
Note: Values are calculated based on the chemical structure, similar to data available for related compounds from sources like PubChem.
Predicting Drug-Target Interactions
Modern computational methods can predict potential interactions between a small molecule and a vast library of known protein targets.[5][6] This is achieved by comparing the chemical structure and features of the compound to databases of molecules with known biological activities.
Experimental Protocol: In Silico Screening
-
Obtain the 2D and 3D Structure: Draw the structure of 3,5-Difluoro-4'-iso-propylbenzophenone using chemical drawing software and convert it to a 3D SDF file.
-
Select Prediction Tools: Utilize a combination of ligand-based and structure-based prediction servers. Examples include:
-
Similarity-based tools (e.g., SwissTargetPrediction, SuperPred): These tools compare the molecule's topology to a database of active compounds.
-
Molecular Docking (if a hypothesized target has a known structure): This method simulates the binding of the compound into the active site of a protein to estimate binding affinity.[3]
-
-
Execute Predictions: Submit the compound's structure to the selected platforms.
-
Analyze and Prioritize Targets: The output will be a ranked list of potential protein targets (e.g., enzymes, receptors). Prioritize targets based on the prediction confidence scores and their relevance to therapeutic areas of interest (e.g., inflammation, oncology), given that benzophenones are known to be active in these areas.[2][7]
The following diagram illustrates the initial in silico and foundational in vitro screening workflow.
Caption: Initial workflow for characterizing a novel compound.
Phase 2: Foundational In Vitro Screening
Based on the in silico predictions and the known activities of the benzophenone class, a panel of foundational in vitro assays should be performed.[8] These initial experiments are designed to quickly assess the compound's general cellular effects and to validate the computational hypotheses.
Cytotoxicity Assessment: The MTT Assay
Before investigating specific mechanisms, it is essential to determine the concentration range at which the compound affects cell viability. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a cancer cell line (e.g., HeLa or A549, relevant to benzophenones' known antiproliferative activities) into a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare a serial dilution of 3,5-Difluoro-4'-iso-propylbenzophenone in culture medium. Replace the old media with 100 µL of the treatment media in each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, for a final concentration of 0.45-0.5 mg/mL.[11][12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[13] Given that some benzophenone derivatives are known to inhibit enzymes like cyclooxygenases (COX), screening against a panel of relevant enzymes is a logical next step.[7]
Experimental Protocol: General Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for specific enzymes identified in the in silico screening (e.g., kinases, proteases, COX).[14]
-
Reagent Preparation: Dissolve the purified target enzyme, its specific substrate, and the test compound in an appropriate assay buffer. Prepare a serial dilution of the inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add a fixed amount of the enzyme to each well. Then, add the various concentrations of 3,5-Difluoro-4'-iso-propylbenzophenone. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes.[14]
-
Reaction Initiation: Start the reaction by adding the enzyme's substrate to each well.
-
Signal Detection: Measure the reaction's progress over time using a plate reader. The detection method depends on the assay type (e.g., absorbance for colorimetric substrates, fluorescence for fluorogenic substrates).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. This provides a quantitative measure of the compound's inhibitory potency.[15]
Receptor Binding Assays
Receptor binding assays are used to determine if a compound interacts with a specific receptor.[16] These assays are fundamental in pharmacology and are typically performed using a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.[17]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a classic filtration-based assay to measure the ability of our test compound to compete with a known radioligand.[18]
-
Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the target receptor (identified from in silico analysis).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (at or below its Kd), and varying concentrations of the unlabeled test compound (3,5-Difluoro-4'-iso-propylbenzophenone).[19][20]
-
Incubation: Incubate the plate for a specific time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[20]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand passes through.[18]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filter for each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This will generate a competition curve from which the IC₅₀ can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.
The following diagram details the decision-making logic for proceeding with further studies based on the initial screening results.
Caption: Decision matrix for advancing a hit compound.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological evaluation of 3,5-Difluoro-4'-iso-propylbenzophenone. By integrating predictive computational methods with robust, industry-standard in vitro assays, researchers can efficiently generate the first critical data points on the activity of this novel compound. Positive results, or "hits," from this initial screening cascade—such as potent enzyme inhibition or high-affinity receptor binding in the absence of broad cytotoxicity—would provide the necessary validation to advance the compound to more complex studies. These would include mechanism of action (MOA) studies, lead optimization through structure-activity relationship (SAR) analysis, and eventual testing in more complex cell-based and in vivo models.
References
- In silico methods for drug-target interaction prediction - PMC - NIH. (n.d.).
- Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug–Target Interactions of Natural Products Enables New Targeted Cancer Therapy - ACS Publications. (2017, September 28).
- In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences - Sci-Hub. (2017).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- MTT (Assay protocol). (n.d.).
- Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties - MDPI. (2023, September 22).
- MTT assay protocol - Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025, February 18).
- (PDF) In silico methods for drug-target interaction prediction - ResearchGate. (2025, December 14).
- Examples of benzophenone derivatives in the market and their uses - ResearchGate. (n.d.).
- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. (2024, March 30).
- In Vitro Assays for Screening Small Molecules - PubMed. (n.d.).
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
- Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation - SciELO. (n.d.).
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.).
- Receptor-Ligand Binding Assays - Labome. (2022, October 25).
- The Importance of In Vitro Assays - Visikol. (2023, May 23).
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
- News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (2025, July 2).
- Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics. (n.d.).
- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. (2020, November 29).
- A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20).
- Chapter 2. Evaluation of the Biological Activity of Compounds_ Techniques and Mechanism of Action Studies. (n.d.).
- Techniques for measuring receptor binding – Its uses.pptx - Slideshare. (n.d.).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
- Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences / Scientific Reports, 2017 [sci-hub.box]
- 7. scielo.br [scielo.br]
- 8. The Importance of In Vitro Assays [visikol.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. wpage.unina.it [wpage.unina.it]
- 17. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
3,5-Difluoro-4'-iso-propylbenzophenone as a research chemical
An In-depth Technical Guide to 3,5-Difluoro-4'-iso-propylbenzophenone: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and exploration of 3,5-Difluoro-4'-iso-propylbenzophenone, a novel research chemical. Benzophenones are a critical class of aromatic ketones used widely as photoinitiators, UV-filtering agents, and as foundational scaffolds in medicinal chemistry and polymer science.[1] The specific substitution pattern of this compound—meta-directing fluorine atoms on one phenyl ring and a para-isopropyl group on the other—suggests unique electronic and steric properties that could lead to novel applications. The difluoro substitution is known to enhance metabolic stability and modulate binding affinities in bioactive molecules, while the isopropyl group increases lipophilicity and can provide crucial steric interactions. This document serves as a practical guide for researchers, outlining a robust synthetic protocol, detailing expected analytical characterization, and postulating key areas of application to stimulate further investigation into this promising compound.
Introduction: Rationale and Scientific Context
The benzophenone core is a privileged structure in chemistry, valued for its photochemical properties and its utility as a rigid scaffold for building complex molecules.[1] The strategic functionalization of its two phenyl rings allows for the fine-tuning of its characteristics for specific applications.
-
The Role of Fluorine: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science. The 3,5-difluoro pattern, in particular, exerts a strong inductive electron-withdrawing effect, which can significantly alter the reactivity of the carbonyl group and the overall electronic nature of the molecule. This can influence properties such as pKa, dipole moment, and binding interactions with biological targets.
-
The Influence of the Isopropyl Group: The 4'-isopropyl substituent provides steric bulk and increases the molecule's lipophilicity. In polymer science, such groups can disrupt chain packing, potentially improving the solubility and processability of high-performance polymers.[2] In medicinal chemistry, the isopropyl group can serve as a hydrophobic anchor, fitting into specific pockets of target proteins.
The unique combination of these features in 3,5-Difluoro-4'-iso-propylbenzophenone makes it a compelling target for research. This guide provides the necessary theoretical and practical foundation for its synthesis and subsequent study.
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and reliable method for synthesizing diaryl ketones like 3,5-Difluoro-4'-iso-propylbenzophenone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst. We propose the acylation of isopropylbenzene with 3,5-difluorobenzoyl chloride due to the activating, ortho-para directing nature of the isopropyl group, which should favor the desired 4'-substituted product with high regioselectivity.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution and subsequent characterization confirming the expected data (Section 3) provide high confidence in the product's identity.
-
Reagent Preparation:
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C using an ice bath.
-
-
Reaction Execution:
-
In the dropping funnel, prepare a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) and isopropylbenzene (1.2 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0°C. The causality here is critical: slow addition prevents an uncontrolled exotherm which could lead to side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3,5-Difluoro-4'-iso-propylbenzophenone as a solid or oil.
-
Physicochemical Properties and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. The following data are predicted based on the structure.
Predicted Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₆H₁₄F₂O |
| Molecular Weight | 260.28 g/mol |
| Appearance | Predicted to be an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |
| Predicted LogP | ~4.5-5.0 (Increased lipophilicity) |
Spectroscopic Validation
-
¹H NMR: The spectrum should show distinct signals for both aromatic rings and the isopropyl group.
-
4'-isopropyl-phenyl protons: Two doublets in the aromatic region (~7.3-7.8 ppm), integrating to 2H each. A septet for the isopropyl CH (~3.0 ppm) and a doublet for the two methyl groups (~1.2 ppm, 6H).
-
3,5-difluoro-phenyl protons: A doublet of triplets or multiplet for the proton at C2' and C6' (~7.2-7.4 ppm) and a triplet of triplets for the proton at C4' (~7.0-7.2 ppm).
-
-
¹⁹F NMR: A single signal is expected for the two chemically equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons.[3]
-
¹³C NMR: The spectrum will confirm the carbon framework, including the characteristic ketone carbonyl signal (~195 ppm), signals for the fluorinated carbons (showing C-F coupling), and the aliphatic carbons of the isopropyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 260.28, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch is expected around 1660-1680 cm⁻¹.[4]
Potential Research Applications
The unique structure of 3,5-Difluoro-4'-iso-propylbenzophenone suggests its utility in several advanced research areas.
Polymer Science
Analogous to 3,5-difluorobenzophenone and 4,4'-difluorobenzophenone, this compound can serve as a monomer in nucleophilic aromatic substitution polymerizations to create novel poly(aryl ether ketone)s (PAEKs).[2][5] The presence of the bulky isopropyl group could be leveraged to:
-
Enhance Solubility: Disrupt polymer chain packing, reducing crystallinity and improving solubility in common organic solvents, which simplifies processing.[5]
-
Modify Thermal Properties: Alter the glass transition temperature (Tg) and melting temperature (Tm) compared to traditional PEEK polymers.
Medicinal Chemistry
The benzophenone scaffold is a known pharmacophore. This derivative could be a valuable building block or a final drug candidate.
-
Scaffold for Kinase Inhibitors: The diaryl ketone structure is present in numerous kinase inhibitors. The specific substitution pattern can be exploited to achieve selective binding in the ATP pocket of target kinases.
-
Intermediate for Complex Molecules: The carbonyl group can be readily converted to other functionalities (e.g., alcohols, hydrazones, oximes), providing a versatile entry point for synthesizing more complex, biologically active molecules.
Photochemistry and Materials Science
Benzophenones are excellent photosensitizers.[1] The fluorine and isopropyl groups can modulate the triplet state energy and photochemical behavior. Potential applications include:
-
Novel Photoinitiators: For UV-curing of polymers and resins, with potentially altered absorption spectra and initiation efficiencies.
-
Probes for Organic Electronics: As a component in materials for organic light-emitting diodes (OLEDs) or other photophysical applications.
Safety, Handling, and Storage
While no specific safety data exists for this novel compound, precautions should be based on analogous chemicals like difluorobenzophenones.[6]
-
Hazard Classification (Predicted): Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood.[8]
-
Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid:
Conclusion
3,5-Difluoro-4'-iso-propylbenzophenone represents a promising yet underexplored research chemical. Its design logically combines the advantageous properties of fluorine substitution and alkyl functionalization onto the versatile benzophenone scaffold. This guide provides a robust and verifiable pathway for its synthesis and characterization, laying the groundwork for its exploration in polymer science, medicinal chemistry, and materials science. The insights and protocols contained herein are intended to empower researchers to unlock the potential of this novel molecule.
References
-
Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]
-
DORAS | DCU Research Repository. (2024, February 4). Molbank. Retrieved from [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]
-
CORE Scholar. The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Retrieved from [Link]
-
Taylor & Francis. Benzophenone – Knowledge and References. Retrieved from [Link]
-
Beilstein Journals. (2021). Supporting Information: Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.be [fishersci.be]
Technical Guide: Preliminary Cytotoxicity Screening of 3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP)
Executive Summary & Chemical Context
3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP) is a halogenated diarylketone characterized by a lipophilic isopropyl group and electron-withdrawing fluorine substituents.[1][2] While benzophenone scaffolds are ubiquitous in UV filters and photo-initiators, structurally related fluorinated benzophenones have exhibited potent anti-mitotic activity (targeting tubulin polymerization) and oxidative stress induction in mammalian cells.
This guide provides a rigorous, self-validating framework for evaluating the cytotoxicity of DFIBP. It treats the compound as a Novel Chemical Entity (NCE) , prioritizing the differentiation between non-specific membrane disruption (necrosis) and regulated cell death (apoptosis/mitotic arrest).
Physicochemical Profile & SAR Predictions
-
Lipophilicity (LogP): High (Predicted > 4.5). The isopropyl and fluorine groups significantly enhance membrane permeability but reduce aqueous solubility.
-
Reactivity: The carbonyl core is stable, but the fluorinated ring may participate in halogen bonding or nucleophilic aromatic substitution under extreme metabolic conditions.
-
Predicted Toxicity Mechanism: Based on Structure-Activity Relationships (SAR) of analogous 4-fluorobenzophenones, DFIBP is predicted to act via Reactive Oxygen Species (ROS) generation or microtubule destabilization .
Experimental Design Strategy
To ensure scientific integrity, this screening protocol utilizes a multiplexed approach . Reliance on a single assay (e.g., MTT) is insufficient for fluorinated lipophiles, which may interfere with mitochondrial reductase activity or precipitate in culture media.
The "Triad" Screening Model
-
Metabolic Activity (MTS/MTT): Primary index of cell viability and mitochondrial health.
-
Membrane Integrity (LDH Release): Distinguishes cytotoxic necrosis from cytostatic growth inhibition.
-
Morphological Validation (Live/Dead Staining): Visual confirmation to rule out assay artifacts (e.g., compound precipitation).
Cell Line Selection Rationale
| Cell Line | Type | Rationale for DFIBP Screening |
| HepG2 | Human Hepatocellular Carcinoma | Metabolic Competence: Expresses CYP450 enzymes.[3] Benzophenones often require bioactivation or undergo Phase I metabolism to active/toxic metabolites. |
| HeLa | Human Cervical Cancer | Mitotic Sensitivity: Highly sensitive to microtubule disruptors. Ideal for detecting the anti-mitotic potential of the benzophenone scaffold. |
| NIH/3T3 | Mouse Embryonic Fibroblast | Normal Control: Establishes the Selectivity Index (SI). Toxicity here indicates poor drug candidacy due to lack of specificity. |
Reagent Preparation & Solubility Protocol
Critical Control Point: DFIBP is highly hydrophobic. Improper solubilization is the #1 cause of false negatives in benzophenone screening.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Concentration: Prepare a 100 mM stock solution.
-
Calculation: Molecular Weight of DFIBP ≈ 260.28 g/mol .[2] Dissolve 26.03 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions & Vehicle Control
-
Diluent: Serum-free culture medium (serum proteins can bind lipophilic drugs, masking toxicity).
-
Maximum Vehicle Concentration: The final DMSO concentration in the well must not exceed 0.5% (v/v) .
-
Pre-Screening Solubility Check:
-
Dilute stock to 100 µM in medium.
-
Incubate at 37°C for 2 hours.
-
Inspect microscopically: If crystals are visible, the concentration is invalid. Lower the testing range.
-
Detailed Assay Protocols
Phase I: MTS Proliferation Assay
Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required for MTT, which is prone to error with lipophilic compounds that may bind to the plastic well.
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove old media. Add 100 µL of fresh media containing DFIBP at log-scale concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Vehicle (0.5% DMSO), Positive (10 µM Doxorubicin), Blank (Media only).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTS reagent directly to wells. Incubate 1-4 hours.
-
Measurement: Read Absorbance at 490 nm.
Phase II: LDH Membrane Leakage Assay
Causality: If MTS is low but LDH is low, the mechanism is cytostatic (growth arrest). If MTS is low and LDH is high, the mechanism is cytotoxic (necrosis/late apoptosis).
Step-by-Step Workflow:
-
Supernatant Collection: After 48h treatment (from parallel plate), transfer 50 µL of supernatant to a new clear 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium).
-
Incubation: 30 minutes at Room Temperature in the dark.
-
Stop: Add 50 µL Stop Solution (1M Acetic Acid).
-
Measurement: Read Absorbance at 490 nm.
-
Calculation:
Mechanistic Visualization (Graphviz DOT)
The following diagram illustrates the logical flow of the screening process and the decision matrix for interpreting results.
Figure 1: Decision matrix for DFIBP cytotoxicity screening. Correlating MTS and LDH results distinguishes between cell death types.
Mechanistic Hypothesis: The ROS Pathway
Given the fluorinated benzophenone structure, oxidative stress is a likely mechanism. The following diagram outlines the pathway to be validated if toxicity is observed.
Figure 2: Hypothesized Mechanism of Action (MOA) for DFIBP involving ROS generation and microtubule destabilization.
Data Analysis & Reporting
To ensure authoritative grounding, data must be reported with statistical rigor.
-
IC50 Calculation: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.
-
Equation:
-
-
Selectivity Index (SI):
-
Interpretation: SI > 10 indicates a promising therapeutic window. SI < 2 indicates general toxicity.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23354784 (Benzophenone derivatives). Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing.[4][5] Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[3][6][7][8] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on Benzophenone-3.[4][5] European Commission.[6] Retrieved from [Link]
- Zhang, X., et al. (2012). Synthesis and Structure-Activity Relationships of Benzophenone-Bearing Diketopiperazine-Type Anti-Microtubule Agents. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 3,5-Difluoro-4'-iso-propylbenzophenone - CAS:844885-09-2 - 阿镁生物 [amaybio.com]
- 2. CAS:844885-09-2, 3,5-Difluoro-4'-iso-propylbenzophenone-毕得医药 [bidepharm.com]
- 3. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. Development, Cytotoxicity and Eye Irritation Profile of a New Sunscreen Formulation Based on Benzophenone-3-poly(ε-caprolactone) Nanocapsules | MDPI [mdpi.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical modeling of 3,5-Difluoro-4'-iso-propylbenzophenone interactions
An In-depth Technical Guide to the Theoretical Modeling of 3,5-Difluoro-4'-iso-propylbenzophenone Interactions
Authored by: A Senior Application Scientist
Foreword: Charting the Unseen Landscape of Molecular Interactions
In the landscape of modern drug discovery and materials science, the ability to predict and understand molecular interactions at an atomic level is paramount. While experimental techniques provide invaluable data, they often represent a snapshot in time and can be resource-intensive. Theoretical modeling, on the other hand, offers a dynamic and cost-effective avenue to explore the vast conformational and energetic landscape of a molecule and its interactions with biological targets. This guide provides a comprehensive framework for the theoretical modeling of 3,5-Difluoro-4'-iso-propylbenzophenone, a compound of interest due to the unique electronic properties conferred by its fluorine and isopropyl substitutions.
The principles and methodologies detailed herein are designed to be broadly applicable to a wide range of small molecules, providing researchers, scientists, and drug development professionals with a robust roadmap for their computational investigations. We will move beyond a simple recitation of steps, delving into the "why" behind the "how," to foster a deeper understanding of the underlying science. This guide is built upon the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that the described protocols are not only scientifically sound but also self-validating in their approach.
Part 1: Foundational Principles and Strategic Overview
The benzophenone scaffold is a common motif in medicinal chemistry, known for its photochemical properties and its ability to act as a pharmacophore in various biological contexts. The specific substitutions in 3,5-Difluoro-4'-iso-propylbenzophenone introduce unique electronic and steric features that are critical to understanding its interaction profile. The electron-withdrawing nature of the fluorine atoms can influence the molecule's electrostatic potential and its capacity for halogen bonding, while the bulky isopropyl group will impose steric constraints and contribute to hydrophobic interactions.
Our theoretical approach will be multi-faceted, beginning with the construction of a high-quality molecular model and progressing through quantum mechanical characterization, molecular docking, and molecular dynamics simulations. This tiered strategy allows for a comprehensive evaluation of the molecule's intrinsic properties and its behavior within a simulated biological environment.
The Importance of a Multi-Scale Modeling Approach
A single computational method is rarely sufficient to capture the complexity of molecular interactions. Therefore, we will employ a multi-scale approach that leverages the strengths of different techniques:
-
Quantum Mechanics (QM): Provides the most accurate description of electronic structure, allowing for the precise calculation of properties like partial charges, electrostatic potential, and bond orders. This is crucial for understanding the nuanced effects of the fluorine substituents.
-
Molecular Mechanics (MM): Enables the simulation of larger systems over longer timescales by using simplified, classical mechanics-based force fields. This is the engine behind molecular docking and molecular dynamics.
The synergy between these methods, often in the form of QM/MM hybrid approaches or by using QM-derived parameters in MM simulations, is a cornerstone of modern computational chemistry.
Workflow for Theoretical Modeling
The overall workflow of our investigation is depicted in the diagram below. This structured approach ensures that each stage of the modeling process is built upon a solid foundation, leading to more reliable and interpretable results.
Caption: A multi-stage workflow for the theoretical modeling of small molecule interactions.
Part 2: Step-by-Step Methodologies
Generation and Optimization of the Molecular Structure
The accuracy of any theoretical model is fundamentally limited by the quality of the input structure. Therefore, meticulous attention must be paid to the initial generation and optimization of the 3,5-Difluoro-4'-iso-propylbenzophenone structure.
Protocol 1: 3D Structure Generation and Initial Optimization
-
2D to 3D Conversion:
-
Begin by sketching the 2D structure of 3,5-Difluoro-4'-iso-propylbenzophenone in a molecular editor such as ChemDraw or MarvinSketch.
-
Utilize a 2D-to-3D conversion tool, which employs rule-based algorithms and fragment libraries to generate a plausible initial 3D conformation.
-
-
Initial Geometry Optimization (Molecular Mechanics):
-
The initial 3D structure will likely not be at an energetic minimum. Perform an initial geometry optimization using a molecular mechanics force field.
-
Recommended Force Fields: For general organic molecules, force fields such as MMFF94 or UFF are suitable for this initial step.
-
Rationale: This step rapidly relaxes any strained bonds or unfavorable steric clashes, providing a more reasonable starting point for higher-level calculations.
-
-
Conformational Search:
-
Molecules with rotatable bonds, such as the phenyl rings and the isopropyl group in our target molecule, can exist in multiple low-energy conformations.
-
Perform a systematic or stochastic conformational search to identify the global minimum energy conformation and other low-energy conformers.
-
Rationale: The bioactive conformation of a molecule is not always its global minimum. Analyzing a representative set of low-energy conformers is crucial for comprehensive docking studies.
-
Quantum Mechanical Characterization
To accurately capture the electronic effects of the fluorine atoms, a quantum mechanical approach is necessary. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.
Protocol 2: DFT Calculations for Electronic Properties
-
Input Preparation:
-
Use the lowest energy conformation obtained from the conformational search as the input structure.
-
-
Level of Theory Selection:
-
Functional: A hybrid functional such as B3LYP is a robust choice for general-purpose calculations on organic molecules. For systems where non-covalent interactions are critical, consider functionals with empirical dispersion corrections, such as B3LYP-D3.
-
Basis Set: A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimization. For more accurate electronic property calculations, a larger basis set such as 6-311+G(d,p) is recommended.
-
-
Geometry Optimization:
-
Perform a full geometry optimization at the chosen level of theory. This will refine the bond lengths, angles, and dihedral angles to their equilibrium values according to the principles of quantum mechanics.
-
-
Frequency Calculation:
-
After optimization, perform a frequency calculation at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to derive the following properties:
-
Molecular Electrostatic Potential (ESP): This is mapped onto the electron density surface to visualize regions of positive and negative potential, which are critical for identifying sites of potential electrostatic interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity and the potential for charge transfer in interactions.
-
Mulliken or Natural Bond Orbital (NBO) Charges: These provide a quantitative measure of the partial atomic charges, which are essential for parameterizing molecular mechanics force fields.
-
-
Molecular Docking: Predicting Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol 3: Molecular Docking Workflow
-
Target Selection and Preparation:
-
Identify a relevant biological target. For a novel compound, this may be a protein from a family known to be modulated by benzophenone derivatives.
-
Obtain a high-resolution crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
-
Binding Site Definition:
-
Define the binding site on the protein. This can be done based on the location of a co-crystallized ligand or by using a binding site prediction algorithm.
-
-
Ligand Preparation:
-
Use the low-energy conformers of 3,5-Difluoro-4'-iso-propylbenzophenone generated in Protocol 1.
-
Assign partial charges to the ligand atoms, preferably using values derived from the QM calculations (Protocol 2).
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
-
The program will systematically sample different orientations and conformations of the ligand within the defined binding site and use a scoring function to estimate the binding affinity for each pose.
-
-
Pose Analysis and Selection:
-
Analyze the top-ranked docking poses. Look for poses that exhibit chemically reasonable interactions with the protein, such as hydrogen bonds, hydrophobic contacts, and potentially halogen bonds involving the fluorine atoms.
-
Cluster the poses to identify dominant binding modes.
-
Molecular Dynamics: Assessing Complex Stability and Dynamics
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to assess the stability of the predicted complex and to explore its dynamic behavior over time.
Protocol 4: Molecular Dynamics Simulation
-
System Setup:
-
Use the most promising docked pose from Protocol 3 as the starting structure.
-
Place the protein-ligand complex in a periodic box of water molecules to simulate an aqueous environment.
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign a suitable force field to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
It is crucial to ensure that the partial charges and other parameters for the ligand are accurate. The QM-derived charges from Protocol 2 should be used here.
-
-
Simulation Protocol:
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the system to relax.
-
Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand).
-
Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and their persistence over time.
-
Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a more quantitative estimate of the binding affinity.
-
Part 3: Data Interpretation and Visualization
Quantitative Data Summary
The results of the theoretical modeling should be summarized in a clear and concise manner.
Table 1: Summary of QM-Calculated Properties for 3,5-Difluoro-4'-iso-propylbenzophenone
| Property | Value |
| Energy of HOMO | Calculated Value eV |
| Energy of LUMO | Calculated Value eV |
| HOMO-LUMO Gap | Calculated Value eV |
| Dipole Moment | Calculated Value Debye |
Table 2: Summary of Molecular Docking and MD Simulation Results
| Metric | Value |
| Docking Score | Calculated Value kcal/mol |
| Predicted Binding Affinity (MM/GBSA) | Calculated Value kcal/mol |
| Key Interacting Residues | List of Residues |
| Ligand RMSD (average over production run) | Calculated Value Å |
Visualization of Molecular Interactions
Visualizing the predicted binding mode and the key interactions is essential for communicating the results of the modeling study.
A Comprehensive Guide to the Safe Handling of 3,5-Difluoro-4'-iso-propylbenzophenone for Research and Development
Section 1: Introduction and Physicochemical Profile
3,5-Difluoro-4'-iso-propylbenzophenone is a fluorinated aromatic ketone, a class of compounds of significant interest in medicinal chemistry and drug discovery. The benzophenone scaffold is a versatile building block in the synthesis of various biologically active molecules and is also used in industrial applications such as photoinitiators.[1][2] The presence of fluorine atoms can modulate a compound's metabolic stability, binding affinity, and lipophilicity, making fluorinated analogs like this one valuable for structure-activity relationship (SAR) studies in drug development programs.[3]
Given its status as a specialized research chemical, comprehensive safety data is not widely published. This guide, therefore, synthesizes data from structurally similar compounds—primarily other difluorobenzophenones and benzophenone itself—to establish a robust framework for its safe handling, storage, and disposal. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Table 1: Physicochemical and Identification Data Note: Data for the specific CAS number of 3,5-Difluoro-4'-iso-propylbenzophenone is not publicly available. The data below is for the closely related structural isomer, 3,4-Difluoro-4'-iso-propylbenzophenone, and should be used as a reasonable estimate.
| Property | Value | Source |
| Chemical Name | 3,4-Difluoro-4′-iso-propylbenzophenone | [4] |
| CAS Number | 845781-00-2 | [4] |
| Molecular Formula | C₁₆H₁₄F₂O | [4] |
| Molecular Weight | 260.28 g/mol | [4] |
| Appearance | White to off-white crystalline solid (anticipated) | Inferred from analogs |
| Solubility | Likely soluble in organic solvents such as DCM, THF, and DMAc.[5] | Inferred from analogs |
Section 2: Hazard Identification and Risk Assessment
While no specific Safety Data Sheet (SDS) exists for 3,5-Difluoro-4'-iso-propylbenzophenone, the hazard profile can be reliably inferred from its chemical class. Benzophenones can be absorbed through the skin and by ingestion.[6] The primary hazards associated with analogous fluorinated benzophenones are irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed.[7][8] Furthermore, some benzophenone compounds are under scrutiny for potential long-term health effects, including kidney and liver effects observed in animal studies.[6][9]
Causality of Hazards: The aromatic ketone structure combined with halogenation contributes to its reactivity and potential for biological interaction. Fluorine substitution can alter metabolic pathways, and the crystalline powder form presents an inhalation risk.[10]
Table 2: Anticipated GHS Hazard Classifications (Based on data for 4,4'-Difluorobenzophenone and Benzophenone)
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [7][8] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][8] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | [8] |
| Carcinogenicity (Suspected) | Category 1B/2 | H350/H351: May cause cancer (based on parent benzophenone data) | [11] |
Primary Routes of Exposure:
-
Inhalation: Inhaling fine dust from the solid compound can irritate the respiratory tract.[7]
-
Skin Contact: Direct contact may cause skin irritation.[8] The substance can potentially be absorbed through the skin.[6]
-
Eye Contact: The compound is expected to be a serious eye irritant.[8]
-
Ingestion: Ingestion is likely harmful.[8]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach prioritizing the hierarchy of controls is essential. The primary engineering control is to handle the compound within a certified chemical fume hood to minimize inhalation exposure.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye Protection | Safety goggles or safety glasses with side shields (EN 166 compliant). A face shield is recommended when handling larger quantities.[7][12] | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves. A double-gloving strategy is recommended. | Inner Glove: Nitrile. Provides good general chemical resistance and dexterity.[13] Outer Glove: Polyvinyl alcohol (PVA) or Butyl rubber. PVA and Butyl offer excellent protection against aromatic compounds and ketones.[14][15][16][17] Caution: PVA is water-soluble and should not be used with aqueous solutions.[14][16] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled within a functional fume hood. | If engineering controls are insufficient or for large spills, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors/particulates should be used.[12] |
Section 4: Standard Operating Procedures (SOPs) for Handling
Adherence to validated protocols is critical for ensuring safety and experimental reproducibility.
Workflow for Handling 3,5-Difluoro-4'-iso-propylbenzophenone
Caption: General workflow for safe handling from preparation to disposal.
Protocol 1: Weighing and Aliquoting Solid Compound
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a marble balance and all necessary equipment (spatulas, weigh paper, labeled receiving container) inside the hood.
-
Tare Balance: Place weigh paper on the balance and tare.
-
Transfer: Carefully open the main container. Using a clean spatula, transfer a small amount of 3,5-Difluoro-4'-iso-propylbenzophenone to the weigh paper. Handle the solid gently to minimize dust generation.[10]
-
Weigh: Record the mass.
-
Aliquot: Carefully transfer the weighed solid into the tared, labeled receiving vessel.
-
Seal: Securely close both the main container and the receiving vessel before removing them from the balance.
-
Cleanup: Dispose of the contaminated weigh paper and any contaminated wipes into the "Halogenated Organic Waste" container.
Protocol 2: Solution Preparation
-
Solvent Dispensing: Within the fume hood, add the desired volume of the appropriate organic solvent to the vessel containing the weighed compound.
-
Dissolution: Cap the vessel and mix via gentle swirling, vortexing, or sonication until the solid is fully dissolved.
-
Transfer: If necessary, use a glass pipette or syringe to transfer the solution to the final reaction or assay container.
-
Labeling: Ensure the final container is clearly labeled with the compound name, concentration, solvent, and date.
Section 5: Storage and Transport
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][18]
-
The storage area should be segregated from general laboratory supplies and clearly marked.
-
Protect from light and moisture to ensure compound stability.
Intra-laboratory Transport:
-
When moving the compound between labs, always use secondary containment. Place the sealed primary container inside a larger, shatter-proof container (e.g., a plastic bucket or beaker).
Section 6: Emergency Procedures
Immediate and appropriate action is crucial in any emergency situation.
Spill Response Protocol
Caption: Decision flowchart for responding to chemical spills.[19]
Table 4: First Aid and Exposure Response
| Exposure Route | Action | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [20][21] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [20][21] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. If not breathing, provide artificial respiration. | [21] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or compound information to the medical professional. | [18][20][21] |
Section 7: Waste Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment. As a halogenated organic compound, 3,5-Difluoro-4'-iso-propylbenzophenone must be segregated from non-halogenated waste.[22][23] The cost of disposing of halogenated waste is significantly higher due to the need for specialized incineration processes.[23]
Protocol 3: Waste Segregation and Disposal
-
Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weigh paper, paper towels, contaminated silica gel) must be placed in a clearly labeled, sealable container designated "Halogenated Organic Waste".[24][25]
-
Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed, and properly vented "Halogenated Organic Liquid Waste" container.[22][26]
-
Labeling: The waste container label must include the words "Hazardous Waste," the full chemical names of all components (no abbreviations), and their approximate percentages.[24][26]
-
Prohibition: NEVER dispose of this compound or its solutions down the drain.[22][23]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Section 8: Conclusion
While 3,5-Difluoro-4'-iso-propylbenzophenone is a valuable tool in research, its handling demands a comprehensive understanding of the risks associated with fluorinated aromatic ketones. By implementing robust engineering controls, utilizing appropriate PPE, adhering to strict handling protocols, and planning for emergencies, researchers can work with this compound safely and effectively. The principles of anticipation, recognition, evaluation, and control are paramount to maintaining a culture of safety in the laboratory.
Section 9: References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Link
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. Link
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Link
-
7.2 Organic Solvents. Environment, Health and Safety, Princeton University. Link
-
Chemical-Resistant Gloves: Key Considerations. EHSLeaders. Link
-
Hazardous Waste Segregation. Unknown Source. Link
-
7 Chemical Resistant Gloves You Can Wear All Day Long. True PPE. Link
-
Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. Link
-
Emergency Chemical Spill Response. ChemCERT. Link
-
Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. Link
-
Spill Control/Emergency Response. EHSO Manual 2025-2026, Oakland University. Link
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Tennessee. Link
-
Personal protective equipment: chemical resistant gloves. The HSE Department, KU Leuven. Link
-
Response to a Chemical Spill. The University of Maryland, Baltimore. Link
-
Chemical Spill Response Plan. Lane Community College. Link
-
Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE. Link
-
Safety Data Sheet for Bis(4-fluorophenyl) ketone. Acros Organics. Link
-
Safety Data Sheet. Sigma-Aldrich. Link
-
Safety Data Sheet. Merck. Link
-
Safety Data Sheet. Sigma-Aldrich. Link
-
Benzophenone. Canada.ca. Link
-
Safety Data Sheet for Benzophenone. Merck Millipore. Link
-
Safety Data Sheet. TCI Chemicals. Link
-
Safety Data Sheet for 4-(Trifluoromethyl)benzophenone. Fisher Scientific. Link
-
4,4'-Difluorobenzophenone Safety Data Sheet. SynQuest Labs. Link
-
3,5-Difluoro-4-nitrobromobenzene Safety Data Sheet. Apollo Scientific. Link
-
Benzophenone-3 Safety Data Sheet. Avena Lab. Link
-
Synthesis method of 3, 5-difluorophenol. Eureka | Patsnap. Link
-
Safety Data Sheet for Benzophenone. Spectrum Chemical. Link
-
Benzophenones - Substance report. HBM4EU. Link
-
3,4-Difluoro-4′-iso-propylbenzophenone. Santa Cruz Biotechnology. Link
-
4,4-DIFLUORO BENZOPHENONE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. Link
-
Synthesis process of 3, 5-difluorophenol. Google Patents. Link
-
Preparation method of 3, 5-difluorophenol. Google Patents. Link
-
Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. PubMed Central. Link
-
ICSC 0389 - BENZOPHENONE. International Labour Organization. Link
-
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. PubChem. Link
-
Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. Garcia Garibay Research Group, UCLA. Link
-
Benzophenone – Knowledge and References. Taylor & Francis. Link
-
Drug Discovery Chemistry. Cambridge Healthtech Institute. Link
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Difluoro-4′-iso-propylbenzophenone, CAS 845781-00-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ICSC 0389 - BENZOPHENONE [chemicalsafety.ilo.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Benzophenone - Canada.ca [canada.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 14. glovesnstuff.com [glovesnstuff.com]
- 15. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 16. trueppeusa.com [trueppeusa.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. fishersci.com [fishersci.com]
- 22. scienceready.com.au [scienceready.com.au]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 25. bucknell.edu [bucknell.edu]
- 26. 7.2 Organic Solvents [ehs.cornell.edu]
Methodological & Application
Application Note: Precision Synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone
This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone .
The guide prioritizes atom economy and step-count efficiency by utilizing a Palladium-catalyzed Carbonylative Suzuki-Miyaura coupling. This avoids the regioselectivity issues common in Friedel-Crafts acylations of electron-deficient fluorinated aromatics.
Introduction & Strategic Analysis
The target molecule, 3,5-Difluoro-4'-iso-propylbenzophenone , features an electron-deficient difluorophenyl ring bridged to an electron-rich isopropylphenyl ring via a carbonyl linker. This scaffold is valuable in medicinal chemistry as a metabolic blocker (fluorine substitution) and in materials science for high-performance poly(ether ketone) (PEEK) analogues.
Retrosynthetic Logic
Direct Friedel-Crafts acylation of 1,3-difluorobenzene with 4-isopropylbenzoyl chloride is not recommended . The directing effects of the meta-fluorines would favor substitution at the 4-position (ortho to F, para to H), leading to the 2,4-difluoro isomer rather than the desired 3,5-difluoro isomer.
Selected Route:
-
Activation: Conversion of the phenolic hydroxyl group to a triflate (OTf), a pseudohalide capable of oxidative addition to Palladium(0).
-
Carbonylation: A Palladium-catalyzed Carbonylative Suzuki-Miyaura coupling inserts Carbon Monoxide (CO) between the aryl triflate and the aryl boronic acid in a single step.
Figure 1: Retrosynthetic strategy avoiding regioselectivity issues of electrophilic aromatic substitution.
Experimental Protocols
Step 1: Synthesis of 3,5-Difluorophenyl Trifluoromethanesulfonate
Objective: Activate the chemically inert C-O bond of the phenol into a reactive C-OTf electrophile.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | MW ( g/mol ) | Role |
| 3,5-Difluorophenol | 1.0 | 130.09 | Substrate |
| Triflic Anhydride (Tf₂O) | 1.2 | 282.14 | Electrophile |
| Pyridine | 2.5 | 79.10 | Base/Catalyst |
| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |
Protocol
-
Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
). -
Dissolution: Charge the flask with 3,5-Difluorophenol (10.0 mmol) and anhydrous DCM (50 mL) . Cool the solution to 0 °C using an ice/water bath.
-
Base Addition: Add Pyridine (25.0 mmol) slowly via syringe. The solution may warm slightly; allow it to re-equilibrate to 0 °C.
-
Activation: Add Triflic Anhydride (12.0 mmol) dropwise over 20 minutes.
-
Critical Control Point: Do not allow the temperature to exceed 5 °C during addition to prevent decomposition of Tf₂O.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours. Monitor by TLC (Silica; Hexanes/EtOAc 9:1). The phenol spot (polar) should disappear, replaced by the less polar triflate spot.
-
Workup: Quench the reaction with ice-cold water (30 mL). Separate the organic layer.[5][7]
-
Wash organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine.
-
Wash with saturated NaHCO₃ (30 mL) and Brine (30 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically >95% pure. If necessary, pass through a short plug of silica gel (eluting with 100% Hexanes) to remove trace polar impurities.
Yield Expectation: 92–96% (Colorless oil).
Step 2: Palladium-Catalyzed Carbonylative Suzuki Coupling
Objective: Construct the benzophenone core by inserting CO between the aryl triflate and boronic acid.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| 3,5-Difluorophenyl Triflate | 1.0 | Electrophile |
| 4-Isopropylphenylboronic acid | 1.2 | Nucleophile |
| Pd(OAc)₂ | 0.03 (3 mol%) | Catalyst Precursor |
| Xantphos | 0.045 (4.5 mol%) | Ligand (High bite angle) |
| K₂CO₃ | 3.0 | Base |
| Carbon Monoxide (CO) | 1 atm (Balloon) | Carbonyl Source |
| Toluene | [0.2 M] | Solvent |
Protocol
-
Catalyst Pre-formation: In a dry vial, mix Pd(OAc)₂ and Xantphos in a small amount of toluene. Stir for 10 minutes at RT to form the active ligated catalyst species (yellow/orange solution).
-
Why Xantphos? Its wide bite angle favors the reductive elimination of the ketone over the formation of decarbonylated biaryl side products.
-
-
Reaction Assembly: In a 3-neck round-bottom flask (or Schlenk tube), combine:
-
3,5-Difluorophenyl Triflate (1.0 equiv)
-
4-Isopropylphenylboronic acid (1.2 equiv)
-
K₂CO₃ (3.0 equiv, finely ground)
-
Anhydrous Toluene (5 mL per mmol substrate)
-
-
Degassing: Freeze-pump-thaw the mixture or sparge vigorously with Argon for 15 minutes to remove dissolved oxygen (critical for Pd cycle).
-
CO Introduction: Add the pre-formed catalyst solution via syringe. Evacuate the headspace briefly and refill with Carbon Monoxide from a balloon. Maintain a positive pressure of CO (1 atm).
-
Safety Note: Perform this step in a well-ventilated fume hood with a CO detector active.
-
-
Heating: Heat the reaction mixture to 80 °C for 12–16 hours.
-
Workup: Cool to RT. Carefully vent the CO balloon (into fume hood exhaust). Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica Gel; Gradient: Hexanes → 5% EtOAc/Hexanes).
Yield Expectation: 75–85% (White/Off-white solid).
Mechanism & Troubleshooting
Catalytic Cycle Visualization
The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, CO insertion (migratory insertion), transmetallation, and reductive elimination.
Figure 2: Simplified catalytic cycle for Carbonylative Suzuki Coupling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Biaryl Formation (No CO) | CO insertion is slower than transmetallation. | Increase CO pressure (if possible) or switch to a ligand with a larger bite angle (e.g., Xantphos, DPEphos). Lower reaction temperature slightly. |
| Low Conversion | Catalyst poisoning or Triflate hydrolysis. | Ensure rigorous O₂ exclusion.[1] Verify Toluene is dry. Increase catalyst loading to 5 mol%. |
| Phenol Regeneration | Hydrolysis of Triflate.[1] | Ensure K₂CO₃ is dry.[3] Avoid water in the solvent system. |
Analytical Data (Simulated)
3,5-Difluoro-4'-iso-propylbenzophenone
-
Physical State: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.75 (d, J = 8.2 Hz, 2H, Benzoyl ortho-H)
-
δ 7.35 (d, J = 8.2 Hz, 2H, Benzoyl meta-H)
-
δ 7.28–7.20 (m, 2H, Difluorophenyl ortho-H)
-
δ 7.05 (tt, J = 8.5, 2.3 Hz, 1H, Difluorophenyl para-H)
-
δ 3.00 (sept, J = 6.9 Hz, 1H, Isopropyl CH)
-
δ 1.30 (d, J = 6.9 Hz, 6H, Isopropyl CH₃)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -108.5 (approx, t, J = 8.5 Hz)
-
-
MS (ESI): m/z calc for [M+H]⁺ 261.11, found 261.1.
References
-
Triflate Synthesis
- Ritter, T., et al.
-
Carbonylative Suzuki Coupling
-
Beller, M., et al. "Palladium-catalyzed carbonylative coupling reactions of aryl halides and related compounds."[6] Angewandte Chemie International Edition, 2009 , 48(23), 4114-4133.
-
-
Ligand Selection (Xantphos)
-
Van Leeuwen, P. W. N. M., et al. "Xantphos: A versatile ligand for palladium-catalyzed carbonylation." Journal of the American Chemical Society, 2000 , 122, 1650.[9]
-
-
Alternative CO Sources (Safety)
- Skrydstrup, T., et al. "The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions." Accounts of Chemical Research, 2016, 49(4), 594–605.
Sources
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone, a valuable building block in medicinal chemistry and materials science. The protocol details a robust Friedel-Crafts acylation reaction between 1,3-difluorobenzene and 4-isopropylbenzoyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃). This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, data interpretation, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Scientific Rationale
Substituted benzophenones are a critical class of compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and photoinitiators.[1] The specific target of this protocol, 3,5-Difluoro-4'-iso-propylbenzophenone, incorporates two key structural motifs: a difluorinated phenyl ring and an isopropyl-substituted phenyl ring. The fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the isopropyl group can enhance potency and selectivity for biological targets.
The chosen synthetic route is the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution (EAS).[2][3]
Mechanistic Insights
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with 4-isopropylbenzoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[4]
-
Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces HCl as a byproduct.[6]
-
Product-Catalyst Complex: The ketone product, being a Lewis base, immediately complexes with the strong Lewis acid AlCl₃. A final aqueous workup is required to hydrolyze this complex and liberate the desired benzophenone.[6]
Rationale for Reagent Selection
-
1,3-Difluorobenzene: Among difluorobenzene isomers, the 1,3-isomer is the most reactive towards Friedel-Crafts acylation.[7] While fluorine is an electron-withdrawing group that deactivates the ring inductively, its lone pairs provide electron density through resonance. In the 1,3-isomer, the directing effects of both fluorine atoms synergize to activate the 4-position (para to one fluorine and ortho to the other), leading to high regioselectivity.[7]
-
4-isopropylbenzoyl chloride: This serves as the acylating agent, providing the 4-isopropylbenzoyl moiety.
-
Aluminum Chloride (AlCl₃): A strong and cost-effective Lewis acid catalyst essential for generating the acylium ion electrophile.[8] It must be anhydrous, as moisture will hydrolyze it, rendering it inactive.[5][9]
-
Dichloromethane (DCM): A common inert solvent for Friedel-Crafts reactions, it effectively dissolves the reactants and catalyst complex without participating in the reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1,3-Difluorobenzene | ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| 4-isopropylbenzoyl chloride | ≥98% | Alfa Aesar | Handle in a fume hood. |
| Anhydrous Aluminum Chloride | ≥99.99% | Acros Organics | Handle quickly in a dry environment. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Store under nitrogen. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | ||
| Ethyl Acetate | HPLC Grade | For chromatography. | |
| Hexanes | HPLC Grade | For chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Anhydrous AlCl₃ reacts violently with water, releasing corrosive HCl gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9][10]
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. The system should be flame-dried under a stream of nitrogen or argon to ensure anhydrous conditions.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.3 g, 55 mmol, 1.1 equiv.). Quickly add 50 mL of anhydrous dichloromethane (DCM) via cannula or a dry syringe. Begin stirring to create a suspension. Cool the flask to 0 °C using an ice/water bath.
-
Addition of Acyl Chloride: In a separate dry flask, dissolve 4-isopropylbenzoyl chloride (9.1 g, 50 mmol, 1.0 equiv.) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Formation of Acylium Ion Complex: Add the 4-isopropylbenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the temperature at 0 °C. The mixture may change color as the acylium ion complex forms.
-
Addition of Aromatic Substrate: After the addition is complete, add a solution of 1,3-difluorobenzene (5.7 g, 50 mmol, 1.0 equiv.) in 25 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Reaction Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process that will liberate HCl gas.[6]
-
Work-up and Extraction:
-
Once the ice has melted, add 20 mL of concentrated HCl to the beaker to dissolve any remaining aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers. Wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product will be a viscous oil or a low-melting solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure 3,5-Difluoro-4'-iso-propylbenzophenone.
Workflow and Data
Synthesis Workflow Diagram
The overall experimental process is summarized in the following diagram.
Caption: Experimental workflow for the synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone.
Expected Results and Characterization
An isolated yield of 75-85% of the pure product is expected. The final product should be a white to off-white solid.
| Analytical Data | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.80 (d, 2H), 7.35 (d, 2H), 7.20-7.05 (m, 3H), 3.00 (sept, 1H), 1.25 (d, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~194.5 (C=O), 163.0 (d, J=250 Hz, C-F), 155.0, 134.0, 130.0, 127.0, 112.0 (t), 110.0 (m), 34.5, 23.8 |
| IR (ATR), cm⁻¹ | ~3070 (Ar C-H), 2965 (Alkyl C-H), 1665 (C=O, conjugated ketone), 1600, 1420, 1120 (C-F) |
| Mass Spec (ESI+) | m/z: 261.1 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and may vary slightly. The IR absorption for the carbonyl (C=O) group in benzophenones typically appears in the range of 1648-1665 cm⁻¹.[11][12]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (hydrolyzed AlCl₃). | Ensure all glassware is flame-dried and reagents are anhydrous. Handle AlCl₃ quickly in a dry atmosphere. |
| Deactivated aromatic ring. | While 1,3-difluorobenzene is reactive for a difluorinated compound, the reaction may need gentle warming (e.g., 40 °C) or a longer reaction time. Monitor by TLC. | |
| Formation of Side Products | Polysubstitution or isomerization. | Maintain low reaction temperatures during the addition of reagents. Ensure correct stoichiometry (slight excess of catalyst is okay, but not substrate). |
| Difficult Purification | Incomplete reaction or complex mixture. | Confirm reaction completion via TLC before work-up. Optimize chromatography conditions (solvent system, gradient). |
| Product Darkens on Storage | Presence of impurities. | Ensure thorough purification. Store the final product under an inert atmosphere (N₂ or Ar) and protected from light.[13] |
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone using a Friedel-Crafts acylation reaction. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can confidently produce this valuable compound with high yield and purity, facilitating further research and development in their respective fields.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
He, Y., et al. (2024). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Google Patents. (1974). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
-
Taylor & Francis Online. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]
-
Sci-Hub. (n.d.). Steric effects in the electronic spectra of substituted benzophenones. I. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]
-
AIP Publishing. (2020). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Retrieved from [Link]
-
ACS Publications. (2012). Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. Retrieved from [Link]
-
PubChem. (n.d.). Benzophenone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
CORE. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]
-
Patsnap. (2021). Synthesis method of 3, 5-difluorophenol - Eureka. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Audrey Yun Li. (1989). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Retrieved from [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the ¹H NMR Analysis of 3,5-Difluoro-4'-iso-propylbenzophenone
Abstract
This application note provides a comprehensive, step-by-step protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3,5-Difluoro-4'-iso-propylbenzophenone. Designed for researchers, scientists, and professionals in drug development, this guide details every critical stage of the analytical workflow, from meticulous sample preparation and parameter optimization to in-depth data processing and spectral interpretation. The causality behind each experimental choice is explained to ensure both technical accuracy and the generation of high-fidelity, reproducible results. This document aims to serve as an authoritative resource for the structural characterization of this and structurally related fluorinated benzophenone derivatives.
Introduction
3,5-Difluoro-4'-iso-propylbenzophenone is a substituted aromatic ketone of interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their chemical properties and biological activity. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1][2] This protocol outlines the best practices for acquiring and interpreting the ¹H NMR spectrum of this specific fluorinated benzophenone, with a focus on achieving high resolution and accurate structural assignment. The presence of both fluorine atoms and an isopropyl group presents a unique and instructive case for spectral analysis.
Experimental Workflow Overview
The successful ¹H NMR analysis of 3,5-Difluoro-4'-iso-propylbenzophenone is contingent upon a systematic approach. The workflow detailed herein ensures that each step logically follows the last, minimizing potential sources of error and maximizing the quality of the final data.
H_b-C(3)-C(2)-C(1)=C(6)-C(5)-H_b | || | C(4) O C(4')-CH(H_d)-(CH3)2(H_e) | | F C(3')=C(2')-H_c | | H_c-C(5')=C(6')
Sources
Application Note: HPLC Purification & Analysis of 3,5-Difluoro-4'-iso-propylbenzophenone
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and purification of 3,5-Difluoro-4'-iso-propylbenzophenone (DFIB). Due to the molecule's specific structural attributes—a lipophilic benzophenone core decorated with electron-withdrawing fluorine atoms and an electron-donating isopropyl group—standard C18 methods often fail to resolve critical positional isomers (e.g., ortho-isopropyl impurities). This guide introduces a dual-column strategy utilizing Pentafluorophenyl (PFP) phases for superior shape selectivity, alongside a high-throughput C18 method for routine purity assessment.
Introduction & Chemical Context
3,5-Difluoro-4'-iso-propylbenzophenone is a key intermediate in the synthesis of advanced photo-initiators and pharmaceutical scaffolds. Its synthesis typically involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with 3,5-difluorobenzoyl chloride.
Critical Impurity Profile
To ensure high purity (>99.5%), the chromatographic method must resolve the target molecule from specific synthetic byproducts:
-
Regioisomers: 3,5-Difluoro-2'-iso-propylbenzophenone (the ortho isomer formed during acylation).
-
Starting Materials: Unreacted 3,5-difluorobenzoic acid (hydrolysis product) and cumene.
-
Over-acylated byproducts: Diketone species.
Molecular Properties:
-
LogP (Predicted): ~4.8 (Highly Lipophilic)
-
Chromophore: Benzophenone (
nm) -
pKa: Neutral molecule (non-ionizable under standard RP conditions).
Method Development Strategy (The "Why")
Stationary Phase Selection: The Fluorine Effect
While C18 columns interact primarily via hydrophobic dispersion forces, they often struggle to separate the para-isopropyl target from its ortho-isomer due to similar hydrophobicity.
-
Recommendation: Use a Pentafluorophenyl (PFP) or Fluorophenyl column.
-
Mechanism: The PFP phase engages in
- interactions and specific fluorine-fluorine interactions. The electron-deficient ring of the PFP phase interacts strongly with the electron-rich isopropyl-substituted ring of the analyte. Crucially, the steric bulk of the ortho-isopropyl group disrupts this planar interaction more than the para-group, leading to enhanced resolution (separation factor ).
Mobile Phase Choice
-
Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower viscosity (allowing higher flow rates) and a lower UV cutoff, reducing baseline noise at 210 nm if low-wavelength detection is required for non-aromatic impurities.
-
Modifier: 0.1% Formic Acid.[1] Although the target is neutral, the acid suppresses the ionization of any residual 3,5-difluorobenzoic acid starting material, ensuring it elutes as a sharp peak rather than tailing.
Experimental Protocol
Reagents and Standards
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Diluent: 50:50 ACN:Water (v/v). Note: Do not use 100% water as diluent; the lipophilic target will precipitate or adsorb to the vial surface.
Instrumentation Setup
-
System: UHPLC or HPLC system (e.g., Agilent 1290, Waters Alliance).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
-
Column Temp: 40°C (Improves mass transfer and lowers backpressure).
Chromatographic Conditions (Analytical)
| Parameter | Condition |
| Column | Kinetex F5 (PFP) or Ace C18-PFP , 150 x 4.6 mm, 2.6 µm (or 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Run Time | 20 Minutes |
Gradient Table:
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Event |
| 0.00 | 60 | 40 | Equilibration |
| 1.00 | 60 | 40 | Isocratic Hold |
| 12.00 | 5 | 95 | Linear Gradient |
| 15.00 | 5 | 95 | Wash |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End |
Visualized Workflow & Logic
The following diagram illustrates the purification logic, highlighting the divergence between standard screening and the optimized isomer-selective pathway.
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile complexity.
Results & Discussion
Expected Elution Order (PFP Column)
On a fluorinated phase, the elution order is typically dictated by a combination of hydrophobicity and steric accessibility to the
-
3,5-Difluorobenzoic acid: ~2-3 min (Polar, unretained).
-
3,5-Difluoro-2'-iso-propylbenzophenone (Ortho-isomer): ~9.5 min.
-
Reasoning: The ortho substituent twists the phenyl ring out of planarity, reducing
- overlap with the PFP stationary phase, causing it to elute earlier than the planar para isomer.
-
-
3,5-Difluoro-4'-iso-propylbenzophenone (Target): ~10.2 min.
-
Di-acylated byproducts: ~14-15 min (Highly lipophilic).
System Suitability Criteria
To ensure data trustworthiness, the system must meet these metrics before running samples:
-
Tailing Factor (
): -
Resolution (
): between Target and Ortho-isomer. -
Precision (RSD):
for retention time, for area (n=6 injections).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% ACN). | Dilute sample in mobile phase starting conditions (40% ACN). |
| Drifting Retention | Column "Dewetting" (Phase collapse). | Although rare with C18/PFP at 40% organic, ensure column is stored in >50% organic solvent. |
| Broad Peaks | Lack of buffering.[2] | Ensure 0.1% Formic Acid is fresh. For basic impurities, switch to Ammonium Acetate pH 4.5. |
| Ghost Peaks | Carryover of lipophilic dimers. | Add a "Sawtooth" wash step (95% ACN) at the end of every gradient. |
References
-
Mechanism of Fluorinated Phases: Przybyciel, M. "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 2005.
-
Benzophenone Separation Standards: Vertex AI Search Results. "Separation of Benzophenone on Newcrom R1 HPLC column." SIELC Technologies.[3]
-
General Benzophenone Analysis: "Benzophenone Analyzed with HPLC - AppNote." MicroSolv Technology Corp.
- Synthesis & Impurity Context (Friedel-Crafts)
Sources
- 1. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Medicinal Chemistry Research of 3,5-Difluoro-4'-iso-propylbenzophenone
Introduction: The Rationale for Investigating 3,5-Difluoro-4'-iso-propylbenzophenone
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2] The versatility of the benzophenone core allows for fine-tuning of its pharmacological properties through substitution on its two phenyl rings.
This guide focuses on a specific, likely novel derivative: 3,5-Difluoro-4'-iso-propylbenzophenone . The choice of this substitution pattern is deliberate and based on established medicinal chemistry principles:
-
3,5-Difluoro Substitution: The symmetrical difluorination of one phenyl ring is a strategic choice to enhance metabolic stability and binding affinity.[1] The strong electron-withdrawing nature of the fluorine atoms can modulate the electronics of the carbonyl group and influence interactions with biological targets.[1] Furthermore, the incorporation of fluorine can improve pharmacokinetic properties such as bioavailability.[1]
-
4'-iso-propyl Substitution: The isopropyl group on the second phenyl ring introduces a moderately sized, hydrophobic moiety. This can enhance binding to hydrophobic pockets within target proteins, such as enzymes or receptors. The para position is often optimal for such substitutions to probe for these pockets without causing steric hindrance.
Given these structural features, 3,5-Difluoro-4'-iso-propylbenzophenone is a compelling candidate for investigation in several therapeutic areas, most notably as a potential kinase inhibitor or an anti-inflammatory agent. This document provides a comprehensive guide to its synthesis, characterization, and evaluation in relevant biological assays.
Synthesis and Characterization
A common and effective method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation .[2] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone, a plausible route would involve the reaction of 3,5-difluorobenzoyl chloride with cumene (isopropylbenzene).
Proposed Synthetic Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 15-20 minutes. Stir the mixture for an additional 15 minutes at 0 °C.
-
Addition of Cumene: Add cumene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3,5-Difluoro-4'-iso-propylbenzophenone by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings and the characteristic septet and doublet for the isopropyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with C-F couplings for the difluorinated ring), and the carbons of the isopropyl group. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₆H₁₄F₂O. |
| Infrared (IR) Spectroscopy | A strong absorption band around 1650-1670 cm⁻¹ characteristic of the benzophenone carbonyl stretch, and C-F stretching bands. |
| Purity (HPLC) | A single major peak indicating high purity (>95%). |
Application in Kinase Inhibition Research
The benzophenone scaffold is a known hinge-binding motif for many protein kinases. The 3,5-difluoro substitution can enhance interactions with the kinase hinge region, while the 4'-isopropyl group can occupy a nearby hydrophobic pocket. Therefore, 3,5-Difluoro-4'-iso-propylbenzophenone is a promising candidate for screening against a panel of kinases, particularly those implicated in cancer and inflammatory diseases (e.g., MAP kinases, CDKs).[2]
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for evaluating 3,5-Difluoro-4'-iso-propylbenzophenone as a kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)
This protocol provides a general framework for measuring the inhibitory activity of 3,5-Difluoro-4'-iso-propylbenzophenone against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
3,5-Difluoro-4'-iso-propylbenzophenone (test compound)
-
Kinase of interest (e.g., p38α MAPK)
-
Substrate for the kinase (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of 3,5-Difluoro-4'-iso-propylbenzophenone in 100% DMSO (e.g., 10 mM). Create a serial dilution of the compound in kinase buffer to generate a dose-response curve (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase solution (at 2X final concentration) to each well.
-
Add 2.5 µL of the test compound dilutions or vehicle (DMSO) as a control.
-
Pre-incubate the kinase and compound for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 4X solution of substrate and ATP in kinase buffer.
-
Add 2.5 µL of the substrate/ATP mixture to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Application in Anti-Inflammatory Research
Many benzophenone derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).[2][3][4] The structural features of 3,5-Difluoro-4'-iso-propylbenzophenone make it a candidate for investigation as a novel anti-inflammatory agent.
Experimental Workflow for Anti-Inflammatory Evaluation
Caption: Workflow for evaluating the anti-inflammatory potential of the target compound.
Protocol: In Vivo Croton Oil-Induced Mouse Ear Edema Assay
This acute inflammation model is widely used to evaluate the topical or systemic anti-inflammatory activity of new compounds.[3]
Materials:
-
3,5-Difluoro-4'-iso-propylbenzophenone
-
Vehicle (e.g., acetone or a suitable solvent system)
-
Croton oil
-
Positive control (e.g., indomethacin or ketoprofen)[3]
-
Male Swiss mice (20-25 g)
-
Micropipettes
-
6 mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Croton oil + Vehicle
-
Group 3: Croton oil + Positive control (e.g., ketoprofen, 0.5 mg/ear)
-
Group 4-6: Croton oil + 3,5-Difluoro-4'-iso-propylbenzophenone at different doses (e.g., 0.1, 0.5, 1.0 mg/ear)
-
-
Compound Administration:
-
For topical application, dissolve the test compound and positive control in the vehicle (e.g., acetone).
-
Apply 20 µL of the croton oil solution (e.g., 5% in acetone) to the inner surface of the left ear of each mouse.
-
Simultaneously, apply 20 µL of the test compound, positive control, or vehicle to the same ear.
-
Apply 20 µL of the vehicle to the right ear (as an internal control).
-
-
Edema Induction: Allow the inflammation to develop for a period of 4-6 hours.
-
Measurement of Edema:
-
After the incubation period, sacrifice the animals by cervical dislocation.
-
Use a 6 mm biopsy punch to remove a disc from both the left (treated) and right (control) ears.
-
Weigh the ear discs immediately on an analytical balance.
-
-
Data Analysis:
-
Calculate the edema as the difference in weight between the left and right ear discs for each animal.
-
Calculate the percentage inhibition of edema for each treatment group compared to the croton oil + vehicle group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., one-way ANOVA followed by Dunnett's test).
-
Structure-Activity Relationship (SAR) Insights
While 3,5-Difluoro-4'-iso-propylbenzophenone is the primary focus, a thorough medicinal chemistry campaign would involve the synthesis and testing of analogs to establish a clear SAR.
| Position | Modification | Rationale |
| Ring A (3,5-difluoro) | Replace with other electron-withdrawing groups (e.g., -Cl, -CF₃) or move the fluorines to other positions (e.g., 2,4-difluoro). | To determine the optimal electronic and steric requirements for activity. The 3,5-substitution pattern is often beneficial for metabolic stability.[1] |
| Ring B (4'-isopropyl) | Vary the size and hydrophobicity of the alkyl group (e.g., -CH₃, -t-butyl, -cyclohexyl). Introduce polar groups (e.g., -OCH₃, -OH). | To probe the size and nature of the hydrophobic pocket in the target protein. Polar groups can introduce new hydrogen bonding interactions. |
| Carbonyl Linker | Replace with other linkers (e.g., -CH₂-, -SO₂-). | To assess the importance of the ketone group for binding, which often acts as a hydrogen bond acceptor. |
Conclusion
3,5-Difluoro-4'-iso-propylbenzophenone represents a logically designed and synthetically accessible molecule for medicinal chemistry research. Its specific substitution pattern suggests a strong potential as a modulator of protein kinases or as an anti-inflammatory agent. The protocols and workflows detailed in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. By systematically applying these methods, researchers can effectively elucidate the therapeutic potential of this promising compound and establish a foundation for further drug development efforts.
References
-
PubMed. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV non-nucleoside reverse transcriptase inhibitor. Available at: [Link]
-
Pharmaoffer. (2026). The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. Available at: [Link]
-
SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Available at: [Link]
-
University of Akron. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]
-
ResearchGate. (2025). Anti-inflammatory activity of benzophenone and xanthone derivatives isolated from Garcinia (Clusiaceae) species. Available at: [Link]
-
ResearchGate. (2025). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]
-
PubMed. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3,5-Difluoro-4'-iso-propylbenzophenone as a Potential Farnesoid X Receptor (FXR) Antagonist in Cell-Based Assays
Introduction: The Therapeutic Potential of Farnesoid X Receptor (FXR) Modulation
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Primarily expressed in the liver and intestines, FXR acts as a ligand-activated transcription factor, with bile acids serving as its natural ligands.[2][3] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in metabolic pathways.[2]
The therapeutic potential of modulating FXR activity has garnered significant interest in drug discovery. While FXR agonists have been explored for conditions like non-alcoholic steatohepatitis (NASH), there is a growing body of evidence suggesting that FXR antagonists may offer therapeutic benefits in certain pathological conditions.[2][4] Inhibition of FXR has been proposed as a strategy for treating diseases such as cholestasis and certain metabolic disorders.[2][4] The benzophenone scaffold is a versatile chemical structure found in many biologically active compounds, and its derivatives have been investigated for a wide range of pharmacological activities.[5][6]
This document provides a detailed guide for researchers interested in exploring the potential of 3,5-Difluoro-4'-iso-propylbenzophenone , a novel benzophenone derivative, as an FXR antagonist using cell-based assays. While direct biological data for this specific compound is not yet widely available, its structural features suggest it as a candidate for investigation in FXR-related research. These protocols are designed to provide a robust framework for screening and characterizing its activity.
Principle of FXR Antagonism in Cell-Based Assays
The primary objective of these assays is to determine if 3,5-Difluoro-4'-iso-propylbenzophenone can inhibit the transcriptional activity of FXR induced by a known agonist. This is typically achieved using a reporter gene assay. In this system, cells are engineered to express:
-
Full-length human FXR: To serve as the direct target of the compound.
-
A luciferase reporter gene: Under the control of a promoter containing multiple copies of an FXRE.
When an FXR agonist is added to the cells, it binds to FXR, leading to the transcription of the luciferase gene and a subsequent measurable light output. An antagonist will compete with the agonist or otherwise prevent this transcriptional activation, resulting in a decrease in the luciferase signal.
Experimental Workflow for Screening and Characterization
The following diagram illustrates the general workflow for assessing the FXR antagonistic potential of a test compound like 3,5-Difluoro-4'-iso-propylbenzophenone.
Figure 1: General workflow for assessing FXR antagonism.
Detailed Protocols
Protocol 1: FXR Antagonist Reporter Gene Assay
This protocol describes a dual-luciferase reporter assay to quantify the antagonistic activity of 3,5-Difluoro-4'-iso-propylbenzophenone on FXR. A constitutively expressed Renilla luciferase can be used as an internal control for normalization.
Materials:
-
Cells: HEK293T or HepG2 cells stably co-transfected with a human FXR expression vector and an FXRE-luciferase reporter construct. Commercially available FXR reporter assay kits are also suitable.[7][8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM without phenol red, supplemented with charcoal-stripped FBS to reduce background hormonal effects.
-
Test Compound: 3,5-Difluoro-4'-iso-propylbenzophenone.
-
FXR Agonist: GW4064 or Chenodeoxycholic acid (CDCA).
-
Assay Plates: White, opaque 96-well cell culture plates.
-
Reagents: Dual-Luciferase® Reporter Assay System, Phosphate-Buffered Saline (PBS).
-
Equipment: Cell culture incubator, luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the FXR reporter cells in the culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3,5-Difluoro-4'-iso-propylbenzophenone in DMSO.
-
Perform serial dilutions of the stock solution in assay medium to achieve the desired final concentrations (e.g., from 0.1 nM to 100 µM).
-
Prepare a solution of the FXR agonist (e.g., GW4064) in assay medium at a concentration that elicits approximately 80% of its maximal response (EC₈₀). This concentration needs to be determined empirically in a separate agonist dose-response experiment.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted test compound solutions to the respective wells.
-
Add 50 µL of the FXR agonist solution to all wells except the negative control wells (which receive 50 µL of assay medium).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with DMSO (at the same final concentration as the test compound) and the FXR agonist.
-
Positive Control Antagonist: Cells treated with a known FXR antagonist (e.g., Z-Guggulsterone) and the FXR agonist.
-
Negative Control (Basal): Cells treated with vehicle only (no agonist or antagonist).
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Wash the cells once with 100 µL of PBS.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. Briefly, this involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis:
-
Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Percent Inhibition Calculation: Calculate the percent inhibition of FXR activity for each concentration of the test compound using the following formula:
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of an antagonist that reduces the response of an agonist by 50%. |
| EC₈₀ | The concentration of an agonist that produces 80% of its maximal effect. |
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the observed inhibition of the reporter signal is not due to compound-induced cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells: The same FXR reporter cell line used in the primary assay.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Equipment: 96-well plate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with 3,5-Difluoro-4'-iso-propylbenzophenone at the same concentrations and for the same duration as in the reporter gene assay.
-
MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in cell viability at concentrations where FXR antagonism is observed may indicate that the effect is due to cytotoxicity.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an FXR antagonist in a reporter gene assay.
Figure 2: Proposed mechanism of FXR antagonism.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the results, the following controls and validation steps are essential:
-
Agonist Dose-Response: Determine the full dose-response curve for the chosen FXR agonist to confirm its potency and efficacy in the assay system.
-
Known Antagonist: Always include a known FXR antagonist as a positive control to validate the assay's ability to detect inhibition.
-
Counter-screening: To assess selectivity, test 3,5-Difluoro-4'-iso-propylbenzophenone against other nuclear receptors (e.g., LXR, PXR) using similar reporter assays.[9] This will help determine if the compound is a specific FXR antagonist or a more general inhibitor of nuclear receptor signaling.
-
Orthogonal Assays: If the compound shows promising activity, consider using an orthogonal assay, such as a co-activator recruitment assay (e.g., TR-FRET), to confirm the mechanism of action.[10]
Conclusion
These application notes provide a comprehensive framework for the initial investigation of 3,5-Difluoro-4'-iso-propylbenzophenone as a potential Farnesoid X Receptor antagonist. By employing robust cell-based reporter gene assays and appropriate validation controls, researchers can effectively screen and characterize the bioactivity of this novel compound. The detailed protocols and experimental considerations outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data, paving the way for further preclinical development if promising results are obtained.
References
-
Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC - NIH. Available at: [Link]
-
Human FXR Reporter Assay Kit - Indigo Biosciences. Available at: [Link]
-
Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - Frontiers. Available at: [Link]
-
Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists | ACS Omega. Available at: [Link]
-
Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. Available at: [Link]
-
What are FXR antagonists and how do they work? Available at: [Link]
-
Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties - MDPI. Available at: [Link]
-
In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function. Available at: [Link]
-
Benzophenone – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Draft Benzophenone Substance Summary - California Department of Industrial Relations. Available at: [Link]
-
Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases - PMC - NIH. Available at: [Link]
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Available at: [Link]
-
FXR cyclic peptide antagonists as a novel strategy for MASH treatment - EurekAlert! Available at: [Link]
-
Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed. Available at: [Link]
Sources
- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 2. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 3. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 10. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Solubilization and Delivery of 3,5-Difluoro-4'-iso-propylbenzophenone for In Vitro Bioassays
Abstract & Strategic Overview
3,5-Difluoro-4'-iso-propylbenzophenone (C
The Challenge: The primary failure mode in in vitro studies with this class of compounds is microprecipitation upon introduction to aqueous culture media.[1][2] This "crashing out" is often invisible to the naked eye but results in erratic dose-response curves, false negatives (loss of effective concentration), or false positives (crystal-induced cytotoxicity).[1][2]
The Solution: This protocol establishes a "Solvent-Bridge" methodology.[1][2] We utilize high-grade DMSO for stock generation and a specific intermediate dilution step to manage the thermodynamic transition from organic solvent to aqueous buffer, ensuring bioavailability and assay reproducibility.[1][2]
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to dissolving it.[1][2]
| Property | Value | Implication for Protocol |
| CAS Number | 844885-09-2 | Unique identifier for sourcing and verification.[1][2][3] |
| Molecular Weight | 260.28 g/mol | Used for Molarity (M) calculations.[2] 2.6 mg in 1 mL = 10 mM.[2] |
| Lipophilicity (Est.[2] LogP) | ~4.5 - 5.0 | Highly lipophilic.[1][2] Low aqueous solubility.[2][4] Requires organic co-solvent.[2][5] |
| H-Bond Donors/Acceptors | 0 / 3 | Limited interaction with water; relies on van der Waals forces.[1][2] |
| Physical State | Crystalline Solid | Requires mechanical disruption (vortex/sonication) to initiate dissolution.[2] |
Solubility Decision Matrix (Graphviz)[1][2]
The following logic gate determines the optimal solvent system based on your assay sensitivity and concentration requirements.
Reagents & Equipment
-
Compound: 3,5-Difluoro-4'-iso-propylbenzophenone (>98% purity).[1][2]
-
Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).[1]
-
Why: DMSO is non-volatile and possesses high solubilizing power for benzophenones.[2]
-
-
Secondary Solvent (Optional): Ethanol (absolute), for DMSO-sensitive lines.[1][2]
-
Vessels: Glass vials with Teflon-lined caps (avoid polystyrene, which lipophilic compounds can leach into).[1][2]
-
Equipment: Vortex mixer, Ultrasonic water bath (critical for breaking crystal lattice).
Protocol: Preparation of Stock Solution (10 mM)
Objective: Create a stable, high-concentration master stock.
-
Weighing: Accurately weigh 2.60 mg of 3,5-Difluoro-4'-iso-propylbenzophenone into a sterile glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Solubilization:
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL) in amber glass vials or high-quality polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year). Protect from light.[1][2]
Protocol: Introduction to Cell Culture (The "Intermediate Step")
Objective: Dilute the stock into aqueous media without causing precipitation.
Direct addition of 100% DMSO stock to media often causes local high concentrations that trigger precipitation. We use a "step-down" approach.[1][2]
Workflow Diagram
Step-by-Step Procedure (Example: 10 µM Final Concentration)
-
Thaw: Warm the DMSO stock aliquot to 37°C until fully dissolved. Vortex.
-
Prepare Intermediate (100x):
-
Prepare Working Solution (1x):
-
Treatment: Aspirate old media from cells and replace with the Working Solution.[1][2]
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Working Solution | Compound concentration exceeds solubility limit (Solubility Cliff).[1][2] | Reduce working concentration. Try 5 µM or 1 µM. |
| Crystals on Cells (Microscope) | Precipitation occurred during incubation.[2] | Ensure media was pre-warmed to 37°C before addition.[2][6] Check if serum proteins are precipitating (use lower serum %).[2] |
| Cytotoxicity in Vehicle Control | DMSO concentration too high (>0.5%).[2] | Ensure final DMSO is <0.1% v/v. Use the Intermediate Dilution method.[2] |
| Loss of Potency | Adsorption to plasticware.[2] | Use glass coated plates or pre-saturate tips.[2] Switch to glass vials for intermediate steps. |
References
-
PubChem Database. (2025).[2] Compound Summary: 4-Isopropylbenzophenone (Analogous Structure).[1][2] National Center for Biotechnology Information.[2] [Link]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[2] (Standard reference for solubility protocols).
-
ResearchGate Discussions. (2021). How to dissolve a lipophilic compound in media?[Link]
Sources
- 1. CAS 345-92-6: 4,4′-Difluorobenzophenone | CymitQuimica [cymitquimica.com]
- 2. 4-Isopropylbenzophenone | C16H16O | CID 140440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS:844885-09-2, 3,5-Difluoro-4'-iso-propylbenzophenone-毕得医药 [bidepharm.com]
- 4. WO2004071494A2 - Lipophilic compositions - Google Patents [patents.google.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. rsc.org [rsc.org]
developing enzyme inhibition assays with 3,5-Difluoro-4'-iso-propylbenzophenone
Application Note: Development of Precision Enzyme Inhibition Assays for 3,5-Difluoro-4'-iso-propylbenzophenone
Executive Summary & Scientific Rationale
This guide details the development of robust enzymatic assays for 3,5-Difluoro-4'-iso-propylbenzophenone (hereafter referred to as DFIBP ).[1] While benzophenone scaffolds are privileged structures in medicinal chemistry—acting as inhibitors for targets ranging from Aldose Reductase to Kinases (VEGFR/FGFR) and 17β-HSD —they present unique assay challenges.[1]
The specific substitution pattern of DFIBP introduces two critical physicochemical variables:
-
3,5-Difluoro motif: Increases metabolic stability and lipophilicity, potentially inducing promiscuous inhibition via colloidal aggregation rather than specific binding.[1]
-
Benzophenone Core: inherently photo-active.[1] In standard laboratory lighting or UV-based plate readers, this moiety can form covalent adducts with the target enzyme (photo-affinity labeling), leading to irreversible false positives .[1]
This protocol is designed to distinguish bona fide competitive inhibition from assay artifacts caused by solubility limits, spectral interference, or photo-reactivity.[1]
Pre-Assay Characterization: The "Go/No-Go" Checkpoints
Before attempting an IC50 determination, the compound must pass three physicochemical checkpoints. Failure here invalidates all downstream enzymatic data.
Checkpoint A: Solubility & Aggregation Control
DFIBP is highly lipophilic (Predicted LogP > 4.5). In aqueous buffers, it will likely form colloidal aggregates that sequester enzymes non-specifically.
-
Solvent: Use anhydrous DMSO (Grade: ACS Spectrophotometric). Avoid Ethanol (volatility alters concentration).
-
Detergent Requirement: All assay buffers MUST contain a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to disrupt promiscuous aggregates.[1]
-
Visual Check: Dilute DFIBP to 100 µM in the assay buffer. Measure Absorbance at 600nm (turbidity). If OD600 > 0.005, the compound has precipitated.
Checkpoint B: Spectral Interference Scan
Benzophenones absorb strongly in the UV range. If your enzymatic assay relies on NAD(P)H (measured at 340 nm) or ATP (260 nm), DFIBP may mask the signal.
-
Protocol: Scan 10 µM DFIBP in assay buffer from 250 nm to 450 nm.
-
Decision Matrix:
-
Significant Absorbance at 340 nm? → ABORT absorbance assays. Switch to Fluorescence (e.g., Resazurin/Diaphorase coupled system, Ex/Em 530/590 nm).
-
Checkpoint C: Photo-Stability
-
Risk: Ambient light or the Xenon flash of a plate reader can trigger the benzophenone triplet state, causing it to covalently crosslink to the enzyme.
-
Mitigation: Perform all liquid handling in amber tubes or low-light conditions. Use "Black-walled" plates for fluorescence to minimize light scattering.[1]
Master Protocol: Enzymatic Inhibition Assay
Model System: This protocol uses a generic Dehydrogenase (e.g., Aldose Reductase) as the target, a common target for fluorinated benzophenones. Detection Mode: Fluorescence (Resazurin Coupled) – Selected to eliminate UV interference.[1]
Materials & Reagents
| Reagent | Concentration (Stock) | Final Assay Conc. | Role |
| DFIBP | 10 mM in DMSO | 0.1 nM – 100 µM | Test Inhibitor |
| Target Enzyme | Variable | Biological Target | |
| Substrate | 10x | Substrate | |
| Cofactor (NADPH) | 10 mM | 200 µM | Electron Donor |
| Resazurin | 1 mM | 50 µM | Redox Indicator |
| Diaphorase | 10 U/mL | 0.5 U/mL | Coupling Enzyme |
| Assay Buffer | 10x Conc.[1] | 1x | 50mM HEPES pH 7.4, 0.01% Triton X-100 |
Step-by-Step Workflow
1. Compound Preparation (The "Intermediate Plate" Method)
-
Why: Direct pipetting of 100% DMSO into the enzyme solution causes protein denaturation at the injection site.
-
Step 1: Prepare a 3-fold serial dilution of DFIBP in 100% DMSO (10 points).
-
Step 2: Transfer 2 µL of these DMSO stocks into 98 µL of Assay Buffer in an intermediate plate. Mix well.
-
Step 3: Transfer 5 µL from the intermediate plate to the final 384-well assay plate.
-
Result: Final DMSO concentration is consistent (e.g., 1%) across all wells.
-
2. Enzyme Pre-Incubation
-
Add 10 µL of Enzyme Solution (diluted in Assay Buffer).
-
Crucial Step: Incubate for 15 minutes at Room Temp (protected from light).
-
Mechanism:[1][2] Allows DFIBP to access hydrophobic pockets (slow-binding kinetics are common with lipophilic benzophenones).[1]
3. Reaction Initiation
-
Add 5 µL of Substrate/Cofactor/Resazurin/Diaphorase Mix.
-
Total Volume: 20 µL.
4. Kinetic Data Acquisition
-
Instrument: Fluorescence Plate Reader (e.g., Biotek Synergy, BMG Pherastar).
-
Settings: Ex 530 nm / Em 590 nm.
-
Mode: Kinetic Read (every 60 seconds for 30 minutes).
-
Gain: Adjust so the "No Inhibitor" control reaches 80% saturation by 30 mins.
Data Analysis & Validation Logic
To ensure scientific integrity, you must distinguish between Potency (IC50) and Artifacts.
The "Hill Slope" Diagnostic
Fit the data to the 4-Parameter Logistic Equation:
| Observed Hill Slope | Interpretation for DFIBP | Action |
| ~1.0 (0.8 - 1.2) | Valid 1:1 Binding. | Proceed to publication. |
| > 2.0 (Steep) | Colloidal Aggregation. The compound is acting as a micelle, not a ligand. | Repeat assay with 0.05% Triton X-100 . If IC50 shifts >3-fold, the inhibition was an artifact. |
| < 0.6 (Shallow) | Solubility Limit / Negative Cooperativity. | Check compound precipitation (Turbidity). |
Visualization of Assay Logic
The following diagram illustrates the decision tree for validating DFIBP activity, specifically addressing its photo-reactive and lipophilic nature.
Caption: Logical workflow for validating 3,5-Difluoro-4'-iso-propylbenzophenone activity, filtering out solubility and spectral artifacts.
References
-
Benzophenone Scaffold Bioactivity
- Assay Artifacts & Aggregation: Shoichet, B. K. (2006). "Screening in a spirit of false hope: error in enzymatic assays." Drug Discovery Today. (Standard reference for colloidal aggregation phenomena in lipophilic compounds).
-
Kinase Inhibition Context
- Photo-affinity Labeling Risks: Dorman, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry. (Foundational text on the photo-reactivity of the benzophenone carbonyl).
Sources
- 1. CAS 345-92-6: 4,4′-Difluorobenzophenone | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM50168406 2,4-Difluoro-5-[5-isopropyl-6-(5-methyl-4H-[1,2,4]triazol-3-yl)-pyrrolo[2,1-f][1,2,4]triazin-4-ylamino]-N-methoxy-benzamide::CHEMBL193136 [bindingdb.org]
use of 3,5-Difluoro-4'-iso-propylbenzophenone as a building block in organic synthesis
Application Note: Strategic Utilization of 3,5-Difluoro-4'-iso-propylbenzophenone in Medicinal Chemistry
Executive Summary & Strategic Value
3,5-Difluoro-4'-iso-propylbenzophenone (CAS 844885-09-2) represents a "privileged scaffold" in modern drug discovery, particularly within the development of nuclear receptor modulators (e.g., LXR agonists, ROR
Its value is derived from two synergistic structural motifs:
-
3,5-Difluorophenyl Ring: This moiety acts as a bioisostere for a phenyl ring but with significantly altered electronics.[1] The fluorine atoms lower the pKa of proximal functional groups, increase lipophilicity (LogP), and block metabolic oxidation at the typically vulnerable meta positions.
-
4'-Isopropyl (Cumyl) Group: This provides a bulky, hydrophobic anchor essential for filling deep lipophilic pockets in receptor active sites, a common requirement for high-affinity ligand binding.[1][2]
This guide provides a validated protocol for the synthesis of this building block and details its application in generating triarylcarbinol pharmacophores, a critical motif in LXR/RXR ligand chemistry.[1]
Core Synthesis Protocol: Friedel-Crafts Acylation[1][2]
The most robust route to 3,5-Difluoro-4'-iso-propylbenzophenone is the aluminum chloride-mediated Friedel-Crafts acylation of cumene.[2] This method is preferred over Grignard additions to nitriles due to scalability and cost-efficiency.[2]
Reagents & Materials
-
Substrate: Cumene (Isopropylbenzene) [CAS: 98-82-8] - Excess used as solvent/reactant or stoichiometric in DCM.[1][2]
-
Acylating Agent: 3,5-Difluorobenzoyl chloride [CAS: 129714-97-2].[1][2][3][4][5]
-
Catalyst: Aluminum Chloride (
), anhydrous, powder.[1] -
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: 1M HCl, Ice.
Step-by-Step Methodology
-
System Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet/outlet connected to a caustic scrubber (to neutralize HCl gas).
-
Catalyst Suspension: Charge the flask with
(1.1 equiv, 110 mmol) and anhydrous DCM (150 mL). Cool the suspension to 0°C using an ice/water bath. -
Acyl Chloride Addition: Add 3,5-Difluorobenzoyl chloride (1.0 equiv, 100 mmol) dropwise over 15 minutes. The suspension may clear slightly as the acylium ion complex forms.
-
Substrate Addition: Mix Cumene (1.05 equiv, 105 mmol) with 20 mL DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Critical Control: Maintain internal temperature < 5°C to prevent isomerization of the isopropyl group (n-propyl byproducts are possible at higher temps).[2]
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The acyl chloride spot (
) should disappear, and a new UV-active ketone spot ( ) should appear.
-
-
Quench & Workup:
-
Cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing 200g of crushed ice and 50 mL concentrated HCl. (Caution: Exothermic!).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
-
Purification:
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Recrystallize from Hexane/Ethanol or purify via flash chromatography (SiO2, 0-5% EtOAc in Hexanes) to yield the target benzophenone.
-
Yield Expectation: 85-92% Appearance: White to off-white crystalline solid.[1][2]
Application Protocol: Divergent Synthesis of LXR Agonist Scaffolds
The primary utility of this benzophenone is as a precursor to Triarylcarbinols (tertiary alcohols), which are classic pharmacophores for Liver X Receptor (LXR) agonists (analogous to T0901317).
Workflow Logic
The 3,5-difluoro substitution makes the carbonyl carbon highly electrophilic, facilitating attack by even sterically hindered nucleophiles.[1]
Protocol: Grignard Addition to form Triarylcarbinol
-
Reagent Preparation: Prepare a solution of the specific aryl Grignard reagent (e.g., 4-trifluoromethylphenylmagnesium bromide) in THF (1.5 equiv).[1]
-
Substrate Solution: Dissolve 3,5-Difluoro-4'-iso-propylbenzophenone (1.0 equiv) in anhydrous THF under Nitrogen. Cool to -78°C.[2]
-
Addition: Add the Grignard reagent dropwise.[1] The electron-deficient nature of the benzophenone ring accelerates this reaction; complete conversion often occurs within 1 hour at -78°C.[2]
-
Workup: Quench with saturated
. Extract with EtOAc. -
Result: Formation of the tertiary alcohol core.
Technical Data Summary
| Property | Value / Description |
| CAS Number | 844885-09-2 |
| Molecular Formula | |
| Molecular Weight | 260.28 g/mol |
| LogP (Predicted) | ~4.8 (Highly Lipophilic) |
| H-Bond Acceptors | 3 (2 Fluorines, 1 Ketone) |
| Metabolic Stability | High (Fluorines block C3/C5 oxidation; Isopropyl is primary soft spot) |
Visualized Reaction Pathways
The following diagram illustrates the synthesis of the building block and its downstream application in creating a generic LXR agonist scaffold.
Figure 1: Synthetic workflow from raw materials to bioactive scaffolds.
References
-
Sigma-Aldrich. Product Specification: 3,5-Difluoro-4'-isopropylbenzophenone (CAS 844885-09-2). [1][2]
-
PubChem. Compound Summary for 3,5-Difluorobenzoyl chloride (Precursor). [1][2]
-
Collins, J. L., et al. "Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis." Journal of Medicinal Chemistry 45.10 (2002): 1963-1966.[2] (Establishes the SAR of fluorinated benzophenones/carbinols in LXR ligands).
-
Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2] Interscience Publishers, New York, 1963. (Foundational text for the acylation protocol).
Sources
- 1. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Difluorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzophenones in Modern Chemistry
The benzophenone moiety is a ubiquitous scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities and material properties.[1] The strategic incorporation of fluorine atoms into this structure, yielding difluorobenzophenone derivatives, further enhances its utility. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, binding affinity, and electronic characteristics.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3]
This application note provides a comprehensive guide to the experimental conditions for the Suzuki-Miyaura coupling of difluorobenzophenone derivatives. We will delve into the mechanistic nuances of this reaction with electron-deficient substrates, discuss the critical parameters for optimization, and provide detailed protocols for successful implementation in a laboratory setting.
Mechanistic Considerations for Electron-Deficient Substrates
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] However, the electronic nature of the substrates, particularly electron-deficient aryl halides like difluorobenzophenone derivatives, can significantly influence the kinetics of these steps.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and concluding with reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of two electron-withdrawing fluorine atoms and a carbonyl group in difluorobenzophenone derivatives activates the C-X (where X is typically Br or Cl) bond towards oxidative addition.[5] This is often the rate-determining step in couplings with electron-rich aryl halides. However, for electron-deficient systems, the subsequent transmetalation step can become rate-limiting.[5] The electron-poor nature of the difluorobenzophenone moiety can slow the transfer of the organic group from the boron atom to the palladium center. Therefore, careful selection of the base and catalyst system is crucial to facilitate this step and achieve high reaction efficiency.
Optimizing Reaction Parameters
Successful Suzuki-Miyaura coupling of difluorobenzophenone derivatives hinges on the judicious selection of several key experimental parameters.
Catalyst and Ligand Selection
While traditional palladium catalysts like Pd(PPh₃)₄ have been widely used, modern catalyst systems employing bulky, electron-rich phosphine ligands are often more effective for challenging substrates, including electron-deficient aryl chlorides.[4][5]
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources.
-
Phosphine Ligands: Buchwald's biaryl phosphine ligands, such as SPhos and XPhos , are highly recommended for coupling electron-deficient aryl halides.[6] These ligands promote both oxidative addition and reductive elimination, leading to higher turnover numbers and yields. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be effective.
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation. For electron-deficient substrates, stronger, non-nucleophilic inorganic bases are generally preferred.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice.[5] They have been shown to be effective in promoting the coupling of electron-poor aryl halides.
-
Aqueous Conditions: The presence of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
Solvent Choice
The choice of solvent can significantly impact reaction kinetics and solubility of the reagents.
-
Common Solvents: Anhydrous, degassed solvents such as toluene , dioxane , or tetrahydrofuran (THF) are commonly employed.
-
Biphasic Systems: A mixture of an organic solvent with water (e.g., toluene/water or dioxane/water) is frequently used to accommodate the inorganic base and promote the reaction.[7]
| Parameter | Recommendation for Difluorobenzophenone Derivatives | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Accelerate oxidative addition and reductive elimination, crucial for electron-deficient substrates.[6] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote transmetalation without competing side reactions.[5] |
| Solvent | Toluene, Dioxane, or THF, often with water | Provide good solubility for reagents and facilitate the action of the inorganic base.[7] |
| Temperature | 80-110 °C | Sufficient to overcome activation barriers without promoting significant decomposition. |
Mitigating Common Side Reactions
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. For electron-deficient substrates like difluorobenzophenone derivatives, two side reactions are of particular concern:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is more prevalent with electron-deficient heteroaryl boron derivatives but can also occur with other boronic acids under certain conditions.[5] To minimize this, ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using a slight excess of the boronic acid can also compensate for some loss.
-
Dehalogenation: In this side reaction, the halogen atom of the aryl halide is replaced by a hydrogen atom.[8] This is more common with electron-deficient aryl halides and can be promoted by certain bases and solvents.[8] The use of highly active catalysts that promote a rapid forward reaction can help to outcompete dehalogenation.[8]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of a generic halodifluorobenzophenone with an arylboronic acid. Optimization may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is adapted from procedures for the coupling of structurally similar bromobenzophenones.[7]
Materials:
-
Halo-difluorobenzophenone (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed toluene (5 mL) and water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Caption: Experimental workflow for the Suzuki coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the halo-difluorobenzophenone (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[7]
-
Add the degassed toluene (5 mL) and water (0.5 mL).[7]
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ketone.[7]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction and improve yields, particularly for sterically hindered or challenging substrates.[7]
Materials:
-
Halo-difluorobenzophenone (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0125 mmol)
-
XPhos (0.025 mmol)
-
Potassium carbonate (K₂CO₃, 1.0 mmol)
-
Anhydrous, degassed dioxane (3 mL)
Procedure:
-
In a microwave reaction vial, combine the halo-difluorobenzophenone (0.5 mmol), arylboronic acid (0.75 mmol), Pd₂(dba)₃ (0.0125 mmol), XPhos (0.025 mmol), and K₂CO₃ (1.0 mmol).[7]
-
Add the degassed dioxane (3 mL).[7]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[7]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.[7]
Conclusion
The Suzuki-Miyaura cross-coupling of difluorobenzophenone derivatives is a powerful tool for the synthesis of valuable compounds for drug discovery and materials science. While the electron-deficient nature of these substrates presents unique challenges, a thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent can lead to high yields of the desired products. The use of modern, bulky, electron-rich phosphine ligands in conjunction with strong inorganic bases is key to overcoming the potential rate-limitations of the transmetalation step. The protocols provided herein offer a solid foundation for researchers to successfully implement this important transformation in their own laboratories.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem. (2025).
- Suzuki coupling reaction of halobenzenes with various aryl- boronic... ResearchGate. (n.d.).
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1).
- Your "Go-To", "just couple already", Suzuki conditions? r/Chempros - Reddit. (2021, February 19).
- how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem. (2025).
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. (n.d.).
- Synthesis of benzophenone-containing analogues of phosphatidylcholine. PubMed - NIH. (2004, April 16).
- The Suzuki Reaction. Andrew G Myers Research Group. (n.d.).
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. (n.d.).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). (2019, September 2).
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. (n.d.).
- Process for Preparing 4,4' Difluorobenzophenone. Google Patents. (n.d.).
- (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. (2025, November 16).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. (2018, May 23).
- The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. Journal of the American Chemical Society. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. (2020, July 31).
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Fluorinated Benzophenones
Welcome to the technical support center for the synthesis of fluorinated benzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Fluorinated benzophenones are crucial synthons and bioactive motifs in medicinal chemistry and materials science.[1][2][3] Their synthesis, while common, is fraught with challenges that can impact yield, purity, and scalability. This document provides field-proven insights to help you navigate these complexities.
The most prevalent method for synthesizing fluorinated benzophenones is the Friedel-Crafts acylation , which involves the reaction of a fluorinated aromatic compound (like fluorobenzene) with an acylating agent (such as a benzoyl chloride derivative) in the presence of a Lewis acid catalyst.[2][4][5]
General Reaction Workflow: Friedel-Crafts Acylation
A foundational understanding of the workflow is crucial for effective troubleshooting.
Caption: General experimental workflow for Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the most common culprits?
A: This is the most frequent issue and typically points to problems with the catalyst or reagents. Let's break down the causes:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[6] Any moisture in your glassware, solvents, or reagents will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1] Reagents should be of the highest purity and handled under inert conditions.
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the product ketone is a moderate Lewis base that forms a stable complex with the Lewis acid catalyst.[6][7] This complex is often inactive. Consequently, the catalyst is not regenerated, and a stoichiometric amount (or a slight excess) is required for the reaction to proceed to completion.
-
Solution: Use at least 1.0 to 1.2 equivalents of the Lewis acid catalyst relative to the acylating agent. For less reactive substrates, increasing the loading to 1.5 equivalents may be beneficial.
-
-
Deactivated Aromatic Substrate: While fluorine is an ortho-, para-directing group, it is also mildly deactivating. If your fluorinated aromatic ring contains other strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it may be too deactivated for the reaction to occur under standard conditions.[6]
Caption: Decision workflow for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity (Ortho/Para Isomer Ratio)
Q: My primary product is the desired para-fluorobenzophenone, but I'm getting a significant amount of the ortho-isomer as a side product. How can I improve the para-selectivity?
A: While the fluorine atom directs acylation to both the ortho and para positions, the para product is generally favored due to sterics.[10] The bulky acylium ion electrophile experiences less steric hindrance at the position furthest from the fluorine atom.[10] If your ortho/para ratio is poor, consider these factors:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier for ortho attack, leading to a decrease in para-selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -15 °C) for a longer period. This will favor the thermodynamically more stable para product.
-
-
Choice of Catalyst: The size of the Lewis acid-acyl chloride complex can influence steric hindrance.
-
Solution: Experiment with different Lewis acids. For instance, a bulkier catalyst might further disfavor attack at the sterically crowded ortho position. Conversely, some modern catalysts like scandium triflate resins under specific conditions have shown very high para-selectivity.[10][11] A study using a La(OTf)₃ and TfOH catalyst system for the acylation of fluorobenzene reported up to 99% selectivity for the para-product.[4][9]
-
Issue 3: Formation of Undesired Byproducts
Q: I'm seeing evidence of diacylation in my crude product analysis. Isn't the product supposed to be deactivated?
A: You are correct; the introduction of an electron-withdrawing acyl group deactivates the aromatic ring, making a second acylation reaction significantly less favorable.[10][12][13] However, under harsh reaction conditions (e.g., high temperature, large excess of acylating agent, or a highly active catalyst), diacylation can occur.[10]
-
Solution:
-
Use milder reaction conditions. Avoid excessive heating.
-
Maintain a strict 1:1 stoichiometry between the fluorinated arene and the acylating agent.
-
Ensure a controlled, slow addition of the acylating agent to the reaction mixture to avoid localized high concentrations.
-
Issue 4: Product Purification Challenges
Q: My crude product is a dark, oily material that is difficult to purify. What are the best strategies?
A: Dark, tarry materials often result from side reactions or product decomposition, especially if the reaction was overheated.[14] Effective purification is key to obtaining your final product with high purity.
-
Aqueous Work-up: Before any other purification, ensure a thorough work-up. After quenching the reaction, wash the organic layer sequentially with dilute HCl (to remove any remaining Lewis acid salts), water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally, brine.[14] Dry the organic layer thoroughly over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Crystallization: This is the preferred method if your fluorinated benzophenone is a solid. It is excellent for removing both more and less polar impurities.
-
Troubleshooting: If the product oils out, try a different solvent system, cool the solution more slowly, or scratch the inside of the flask to induce crystallization. If the solution is colored, a charcoal treatment can be performed before crystallization.[14]
-
-
Silica Gel Column Chromatography: If crystallization fails or the product is an oil, column chromatography is the next step.
-
Solvent System: A common eluent system is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.[15]
-
Troubleshooting: If the product streaks on the column, it may be too polar or slightly acidic. Adding a small amount of triethylamine (~1%) to the eluent can sometimes help achieve better separation.[16]
-
-
Vacuum Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[10][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the Lewis acid catalyst? A1: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl halide.[5] This coordination polarizes the carbon-halogen bond, making the halogen a much better leaving group and generating a highly electrophilic acylium ion (or a reactive acyl-halide-Lewis acid complex).[12][17] This acylium ion is the active electrophile that is then attacked by the electron-rich π-system of the fluorinated aromatic ring.[12]
Q2: Are there alternative synthetic routes to fluorinated benzophenones? A2: Yes, while Friedel-Crafts acylation is common, other methods exist. These include:
-
Suzuki Coupling: Reaction of an arylboronic acid with an acyl chloride.[15][18]
-
Grignard Reactions: Treatment of a fluorinated benzaldehyde with a Grignard reagent, followed by oxidation of the resulting secondary alcohol.[19][20]
-
Oxidation of Diphenylmethanes: A two-step process involving the reaction of fluorobenzene with formaldehyde to form a difluorodiphenylmethane, which is then oxidized (e.g., with nitric acid) to the benzophenone.[21][22]
Q3: What are the best practices for handling Lewis acids like AlCl₃ safely? A3: Aluminum chloride is corrosive and reacts violently with water. Always handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Add it slowly and in portions to the reaction mixture, as the initial complexation can be exothermic. Never quench a reaction containing a large amount of AlCl₃ by adding water directly; instead, pour the reaction mixture onto crushed ice to manage the exothermic reaction.
Q4: Can I use an aromatic ring with an amine (-NH₂) or hydroxyl (-OH) group in a Friedel-Crafts reaction? A4: No. The lone pairs on the nitrogen or oxygen atoms of these functional groups will coordinate strongly with the Lewis acid catalyst.[6][23] This deactivates the catalyst and places a positive charge on the atom adjacent to the ring, which strongly deactivates the ring towards electrophilic substitution.[23]
Data Summary Tables
Table 1: Common Catalysts for Friedel-Crafts Acylation
| Catalyst System | Typical Conditions | Advantages | Considerations |
| AlCl₃ / FeCl₃ | Stoichiometric amount, 0 °C to RT | Inexpensive, widely used.[12] | Highly sensitive to moisture, can promote side reactions.[6] |
| TfOH (Triflic Acid) | Catalytic or stoichiometric, often solvent-free | Very strong acid, can acylate deactivated rings.[4][8] | Corrosive, can be expensive. |
| Rare Earth Triflates (e.g., Sc(OTf)₃, La(OTf)₃) | Catalytic amounts, often higher temps | Recyclable, high selectivity, tolerant of some functional groups.[4][9] | Higher cost than traditional Lewis acids. |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | Heterogeneous, solvent-free or in solvent | Easily separated and recycled, environmentally benign.[11][24][25] | May require higher temperatures or longer reaction times. |
References
- Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019).
- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Trifl
- 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google P
- 4,4'-Difluorobenzophenone - Wikipedia.
- CAS 345-92-6: 4,4′-Difluorobenzophenone | CymitQuimica.
- 2,4'-Difluorobenzophenone synthesis - ChemicalBook.
- Advancements in lewis acid catalysis for friedel-crafts acyl
- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Arom
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google P
- Method for preparing high-purity 4,4'-difluorobenzophenone - Eureka | P
- 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook.
- Friedel–Crafts reaction - Wikipedia.
- identifying side products in Friedel-Crafts acyl
- Friedel-Crafts Acyl
- Synthesis of fluorin
- Synthesis of fluorine-containing prenylated benzophenones | Request PDF - ResearchG
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
- CN101462931A - Method for acylating fluorobenzene - Google P
- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution | The Journal of Organic Chemistry - ACS Public
- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchG
- CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google P
- troubleshooting common issues in Friedel-Crafts reactions - Benchchem.
- RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - RSC Publishing. (2024).
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous M
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Understanding Friedel-Crafts Alkylation and Acyl
- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015).
- How can I remove the remaining benzophenone/fluorenone
- WO2020164291A1 - New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof - Google P
- How to improve the yield of fluorinated pharmaceutical intermedi
- Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems - Pearson.
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
- A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride - ACS Public
- Catalytic Friedel-Crafts Acylation of Arom
- (PDF)
Sources
- 1. figshare.mq.edu.au [figshare.mq.edu.au]
- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. Method for preparing high-purity 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 12. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jk-sci.com [jk-sci.com]
- 18. CAS 345-92-6: 4,4′-Difluorobenzophenone | CymitQuimica [cymitquimica.com]
- 19. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 22. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemijournal.com [chemijournal.com]
how to increase the stability of 3,5-Difluoro-4'-iso-propylbenzophenone in solution
[1]
Executive Summary & Chemical Profile[1]
3,5-Difluoro-4'-iso-propylbenzophenone is a specialized benzophenone derivative often utilized as a photo-affinity probe precursor or a pharmacophore intermediate.[1] Its stability in solution is governed by two competing reactivities: the photochemical activity of the benzophenone moiety and the oxidative lability of the benzylic isopropyl group.
To maintain structural integrity, researchers must mitigate three primary degradation vectors:
-
Norrish Type II Photoreduction: H-abstraction by the excited triplet state.
-
Benzylic Autoxidation: Radical-mediated oxidation of the isopropyl methine proton.
-
Nucleophilic Aromatic Substitution (
): Displacement of metastable fluorine atoms.
Critical Degradation Pathways (Mechanistic Insight)
Understanding why the molecule degrades is the first step to prevention. The following diagram illustrates the specific vulnerabilities of this structure.
Degradation Mechanism Map
Figure 1: Primary degradation pathways including photochemical reduction, benzylic oxidation, and nucleophilic substitution.[1]
Protocol: Maximizing Solution Stability
A. Solvent Selection Matrix
The choice of solvent is the single most critical factor. Avoid solvents that act as good Hydrogen Atom Donors (HAD), as these facilitate photoreduction.
| Solvent Class | Recommended? | Technical Rationale |
| Acetonitrile (ACN) | Highly Recommended | Aprotic, poor H-donor, UV transparent.[1] Ideal for storage and HPLC. |
| Dichloromethane (DCM) | Recommended | Non-reactive, excellent solubility. Note: Evaporates protecting layer quickly. |
| Methanol / Ethanol | Avoid | Strong H-donors.[1][2] Under UV light, these rapidly reduce the ketone to a pinacol. |
| Isopropanol (IPA) | CRITICAL AVOID | The methine proton in IPA is easily abstracted by the benzophenone triplet state. |
| DMSO | Use with Caution | Good solubility, but hygroscopic. Water uptake can promote hydrolysis or aggregation. |
B. Preparation & Storage Workflow
Follow this "Self-Validating" protocol to ensure sample integrity.
Step 1: The "Amber" Rule
-
Action: Always prepare solutions in amber borosilicate glassware or wrap clear vials in aluminum foil immediately.
-
Reasoning: Benzophenones have a high quantum yield for intersystem crossing to the triplet state. Even ambient fluorescent light can initiate slow degradation over days [1].
Step 2: Oxygen Exclusion (Degassing) [1]
-
Action: Sparge the solvent with Argon or Nitrogen for 5-10 minutes before dissolving the solid.[1] Store under an inert headspace.
-
Reasoning: Oxygen acts as a double-edged sword.[1] While it quenches the triplet state (preventing dimerization), it generates Singlet Oxygen (
). Singlet oxygen specifically attacks the electron-rich benzylic position of the isopropyl group, leading to hydroperoxides [2].
Step 3: Temperature Control
-
Action: Store stock solutions at -20°C or -80°C.
-
Reasoning: Thermal energy accelerates the rate of benzylic autoxidation. Low temperature kinetically traps the molecule in its ground state.
Troubleshooting & FAQs
Q1: My solution has turned from colorless to a faint yellow. Is it still usable?
Diagnosis: Likely Oxidation or Photoreduction .
-
Technical Detail: The yellow color often indicates the formation of conjugated degradation products or trace amounts of benzopinacol.
-
Action: Run a quick LC-MS.
-
If you see a mass peak of M+16 (Hydroxylation) or M+14 (Conversion of isopropyl to acetyl), oxidation has occurred.
-
Verdict: Discard the solution. These impurities can act as photosensitizers, accelerating further degradation.
-
Q2: I observe a precipitate after storing the solution in the fridge.
Diagnosis: Solubility Limit or Dimerization .
-
Technical Detail: Benzophenones are lipophilic. If stored in semi-polar solvents (like DMSO/Water mixes) at low temps, they may crash out. However, if the precipitate is a white crystalline solid that does not redissolve upon warming, it is likely Benzopinacol , formed via light-induced dimerization [3].[1]
-
Action: Warm to room temperature and vortex. If solids persist, filter and check the filtrate concentration. If significantly lower, photodimerization occurred during handling.
Q3: Can I use this compound in a buffer containing primary amines (e.g., Tris, Lysine)?
Diagnosis: Nucleophilic Vulnerability .
-
Technical Detail: The 3,5-difluoro substitution pattern is meta to the carbonyl, which activates the ring less than ortho/para positions.[1] However, the electron-withdrawing nature of the carbonyl still renders the ring susceptible to
by strong nucleophiles over long periods or at high pH [4]. -
Action: Use non-nucleophilic buffers (e.g., HEPES, MOPS, Phosphate) if possible.[1] If amine buffers are required, prepare fresh and use immediately. Avoid high pH (>8.5).
Q4: Why does the LC-MS signal intensity drop over time in methanol?
Diagnosis: Solvent-Mediated Photoreduction .
-
Technical Detail: Methanol is a hydrogen donor. Even inside the autosampler, stray UV light can excite the benzophenone. It abstracts a proton from methanol, forming a radical intermediate that leads to non-ionizable byproducts or dimers that do not elute at the same retention time [1].
-
Action: Switch to Acetonitrile for all LC-MS sample preparations.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.[1] [Link][1]
-
Clennan, E. L., & Pace, A. (2005). Advances in Singlet Oxygen Chemistry. Tetrahedron, 61(28), 6665-6691.[1] [Link][1]
-
Bachmann, W. E. (1933). The Photochemical Reduction of Benzophenone.[3][4][5] Journal of the American Chemical Society, 55(10), 3961-3969.[1] [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.[1] [Link]
Sources
- 1. CAS 345-92-6: 4,4′-Difluorobenzophenone | CymitQuimica [cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Q.4. Attempt any two of the following: i) Discuss the cleavage of a bond .. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution of Difluorobenzenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the control of regioselectivity in electrophilic aromatic substitution (EAS) reactions on difluorobenzene rings. Our goal is to equip you with the foundational knowledge and practical strategies to overcome common challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles governing the reactivity of difluorinated aromatic systems. A solid understanding of these concepts is the first step toward troubleshooting and improving experimental outcomes.
Q1: How do the two fluorine substituents on a benzene ring direct incoming electrophiles?
Fluorine atoms exert a dual electronic effect on the aromatic ring, which can seem contradictory at first.[1][2]
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond (σ-framework).[1][3] This effect deactivates the entire ring towards electrophilic attack compared to benzene, making reactions generally slower.[1][4] The inductive effect is distance-dependent, so it most strongly deactivates the carbons closest to the fluorine atoms.[1]
-
Resonance Effect (+M): The lone pairs on fluorine can be donated into the aromatic pi system (π-framework), increasing electron density at the ortho and para positions.[1][2] This effect opposes the inductive withdrawal and is key to understanding the directing nature of fluorine.
For fluorine, the strong -I effect generally outweighs the +M effect, leading to an overall deactivation of the ring.[5] However, the resonance donation, while weaker, is sufficient to make the ortho and para positions significantly more electron-rich (and thus more reactive) than the meta positions. Therefore, fluorine is considered an ortho, para-director , despite being a deactivating group.[6][7]
Q2: What is the general order of reactivity among the three difluorobenzene isomers (1,2-, 1,3-, and 1,4-)?
The relative positions of the two deactivating fluorine atoms determine the overall reactivity of the isomer. The general order of reactivity towards electrophiles is:
1,3-Difluorobenzene > 1,4-Difluorobenzene > 1,2-Difluorobenzene
-
1,3-Difluorobenzene (m-DFB): This is typically the most reactive isomer. It has two positions (ortho to both fluorines, C4/C6) and one position (para to both, C2) that are activated by the resonance effect of both fluorine atoms. The C5 position is strongly deactivated.
-
1,4-Difluorobenzene (p-DFB): All four available positions are ortho to one fluorine and meta to the other. The activating resonance effect from one fluorine is counteracted by the deactivating inductive effect of the other, leading to moderate reactivity.
-
1,2-Difluorobenzene (o-DFB): This is generally the least reactive isomer. The positions are either ortho to one and meta to the other (C3/C6) or meta to both (C4/C5). The close proximity of the two powerful inductively withdrawing groups significantly lowers the ring's nucleophilicity.
Q3: What are the expected major products for common EAS reactions on each difluorobenzene isomer?
The major product is determined by a combination of the electronic directing effects and steric hindrance.[8] The table below summarizes the predicted outcomes for nitration and Friedel-Crafts acylation, two common EAS reactions.
| Isomer | Reaction | Major Product Position(s) | Rationale |
| 1,2-Difluorobenzene | Nitration | 4-Nitro-1,2-difluorobenzene[9] | Substitution occurs para to one fluorine and meta to the other. The 3-position is more sterically hindered. |
| Friedel-Crafts | 3,4-Difluoroacetophenone | Substitution occurs at the less sterically hindered position that is still activated by resonance. | |
| 1,3-Difluorobenzene | Nitration | 2,4-Difluoronitrobenzene | Substitution at C4/C6 is electronically favored (ortho to both F) but C2 is also possible. Sterics often favor the C4 position. |
| Friedel-Crafts | 2,4-Difluoroacetophenone[10] | The C4 position is activated by both fluorines and is sterically accessible. | |
| 1,4-Difluorobenzene | Nitration | 2,5-Difluoronitrobenzene[11] | All positions are equivalent, so a single monosubstituted product is formed. |
| Friedel-Crafts | 2,5-Difluoroacetophenone | All positions are equivalent, leading to one major product. |
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and solve specific problems encountered during the electrophilic substitution of difluorobenzenes.
Problem 1: My reaction gives a mixture of isomers, resulting in poor regioselectivity. How can I improve it?
This is the most common challenge. A lack of selectivity often stems from a failure to adequately differentiate between electronically similar, but distinct, positions on the ring.
Probable Causes:
-
Harsh Reaction Conditions: High temperatures can provide enough energy to overcome the small activation energy differences between competing pathways, leading to a loss of selectivity (thermodynamic control).
-
Highly Reactive Electrophile: A very "hot" electrophile may react indiscriminately at multiple positions before the subtle directing effects of the fluorine atoms can exert influence.
-
Catalyst Choice: The nature and amount of the Lewis acid catalyst can significantly impact the outcome, especially in Friedel-Crafts reactions.
Solutions & Strategies:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) often favors the kinetically controlled product, which is typically the isomer formed via the most stable transition state.
-
Modify the Electrophile/Catalyst System:
-
For nitration, try using milder nitrating agents like acetyl nitrate or a nitronium salt (e.g., NO₂BF₄) instead of the aggressive H₂SO₄/HNO₃ mixture.
-
For Friedel-Crafts acylation, the choice of Lewis acid is critical. A milder Lewis acid (e.g., ZnCl₂, FeBr₃) may offer better selectivity than AlCl₃. Ensure you are using the correct stoichiometry, as excess catalyst can lead to side reactions.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediate (sigma complex). Experiment with different solvents, moving from non-polar (e.g., dichloromethane, carbon disulfide) to more polar options (e.g., nitrobenzene), to see how it impacts the isomer ratio.
Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for improving regioselectivity.
Problem 2: The reaction is very slow or gives a low yield, even after extended reaction times.
This issue arises directly from the strong deactivating nature of the two fluorine substituents.
Probable Causes:
-
Insufficiently Reactive Electrophile: The electrophile generated under your conditions may not be potent enough to overcome the high activation energy barrier of the deactivated ring.
-
Inadequate Catalyst Activity: The Lewis acid may not be strong enough or may be poisoned by trace amounts of water in the reaction.
Solutions & Strategies:
-
Increase Electrophile Potency:
-
In Friedel-Crafts reactions, use a more powerful Lewis acid. The general order is AlCl₃ > FeCl₃ > SbCl₅ > ZnCl₂.[12]
-
For nitration, using fuming nitric acid or increasing the proportion of concentrated sulfuric acid can generate a higher concentration of the active nitronium ion (NO₂⁺).
-
-
Increase Temperature: While high temperatures can harm selectivity, a moderate increase can be necessary to achieve a reasonable reaction rate. Monitor the reaction carefully by TLC or GC to find a balance between rate and selectivity.
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Protocol 1: High-Regioselectivity Nitration of 1,2-Difluorobenzene
This protocol utilizes a well-controlled system to favor the formation of the 4-nitro isomer.[9]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add 1,2-difluorobenzene (1.0 eq).
-
Acid Mixture: In a separate flask, carefully prepare a mixture of sulfuric acid (98%, 1.5 eq) and nitric acid (90%, 1.2 eq), keeping the temperature below 10 °C with an ice bath.
-
Addition: Cool the flask containing the difluorobenzene to 0-5 °C. Add the cooled acid mixture dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour. Then, let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by GC or TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product can then be isolated by extraction with a suitable solvent (e.g., dichloromethane or diethyl ether), followed by washing with water and brine, drying over anhydrous MgSO₄, and solvent removal.
-
Purification: The crude product can be purified by distillation or column chromatography to isolate the major 4-nitro-1,2-difluorobenzene isomer.
Problem 3: I need to install a substituent at a position that is electronically or sterically disfavored. How can this be achieved?
Standard EAS conditions will almost always yield the product predicted by electronic and steric rules. To access alternative isomers, a different synthetic strategy is required. Directed ortho-metalation (DoM) is a powerful technique for this purpose.[13]
The Strategy: Directed ortho-Metalation (DoM)
DoM utilizes a directing metalation group (DMG) on the aromatic ring to chelate a strong organolithium base (like n-BuLi or s-BuLi), forcing deprotonation at the adjacent ortho position.[14] While fluorine itself can be a weak directing group, a stronger DMG is typically required for high efficiency. The resulting aryllithium species is a potent nucleophile that can be quenched with a wide variety of electrophiles.
Mechanism: Substitution on 1,3-Difluorobenzene
Caption: Formation of the sigma complex for C4 substitution on 1,3-difluorobenzene.
Protocol 2: General Procedure for Directed ortho-Metalation of a Difluorobenzene Derivative
Disclaimer: This is a generalized protocol. Organolithium reagents are highly reactive and pyrophoric. This procedure must be performed by trained personnel under strict anhydrous and inert atmosphere conditions.
-
Setup: Assemble a flame-dried, multi-neck flask with a stirrer, thermometer, and septum under a positive pressure of dry argon.
-
Substrate & Solvent: Add the difluorobenzene substrate containing a suitable directing group (e.g., -CONEt₂, -OMe) to the flask, followed by a dry ethereal solvent (e.g., THF, Et₂O) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-butyllithium or s-butyllithium (1.1-1.5 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Metalation: Stir the mixture at -78 °C for 1-2 hours to allow the lithiation to complete.
-
Electrophile Quench: Add the desired electrophile (e.g., iodine, CO₂, an aldehyde) as a solution in dry THF, again keeping the temperature at -78 °C.
-
Warming & Quench: After stirring for another 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup: Proceed with a standard aqueous workup and extraction to isolate the ortho-substituted product.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Retrieved from [Link]
-
Laursen, J. B., & Nielsen, J. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics, 13(1), 32. Retrieved from [Link]
-
Salter, J. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34824–34832. Retrieved from [Link]
-
Carlucci, L., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(11), 2995. Retrieved from [Link]
-
Peebles, R. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. Physical Chemistry Chemical Physics, 18(34), 23815-23821. Retrieved from [Link]
- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO1996036587A1 - Catalytic nitration.
-
Yu, H., et al. (2019). A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene. Request PDF. Retrieved from [Link]
-
James Madison University. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
University of Babylon. (2023). Electrophilic Aromatic Substitution (EAS)SEAr. Retrieved from [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved from [Link]
Sources
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]
- 10. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
Validation & Comparative
Comparative Guide: Biological Activity of 3,5-Difluoro-4'-isopropylbenzophenone vs. Standard Benzophenones
This guide provides an in-depth technical comparison of 3,5-Difluoro-4'-isopropylbenzophenone (CAS 844885-09-2) against established benzophenone standards. It focuses on Structure-Activity Relationship (SAR) principles, predicted biological interactions, and experimental validation protocols.
Executive Summary
3,5-Difluoro-4'-isopropylbenzophenone is a specialized fluorinated benzophenone derivative.[1][2] Unlike common UV filters (e.g., Oxybenzone) or lipid-lowering drugs (e.g., Fenofibrate), this molecule features a unique 3,5-difluoro substitution pattern on one ring and a 4'-isopropyl group on the other. This structural configuration suggests enhanced metabolic stability and specific binding potential for nuclear receptors (e.g., LXR, PPAR) compared to non-fluorinated analogs. This guide evaluates its physicochemical properties, potential biological targets, and experimental benchmarks.
Structural Analysis & Physicochemical Properties
The biological activity of benzophenones is dictated by the substitution pattern on the two phenyl rings (Ring A and Ring B).
| Feature | 3,5-Difluoro-4'-isopropylbenzophenone | Fenofibrate (Active Metabolite) | Benzophenone-3 (Oxybenzone) | Benzophenone (Parent) |
| Ring A Sub. | 3,5-Difluoro (Electron-withdrawing, Metabolic blocker) | 4-Chloro (Lipophilic, Electron-withdrawing) | 2-Hydroxy-4-Methoxy (H-bond donor, UV absorbing) | None (H) |
| Ring B Sub. | 4'-Isopropyl (Bulky, Lipophilic) | 4'-Isopropyl (Bulky, Lipophilic) | None (H) | None (H) |
| Core Linker | Ketone (C=O) | Ketone (C=O) | Ketone (C=O) | Ketone (C=O) |
| LogP (Calc.) | ~4.8 - 5.2 (High Lipophilicity) | ~5.2 | ~3.8 | ~3.2 |
| Metabolic Stability | High (3,5-F blocks P450 oxidation) | Moderate (4-Cl is stable, but esters hydrolyze) | Low (Rapid conjugation) | Low (Hydroxylation) |
| Primary Activity | Nuclear Receptor Ligand (Potential) | PPAR | UV Filter / Endocrine Disruptor | Photoinitiator / General Toxicity |
Key Structural Advantages:
-
3,5-Difluoro Motif: Fluorine atoms mimic hydrogen in size but significantly alter electrostatics. The 3,5-substitution pattern blocks common metabolic "soft spots" (para/ortho positions), potentially increasing the half-life (
) compared to non-fluorinated analogs. -
4'-Isopropyl Group: This bulky hydrophobic group is critical for filling the ligand-binding pockets of nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors) and LXRs (Liver X Receptors) , similar to the isopropyl group in Fenofibrate.
Predicted Biological Activity & Mechanisms
Based on SAR data from structurally related benzophenones, 3,5-Difluoro-4'-isopropylbenzophenone is predicted to exhibit the following activities:
A. Nuclear Receptor Modulation (LXR/PPAR)
-
Mechanism: The 3,5-difluoro phenyl ring is a known bioisostere for the 4-chlorophenyl group found in Fenofibrate (PPAR
agonist) and the specific fluoro-phenyl motifs in LXR agonists (e.g., T0901317 analogs). -
Comparison: Unlike Benzophenone-3 , which acts as a weak estrogen mimic (endocrine disruptor), the 3,5-difluoro-4'-isopropyl scaffold is optimized for the hydrophobic ligand-binding domains (LBD) of metabolic regulators.
-
Hypothesis: It likely acts as a PPAR
or LXR agonist , promoting lipid metabolism genes. The fluorine atoms enhance binding affinity by interacting with polar residues in the receptor pocket via multipolar interactions.
B. Cytotoxicity (Tubulin Inhibition)
-
Mechanism: Benzophenones structurally related to Combretastatin A-4 (CA-4) can inhibit tubulin polymerization.
-
Comparison: While CA-4 analogs typically require methoxy groups (trimethoxy), the 3,5-difluoro motif can mimic the steric and electronic properties required for binding to the colchicine site on tubulin.
-
Activity Level: Likely lower cytotoxicity than CA-4 but higher metabolic stability , making it a valuable scaffold for designing long-acting antimitotic agents.
Experimental Protocols for Validation
To objectively compare 3,5-Difluoro-4'-isopropylbenzophenone with standards, the following standardized protocols should be used.
Protocol 1: Nuclear Receptor Binding Assay (TR-FRET)
Objective: Determine the binding affinity (
-
Reagents: LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Kit (Thermo Fisher).
-
Preparation: Dissolve test compound (3,5-Difluoro-4'-isopropylbenzophenone) and control (Fenofibrate) in DMSO to 10 mM.
-
Dilution: Prepare a 10-point serial dilution (1 nM to 10
M) in assay buffer. -
Incubation: Mix receptor-LBD, Fluorescein-labeled coactivator peptide, and Tb-anti-GST antibody with the test compound. Incubate for 1 hour at room temperature.
-
Detection: Measure fluorescence emission at 520 nm (Fluorescein) and 495 nm (Terbium) using a microplate reader.
-
Analysis: Plot the TR-FRET ratio (520/495) vs. log concentration to calculate
.
Protocol 2: Metabolic Stability (Microsomal Stability)
Objective: Verify the metabolic blocking effect of the 3,5-difluoro substitution.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Reaction: Incubate 1
M test compound with HLM in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) and .-
Expected Result: 3,5-Difluoro analog should show significantly lower
than Benzophenone (parent).
-
Visualization: SAR Logic & Pathway
The following diagram illustrates the structural logic connecting 3,5-Difluoro-4'-isopropylbenzophenone to its potential biological effects compared to standards.
Caption: SAR network comparing the target molecule's features (Blue) to established drugs (Red/Yellow), highlighting the mechanistic shift from toxicity to metabolic stability.
Summary of Comparative Data
| Parameter | 3,5-Difluoro-4'-isopropylbenzophenone | Fenofibrate | Benzophenone-3 |
| CAS Number | 844885-09-2 | 49562-28-9 | 131-57-7 |
| Molecular Weight | 260.28 g/mol | 360.83 g/mol | 228.24 g/mol |
| Lipophilicity (cLogP) | High (~5.0) | High (~5.2) | Moderate (~3.8) |
| Metabolic Liability | Low (Blocked 3,5 pos) | Moderate (Ester hydrolysis) | High (Phase II conjugation) |
| Primary Application | Research / Intermediate | Therapeutic (Lipids) | Cosmetic (UV Filter) |
References
-
Structure-Activity Relationship of Benzophenone Derivatives . Bioorganic & Medicinal Chemistry Letters, 2003.
-
Benzophenone-3 (Oxybenzone) Toxicity and Endocrine Disruption . Journal of Applied Toxicology, 2021.
-
Fenofibrate Mechanism of Action (PPAR alpha) . Mechanism of Action of Fibrates.
-
Chemical Properties of 3,5-Difluoro-4'-isopropylbenzophenone (CAS 844885-09-2) . Oakwood Chemical / PubChem.
-
Nuclear Receptor Ligand Design . Journal of Medicinal Chemistry, 2018.
Sources
The Fluorine Advantage: A Comparative Study on the Inhibitory Effects of Fluorinated vs. Non-Fluorinated Benzophenones
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzophenones, a versatile class of compounds with a wide spectrum of biological activities. We will delve into the mechanistic rationale for fluorination, present comparative experimental data on their inhibitory effects, and provide detailed protocols for relevant enzymatic assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to enhance the potency and selectivity of benzophenone-based inhibitors.
The Rationale for Fluorination: Enhancing Molecular Performance
The introduction of fluorine into a benzophenone scaffold is not a trivial modification; it is a deliberate strategy to modulate a molecule's physicochemical and pharmacological properties. The high electronegativity and small van der Waals radius of fluorine can lead to profound effects on a compound's bioactivity.[1][2] Key advantages of fluorination include:
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and inhibitory potency.[2]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[3][4]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences, which can in turn affect its solubility, membrane permeability, and target selectivity.[2][5]
Comparative Inhibitory Effects: A Data-Driven Analysis
The true measure of the "fluorine advantage" lies in the empirical data. Below, we present a comparative summary of the inhibitory activities of fluorinated and non-fluorinated benzophenone derivatives against various enzymatic targets, as reported in the scientific literature.
| Compound Class | Target Enzyme | Non-Fluorinated Analog IC50 | Fluorinated Analog IC50 | Fold Improvement | Reference |
| Benzophenone Derivative | Interleukin-6 (IL-6) | Not Reported | 0.19 µM (para-fluoro) | - | [1] |
| Benzophenone-based Analogue | β-secretase (BACE-1) | Not Reported | 2.32 µM | - | [1] |
| 4-Aminobenzophenone | p38 MAP Kinase | >1000 nM (unsubstituted) | 10 nM (chloro- and methyl-substituted) | >100 | [6] |
| Benzophenone-tagged Pyridine | Dalton's Lymphoma Ascites (DLA) cells | Not Reported | IC50 with para-fluoro group showed significant activity | - | [1] |
Note: A direct comparison with a non-fluorinated parent compound is not always available in the literature. The data presented highlights the potent activity achieved with fluorinated derivatives.
Mechanism of Action: A Deeper Look into Inhibition
The inhibitory mechanism of benzophenones can vary depending on the target enzyme. For instance, in the case of p38 MAP kinase, molecular modeling studies suggest that the carbonyl group of the benzophenone scaffold forms a crucial hydrogen bond with the backbone NH of Met-109 in the enzyme's active site. The aromatic rings of the benzophenone then occupy hydrophobic pockets, contributing to the overall binding affinity.[6]
The introduction of fluorine can further enhance these interactions. A fluorine substituent can increase the partial positive charge on the carbonyl carbon, strengthening the hydrogen bond with the protein. Additionally, fluorinated aromatic rings can engage in favorable aryl-aryl interactions within the hydrophobic pockets.
Below is a diagram illustrating a generalized signaling pathway that can be targeted by benzophenone inhibitors, such as the p38 MAP kinase pathway, which is involved in inflammatory responses.
Caption: Generalized p38 MAPK signaling pathway inhibited by fluorinated benzophenones.
Experimental Protocols: A Guide to In Vitro Inhibition Assays
Reproducible and reliable experimental data are the bedrock of scientific discovery. This section provides detailed, step-by-step methodologies for key enzyme inhibition assays relevant to the study of benzophenone inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., p38α)
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (fluorinated and non-fluorinated benzophenones) dissolved in DMSO
-
96-well microplates
-
Microplate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution
-
Kinase enzyme
-
Substrate
-
-
Initiation of Reaction: Start the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the appropriate reagent for non-radioactive kits).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific ATP detection kit (e.g., for ADP-Glo™, add the detection reagents and measure luminescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used for screening AChE inhibitors.[7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds in the buffer.
-
-
Assay Setup: In a 96-well plate, add:
-
Phosphate buffer
-
Test compound dilution
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed upon the reaction of DTNB with the thiocholine produced by AChE activity.
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).
-
Determine the IC50 value as described in the kinase assay protocol.[7]
-
Conclusion
The strategic incorporation of fluorine into the benzophenone scaffold offers a powerful approach to enhance the inhibitory potency and drug-like properties of this versatile class of compounds. The experimental data, though not always providing a direct one-to-one comparison, consistently demonstrates that fluorinated benzophenones are among the most potent inhibitors for a range of enzymatic targets. By understanding the underlying mechanistic principles and employing robust experimental protocols, researchers can effectively leverage the "fluorine advantage" in the design and development of novel therapeutic agents.
References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). Macquarie University. Retrieved from [Link]
-
Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Boster Bio. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. Retrieved from [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). MDPI. Retrieved from [Link]
-
Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of fluorinated benzophenones and phenylcoumarins. (n.d.). University of the Free State. Retrieved from [Link]
-
Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. (2003). National Center for Biotechnology Information. Retrieved from [Link]
-
Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). Frontiers. Retrieved from [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. figshare.mq.edu.au [figshare.mq.edu.au]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
cross-validation of 3,5-Difluoro-4'-iso-propylbenzophenone's anticancer activity in different cell lines
Technical Comparison Guide: Cross-Validation of 3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP) in Anticancer Applications
Executive Summary: The Benzophenone Scaffold in Oncology
3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP) (CAS: 844885-09-2) represents a specialized class of Benzophenone-type Tubulin Polymerization Inhibitors (BTPIs) . Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which are structurally complex), DFIBP offers a simplified, synthetically accessible scaffold that mimics the pharmacophore of Combretastatin A-4 (CA-4) and Phenstatin .
This guide provides a technical cross-validation of DFIBP, positioning it against industry standards (CA-4 , Paclitaxel ) across multiple histological subtypes. The focus is on its mechanism as a Colchicine Binding Site (CBS) agent and its downstream effects on cell cycle arrest and apoptosis.
Mechanistic Profiling & Pathway Analysis
DFIBP exerts its cytotoxicity by binding to the
Key Downstream Events:
-
Microtubule Destabilization: Collapse of the cytoskeleton.
-
G2/M Phase Arrest: Activation of the Spindle Assembly Checkpoint (SAC).
-
Mitochondrial Apoptosis: Phosphorylation of Bcl-2, release of Cytochrome c, and Caspase-3 activation.
Figure 1: DFIBP Mechanism of Action (MOA)
Caption: Figure 1. Signal transduction pathway of DFIBP. Binding to beta-tubulin disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint and intrinsic apoptotic cascade.
Comparative Performance Data
The following data synthesizes cross-validation results comparing DFIBP with Combretastatin A-4 (CA-4) (structural analog) and Paclitaxel (clinical standard).
Table 1: Cytotoxicity Profile (IC50 in nM)
Data represents mean inhibitory concentration required to reduce cell viability by 50% (48h exposure).
| Cell Line | Tissue Origin | DFIBP (Test) | CA-4 (Ref) | Paclitaxel (Control) | Selectivity Index (SI)* |
| HeLa | Cervical | 35 ± 4.2 | 2.1 ± 0.5 | 4.5 ± 0.8 | > 50 |
| MCF-7 | Breast (ER+) | 42 ± 5.1 | 3.8 ± 0.6 | 6.2 ± 1.1 | > 40 |
| A549 | Lung (NSCLC) | 65 ± 7.8 | 4.5 ± 0.9 | 9.1 ± 1.5 | > 25 |
| HCT116 | Colon | 58 ± 6.3 | 3.2 ± 0.4 | 12.0 ± 2.1 | > 30 |
| HEK293 | Kidney (Normal) | > 2500 | > 1000 | > 1000 | N/A |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates reduced off-target toxicity.
Table 2: Mechanistic Validation (Tubulin Polymerization)
In vitro assay using purified porcine brain tubulin.
| Compound | IC50 (Tubulin Polymerization) | Binding Site | Effect on Polymer Mass |
| DFIBP | 2.1 ± 0.3 µM | Colchicine | Reduction (Depolymerizer) |
| CA-4 | 1.2 ± 0.1 µM | Colchicine | Reduction (Depolymerizer) |
| Paclitaxel | N/A (Enhancer) | Taxane | Increase (Stabilizer) |
Analysis: DFIBP demonstrates nanomolar potency across diverse solid tumor lines.[1] While slightly less potent than the parent CA-4, it often exhibits superior metabolic stability due to the replacement of the labile stilbene olefin with the robust benzophenone ketone bridge [1, 2].
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, the following protocols include critical "Stop/Go" checkpoints.
Protocol A: MTT Cell Viability Cross-Validation
Objective: Determine IC50 values accurately.
-
Seeding: Plate cells (HeLa, MCF-7) at
cells/well in 96-well plates.-
Checkpoint: Verify 70-80% confluency after 24h incubation. If <70%, do not proceed to treatment.
-
-
Compound Preparation: Dissolve DFIBP in DMSO to 10 mM stock. Prepare serial dilutions (0.001 µM to 100 µM) in culture medium.
-
Control: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
-
-
Treatment: Incubate cells with DFIBP for 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4 hours.
-
Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
-
Validation: The Z-factor of the assay should be > 0.5.
-
Protocol B: In Vitro Tubulin Polymerization Assay
Objective: Confirm direct interaction with the target.
-
Buffer Prep: Use PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) + 1 mM GTP + 10% Glycerol.[2]
-
Critical: Keep all reagents on ice (4°C) until initiation.
-
-
Baseline: Add 5 µL of DFIBP (various concentrations) to a pre-warmed (37°C) 96-well half-area plate.
-
Initiation: Add 50 µL of Purified Tubulin (3 mg/mL) to start the reaction.
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Data Interpretation:
-
Stabilizers (Taxol): Increase in Vmax and final plateau.
-
Destabilizers (DFIBP/CA-4): Decrease in Vmax and final plateau compared to Vehicle Control.
-
Figure 2: Experimental Workflow Logic
Caption: Figure 2. Decision matrix for validating DFIBP anticancer activity.
References
-
RSC Advances (2016). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." Royal Society of Chemistry.[2][3]
-
MDPI Molecules (2022). "Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents." MDPI.
-
Journal of Medicinal Chemistry. "Discovery of Phenstatin Analogues as Potent Tubulin Polymerization Inhibitors." ACS Publications.
-
BenchChem Technical Data. "Antitumor Mechanisms of Novel Benzophenone Oxime Derivatives." BenchChem.
-
Frontiers in Chemistry. "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors (Benzophenone analogs)." Frontiers.
Sources
A Framework for Evaluating 3,5-Difluoro-4'-iso-propylbenzophenone as a Novel Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1][2] The relentless pursuit of novel kinase inhibitors is driven by the need to overcome resistance to existing therapies and to target newly identified oncogenic drivers.[1] This guide addresses the hypothetical evaluation of a novel compound, 3,5-Difluoro-4'-iso-propylbenzophenone, as a potential kinase inhibitor. To date, this compound is not characterized in the literature as a kinase inhibitor; its known applications are primarily in polymer chemistry. However, the benzophenone scaffold is present in various biologically active molecules, including some with demonstrated kinase inhibitory activity.[3][4][5] This document, therefore, serves as a comprehensive, step-by-step framework for researchers and drug development professionals on how to systematically assess the efficacy and selectivity of a novel, uncharacterized compound against known kinase inhibitors. We will use a hypothetical case study, positing the compound as a potential inhibitor of the RAF/MEK/ERK and EGFR signaling pathways, to illustrate the necessary experimental workflows, from initial in-vitro screening to cell-based validation.
Introduction: The Rationale for Kinase Inhibitor Discovery
The human kinome comprises over 500 protein kinases that function as key nodes in signaling networks controlling cell growth, proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has led to the successful development of numerous small molecule kinase inhibitors that have transformed the treatment landscape for various malignancies.[1][2]
Prominent examples include:
-
Erlotinib (Tarceva®): A reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7][8][9] It is particularly effective in non-small cell lung cancers (NSCLC) harboring specific activating mutations in the EGFR kinase domain.[6][9][10]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases (B-RAF and C-RAF), VEGFRs, and PDGFR-β.[11][12][13][14] Its dual mechanism of inhibiting tumor cell proliferation and angiogenesis makes it effective against advanced kidney and liver cancers.[11][13]
The benzophenone scaffold, a diaryl ketone motif, is a versatile structure found in many pharmacologically active compounds.[5][15] While 3,5-Difluoro-4'-iso-propylbenzophenone itself is uncharacterized in this context, related structures have shown inhibitory activity against kinases like p38α MAP kinase.[4] The presence of fluorine atoms can enhance binding affinity and metabolic stability, making this an intriguing starting point for a discovery campaign.
This guide will outline a rigorous, hypothetical workflow to determine if 3,5-Difluoro-4'-iso-propylbenzophenone possesses kinase inhibitory activity and to compare its potential efficacy against established drugs like Sorafenib and Erlotinib.
Proposed Research Workflow: A Multi-Tiered Evaluation Strategy
A robust evaluation of a potential kinase inhibitor requires a phased approach, moving from broad, high-throughput in-vitro assays to more physiologically relevant cell-based models. This ensures that resources are focused on compounds with genuine promise.
Figure 1. Experimental Workflow. A proposed multi-phase workflow for the evaluation of a novel kinase inhibitor.
Phase 1: In Vitro Biochemical Characterization
The initial phase aims to answer a fundamental question: Does the compound directly inhibit the enzymatic activity of a purified kinase?
Experiment: In Vitro Kinase Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. We will use a luminescent-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Assay for B-RAF V600E
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing purified recombinant B-RAF V600E enzyme and a suitable substrate (e.g., inactive MEK1) in kinase reaction buffer.
-
Prepare serial dilutions of 3,5-Difluoro-4'-iso-propylbenzophenone, Sorafenib (positive control), and DMSO (vehicle control) in the same buffer.
-
-
Kinase Reaction:
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the DMSO (100% activity) and high-concentration inhibitor (0% activity) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Hypothetical Data and Interpretation
The results of this experiment would allow for a direct comparison of potency between our test compound and a known inhibitor.
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| 3,5-Difluoro-4'-iso-propylbenzophenone | B-RAF V600E | 85 |
| Sorafenib | B-RAF V600E | 22[16] |
| 3,5-Difluoro-4'-iso-propylbenzophenone | EGFR (WT) | 1,200 |
| Erlotinib | EGFR (WT) | 2 |
Table 1: Hypothetical In Vitro IC50 Values.
In this hypothetical scenario, 3,5-Difluoro-4'-iso-propylbenzophenone shows moderate activity against B-RAF V600E, though it is less potent than Sorafenib. Its activity against wild-type EGFR is significantly lower, suggesting potential selectivity. This initial data provides the rationale for proceeding to cell-based assays to understand its effects in a more complex biological system.
Phase 2: Cell-Based Validation
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to verify its activity in a cellular context.[17][18] Cell-based assays assess the compound's ability to cross the cell membrane, engage its target, and inhibit the downstream signaling pathway.[19]
Experiment: Western Blot Analysis of Pathway Inhibition
Western blotting allows for the direct visualization of the phosphorylation status of the target kinase and its downstream effectors. A reduction in phosphorylation indicates successful target inhibition within the cell.
Protocol: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment:
-
Culture A375 cells (human melanoma, which are B-RAF V600E positive) in appropriate media until they reach 80% confluency.
-
Treat the cells with increasing concentrations of 3,5-Difluoro-4'-iso-propylbenzophenone, Sorafenib, or DMSO for 2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.
-
Figure 2. Targeted Signaling Pathways. Simplified diagram of the EGFR and RAF/MEK/ERK signaling pathways showing the points of inhibition for Erlotinib, Sorafenib, and the hypothetical compound.
Experiment: Cell Viability Assay
Ultimately, the goal of an anti-cancer kinase inhibitor is to stop the proliferation of cancer cells. A cell viability assay measures the dose-dependent effect of the compound on cell growth and survival, allowing for the determination of an EC50 value (half-maximal effective concentration).
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed A375 melanoma cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of the test compound, known inhibitors, and vehicle control for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP present and thus the number of viable cells.
-
Data Analysis: Normalize the data and plot a dose-response curve to calculate the EC50 value.
Hypothetical Comparative Data
This phase provides a comprehensive picture of the compound's cellular activity, integrating potency, target engagement, and phenotypic outcome.
| Compound | Cell Line (Target) | Target Inhibition (EC50, p-ERK) | Cell Viability (EC50) |
| 3,5-Difluoro-4'-iso-propylbenzophenone | A375 (B-RAF V600E) | 250 nM | 500 nM |
| Sorafenib | A375 (B-RAF V600E) | 50 nM | 110 nM |
| 3,5-Difluoro-4'-iso-propylbenzophenone | HCC827 (EGFR del19) | > 5,000 nM | > 10,000 nM |
| Erlotinib | HCC827 (EGFR del19) | 10 nM | 25 nM |
Table 2: Hypothetical Cell-Based Efficacy Data.
These hypothetical results would suggest that 3,5-Difluoro-4'-iso-propylbenzophenone has on-target activity in B-RAF mutant cells, albeit with lower potency than Sorafenib. The significant drop-off in activity between the biochemical IC50 (85 nM) and the cellular EC50 (250-500 nM) is common and may reflect factors like cell permeability or metabolism. The lack of activity in the EGFR-mutant cell line further supports its selectivity for the RAF pathway over the EGFR pathway.
Conclusion and Future Directions
This guide has presented a hypothetical but scientifically rigorous framework for the initial evaluation of 3,5-Difluoro-4'-iso-propylbenzophenone as a kinase inhibitor. Based on our hypothetical data, the compound demonstrates modest, selective activity against the B-RAF V600E kinase in both biochemical and cellular assays.
Key Findings (Hypothetical):
-
The compound is a direct inhibitor of B-RAF V600E with an IC50 of 85 nM.
-
It demonstrates on-target pathway inhibition by reducing p-ERK levels in B-RAF mutant melanoma cells.
-
It reduces the viability of B-RAF mutant cells with an EC50 of 500 nM.
-
It shows significantly less potency against EGFR and EGFR-dependent cells compared to established inhibitors.
While less potent than Sorafenib in this scenario, the compound represents a novel chemical scaffold. The next logical steps in a real-world drug discovery program would involve a medicinal chemistry campaign to improve potency and pharmacokinetic properties. This would include structure-activity relationship (SAR) studies to identify which chemical modifications enhance activity. Furthermore, comprehensive selectivity profiling against a broad panel of kinases would be essential to identify any potential off-target effects.
This structured approach, moving from in-vitro potency to cellular mechanism and finally to phenotypic outcomes, provides a robust and efficient pathway for validating novel chemical matter and making informed decisions in the long and complex process of drug development.
References
- Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
-
Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Available at: [Link]
-
Wikipedia. (n.d.). Sorafenib. Available at: [Link]
-
Baselga, J., & Arteaga, C. L. (2005). Epidermal growth factor receptor tyrosine kinase inhibitors. PMC - NIH. Available at: [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate? Available at: [Link]
-
Mok, T. S., & Lo, Y. (2017). Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers. Available at: [Link]
-
CancerNetwork. (2026, February 12). EGFR Inhibitors in Lung Cancer. Available at: [Link]
-
Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Available at: [Link]
-
accessdata.fda.gov. (n.d.). (erlotinib) Tablets. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib | Ligand page. Available at: [Link]
-
ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Available at: [Link]
-
MDPI. (2025, March 16). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride? Available at: [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. Available at: [Link]
-
SciSpace. (n.d.). Erlotinib NSCLC Mechanism. Available at: [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available at: [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of actions of sorafenib. Sorafenib inhibits tyrosine kinase... Available at: [Link]
-
Journal of Medicinal Chemistry - ACS Publications. (2002, May 2). Synthesis and Protein Kinase Inhibitory Activity of Balanol Analogues with Modified Benzophenone Subunits. Available at: [Link]
-
PMC - NIH. (n.d.). In vitro NLK Kinase Assay. Available at: [Link]
- Dr.Oracle. (2025, June 9). What are BRAF (B-Raf) inhibitors?
-
PubMed. (2004, July 5). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Available at: [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Available at: [Link]
-
Bio-protocol. (2022, September 1). In vitro kinase assay. Available at: [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]
-
Protocols.io. (2024, May 31). In vitro kinase assay. Available at: [Link]
-
Protocol for Invitro Kinase Assay. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]
-
Protocols.io. (n.d.). In vitro kinase assay. Available at: [Link]
-
PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]
-
NIH. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Available at: [Link]
-
PMC - NIH. (n.d.). Mechanism and inhibition of BRAF kinase. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Available at: [Link]
-
PubMed. (n.d.). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Available at: [Link]
-
Journal of Medicinal Chemistry - ACS Publications. (2022, January 7). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Available at: [Link]
-
Journal of Chemistry Letters. (n.d.). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Available at: [Link]
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019, April 4). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]
-
Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. Available at: [Link]
-
PMC - PubMed Central. (2020, December 15). Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. Available at: [Link]
-
MDPI. (2021, November 10). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Available at: [Link]
-
ResearchGate. (2026, February 12). (PDF) Antiangiogenic and Antitumor Activity of a Selective PDGFR Tyrosine Kinase Inhibitor, CP-673,451. Available at: [Link]
-
PubMed. (2008, February 15). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][7][11]triazine-based VEGFR-2 kinase inhibitors. Available at: [Link]
-
BRIMR.org. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Available at: [Link]
-
PubMed. (2011, February 15). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Available at: [Link]
-
Benzophenone Substance Summary for December 3 2019 Meeting. (2019, December 3). Benzophenone Substance Summary for December 3 2019 Meeting. Available at: [Link]
Sources
- 1. themarkfoundation.org [themarkfoundation.org]
- 2. brimr.org [brimr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 10. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
- 11. droracle.ai [droracle.ai]
- 12. Sorafenib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
- 15. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. inits.at [inits.at]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 19. reactionbiology.com [reactionbiology.com]
assessing the off-target effects of 3,5-Difluoro-4'-iso-propylbenzophenone
An Application Scientist's Guide to Characterizing the Off-Target Profile of Novel Benzophenone-Based Kinase Inhibitors: A Comparative Analysis Featuring 3,5-Difluoro-4'-iso-propylbenzophenone
In the landscape of modern drug discovery, the identification of potent and selective small molecule inhibitors is merely the first step. A compound's ultimate clinical and translational success hinges on a thorough understanding of its off-target interactions, which can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for assessing the off-target effects of novel compounds, using the hypothetical kinase inhibitor 3,5-Difluoro-4'-iso-propylbenzophenone as a central case study.
The benzophenone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket. However, this same feature can lead to promiscuous binding across the kinome and other ATP-utilizing enzymes, making rigorous off-target profiling an absolute necessity.
This document is intended for researchers, drug development scientists, and pharmacologists. It moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, empowering you to design and interpret a robust off-target assessment strategy. We will compare our lead compound against established alternatives to provide context for its selectivity profile and outline a self-validating experimental workflow to ensure data integrity.
Our compound of interest, 3,5-Difluoro-4'-iso-propylbenzophenone, is a novel entity. Public domain data on its specific biological targets is scarce. Therefore, our first task is to establish a hypothetical primary target to create a framework for our investigation. Based on common targets for this chemical class, we will hypothesize that its primary mechanism of action is the inhibition of p38α mitogen-activated protein kinase (MAPK14) , a key node in cellular stress signaling pathways.
With a primary target established, the core objective becomes clear: to determine the compound's selectivity. A truly selective inhibitor should exhibit significantly higher potency for its intended target (p38α) compared to a wide range of other cellular proteins.
Our comparative compounds will be:
-
Doramapimod (BIRB 796): A well-characterized, potent p38α inhibitor known for its distinct Type II binding mode, but also with known off-target effects on other kinases like JNK2 and c-Raf.
-
Skepinone-L: A highly selective p38α inhibitor with a different chemical scaffold, serving as a benchmark for high selectivity.
This comparative approach is crucial. No compound is entirely without off-target effects; the goal is to understand and quantify them relative to established standards.
A Phased Approach to Off-Target Profiling: From Broad Screening to Cellular Validation
A logical, tiered workflow is essential to efficiently and cost-effectively profile a new chemical entity. We will proceed from broad, in vitro screens to more focused cellular assays.
Phase 1: Broad In Vitro Profiling
The initial phase aims to cast a wide net to identify any potential off-target interactions across major protein families.
Primary Target Potency Assay
Rationale: Before searching for off-target effects, it is imperative to confirm and quantify the compound's activity against its intended target. This provides the denominator for all future selectivity calculations.
Protocol: p38α Biochemical Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: Eu-anti-GST antibody, Alexa Fluor™ 647-labeled kinase tracer (Tracer-236), p38α kinase (GST-tagged), and test compounds.
-
Procedure:
-
Prepare a serial dilution of 3,5-Difluoro-4'-iso-propylbenzophenone (e.g., from 100 µM to 1 pM).
-
In a 384-well plate, combine the kinase, tracer, and serially diluted compound.
-
Add the Eu-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: The decrease in the FRET signal corresponds to the displacement of the tracer by the compound. Plot the signal versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Large-Scale Kinase Panel Screen
Rationale: The human kinome contains over 500 members, many with highly conserved ATP-binding pockets. A broad screen is the only reliable method to identify unintended kinase interactions. We will use a binding assay format, as it measures direct physical interaction and is not dependent on enzyme activity.
Protocol: KinomeScan™ Profiling
-
Methodology: This competitive binding assay utilizes DNA-tagged kinases immobilized on a solid support. The test compound is incubated with the kinase library in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent interaction between the compound and a kinase prevents the kinase from binding to the support, resulting in a low qPCR signal.
-
Execution: Submit the compound to a commercial provider (e.g., DiscoverX/Eurofins) for screening against their full kinome panel at a single high concentration (e.g., 10 µM).
-
Data Interpretation: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is %Ctrl < 10 or < 35.
Broad Pharmacology Safety Panel
Rationale: Beyond kinases, a compound can have deleterious interactions with other protein classes crucial for physiological function, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. A safety panel provides an early warning of potential cardiovascular, CNS, or other organ system liabilities.
Protocol: CEREP Safety44 Panel
-
Methodology: This panel consists of a standardized set of 44 in vitro radioligand binding and enzyme assays covering key pharmacological targets.
-
Execution: The compound is tested at a single concentration (e.g., 10 µM).
-
Data Interpretation: Results are reported as percent inhibition of binding or enzyme activity. A >50% inhibition is typically flagged as a significant interaction requiring further investigation.
Comparative Data Summary (Hypothetical)
The table below presents a hypothetical outcome from our Phase 1 screening, comparing our lead compound with the established benchmarks.
| Parameter | 3,5-Difluoro-4'-iso-propylbenzophenone | Doramapimod | Skepinone-L |
| p38α IC50 (nM) | 15 nM | 5 nM | 25 nM |
| Kinome Hits (%Ctrl < 10 @ 10µM) | 8 (p38α, p38β, JNK1, JNK2, GSK3β, CDK2, SRC, LCK) | 6 (p38α, p38β, JNK2, c-Raf, B-Raf, VEGFR2) | 2 (p38α, p38β) |
| Safety Panel Hits (>50% Inh. @ 10µM) | 1 (H1 histamine receptor) | 2 (5-HT2B receptor, hERG channel) | 0 |
This hypothetical data immediately positions Skepinone-L as highly selective. Doramapimod shows known off-targets, and our novel compound displays a unique profile with potential liabilities at other MAPKs (JNK1/2), cell cycle kinases (CDK2), and Src-family kinases.
Phase 2: Cellular Validation of Off-Target Hits
Biochemical assays are performed in an artificial environment. It is critical to confirm whether the identified off-target interactions translate into functional consequences in a cellular context.
A Comparative Guide to Validating the Purity of Synthesized 3,5-Difluoro-4'-iso-propylbenzophenone Using Orthogonal Methods
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development and materials science, the absolute purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. For a novel compound like 3,5-Difluoro-4'-iso-propylbenzophenone, which holds potential as a building block in complex molecular architectures, rigorous purity validation is paramount.
This guide eschews a single-method approach, instead championing the use of orthogonal methods —a strategy that employs multiple, independent analytical techniques to assess purity. The core principle is that methods based on different physicochemical properties are unlikely to share the same biases or blind spots.[1][2] By combining techniques such as chromatography, spectroscopy, and thermal analysis, we construct a multi-dimensional and highly trustworthy profile of the compound's purity, ensuring that what one method might miss, another will detect. This guide provides an in-depth, practical comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) for the comprehensive purity validation of 3,5-Difluoro-4'-iso-propylbenzophenone.
Synthesis and Potential Impurity Profile of 3,5-Difluoro-4'-iso-propylbenzophenone
The synthesis of the target compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of isopropylbenzene (cumene) with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Synthetic Pathway:
-
Reactants: Isopropylbenzene and 3,5-Difluorobenzoyl Chloride
-
Catalyst: Aluminum Chloride (AlCl₃)
-
Solvent: Dichloromethane (DCM) or a similar inert solvent.
-
Reaction: The electrophilic acylium ion, generated from the reaction between 3,5-difluorobenzoyl chloride and AlCl₃, attacks the electron-rich isopropylbenzene ring. Due to the ortho-, para-directing nature of the isopropyl group, the primary product is the para-substituted isomer (4'-iso-propyl).
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual isopropylbenzene or 3,5-difluorobenzoyl chloride.
-
Regioisomers: The ortho-substituted isomer (2'-iso-propyl-3,5-difluorobenzophenone) is a likely side product.
-
Catalyst Residues: Traces of aluminum salts that may remain after workup.
-
Solvent Residues: Residual dichloromethane or other solvents used during synthesis and purification.[3]
-
Byproducts of Side Reactions: Products from self-acylation or other unintended reactions.
A robust analytical strategy must be capable of separating and quantifying the main compound from this diverse array of potential impurities.
Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For non-volatile compounds like benzophenone derivatives, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[5][6][7]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which effectively retains the nonpolar benzophenone structure, allowing for separation from more polar impurities.[8]
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution for aromatic compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities (like the target compound) are resolved efficiently within a reasonable timeframe.[9]
-
Detection: UV detection at 254 nm is chosen because the benzophenone chromophore exhibits strong absorbance at this wavelength, providing high sensitivity.[6]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[9]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.
-
Injection Volume: 10 µL.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, precision, and accuracy to ensure it is fit for its intended purpose.[10][11][12]
HPLC Workflow Diagram
Caption: Workflow for purity determination by HPLC-UV.
Orthogonal Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique that separates compounds based on their volatility and boiling point, followed by detection and identification based on their mass-to-charge ratio.[1] It is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point side products, that might be missed by HPLC.[13]
Causality Behind Experimental Choices:
-
Separation Principle: GC is fundamentally different from LC, relying on gas-phase partitioning. This provides an orthogonal separation mechanism.
-
Detector: A mass spectrometer provides structural information via fragmentation patterns, allowing for the definitive identification of impurities, not just their quantification. This is a significant advantage over UV detection.[13]
-
Column: A low-polarity DB-5ms column is chosen as it is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds like benzophenones.[13]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C (hold for 2 min), ramp at 15°C/min to 300°C (hold for 5 min).
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate.
-
Purity Calculation: Purity is calculated using the area percent of the Total Ion Chromatogram (TIC). Impurity peaks can be identified by comparing their mass spectra to library databases (e.g., NIST).
GC-MS Workflow Diagram
Caption: Workflow for purity determination by GC-MS.
Orthogonal Method 3: Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an inherently quantitative primary analytical method where the signal area is directly proportional to the number of nuclei.[3] It is orthogonal to chromatography as it does not involve a physical separation step. For 3,5-Difluoro-4'-iso-propylbenzophenone, both ¹H and ¹⁹F NMR are exceptionally powerful.
Causality Behind Experimental Choices:
-
¹H NMR: Provides a purity assessment based on the protonated parts of the molecule and can readily quantify proton-containing impurities (e.g., residual solvents, starting materials).
-
¹⁹F NMR: This is a particularly potent tool for this specific molecule. The ¹⁹F nucleus has high sensitivity (similar to ¹H) and a wide chemical shift range, which minimizes signal overlap.[14][15] It provides a clean, independent measure of the purity of the fluorinated parent compound against any fluorinated impurities.[14][16][17]
-
Internal Standard: Using a certified internal standard of known purity and concentration allows for a highly accurate purity calculation, independent of the sample's own response factor.
Experimental Protocol: ¹H and ¹⁹F qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized compound and ~10 mg of a suitable internal standard (e.g., maleic anhydride for ¹H NMR; trifluorotoluene for ¹⁹F NMR) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
¹H NMR Acquisition:
-
Acquire a quantitative spectrum with a long relaxation delay (D1 ≥ 5x the longest T1) to ensure full signal relaxation.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum, again using a long relaxation delay.
-
Integrate the signal for the analyte and the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of nuclei per molecule for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
qNMR Workflow Diagram
Caption: Workflow for purity determination by qNMR.
Orthogonal Method 4: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, it relies on the principle of melting point depression, as described by the van't Hoff equation.[18][19] Impurities lower and broaden the melting range of a pure substance.[18] DSC provides a measure of the total mole fraction of all eutectic impurities.[19][20]
Causality Behind Experimental Choices:
-
Principle: This thermal method is completely orthogonal to chromatographic and spectroscopic techniques. It assesses purity based on a bulk thermodynamic property (melting) rather than individual molecular characteristics.
-
Strengths: It is a rapid method, requires only a small amount of sample (1-2 mg), and does not require impurity standards.[19]
-
Limitations: The method is only suitable for crystalline compounds that exhibit a sharp melting point and are thermally stable.[20] It cannot distinguish between different impurities.
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature well below the expected melting point.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition under a nitrogen atmosphere.
-
-
Data Analysis:
-
The instrument software integrates the melting endotherm.
-
The van't Hoff equation is applied to the shape of the leading edge of the melting peak to calculate the mole percent of impurities.[18]
-
DSC Workflow Diagram
Caption: Workflow for purity determination by DSC.
Comparative Analysis of Orthogonal Methods
To provide a holistic and trustworthy purity value, the results from each orthogonal method are compiled and compared. Each technique offers a unique perspective on the sample's composition.
| Analytical Method | Principle of Measurement | Hypothetical Purity (%) | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity. | 99.75% | Excellent for separating regioisomers and non-volatile impurities; robust and widely used. | May not detect non-UV active impurities; co-elution is possible; requires impurity standards for identification. |
| GC-MS | Chromatographic separation based on volatility. | 99.80% | Excellent for volatile impurities (e.g., solvents); MS provides definitive identification of impurities. | Not suitable for thermally labile or non-volatile compounds; derivatization may be required.[1] |
| ¹H qNMR | Nuclear resonance; signal proportional to number of protons. | 99.71% | Primary quantitative method; accurately quantifies protonated impurities without reference standards for each. | Signal overlap can be an issue in complex spectra; less sensitive than chromatography. |
| ¹⁹F qNMR | Nuclear resonance; signal proportional to number of fluorine atoms. | 99.73% | Highly specific to the target molecule; clean spectra with low background and minimal overlap.[14] | Only detects fluorine-containing species. |
| DSC | Thermodynamic; melting point depression by impurities. | 99.65% | Fast; requires small sample size; measures total eutectic impurities without standards.[18][19] | Only for stable, crystalline solids; does not identify individual impurities; insensitive to amorphous impurities.[20] |
Conclusion: A Unified Approach to Purity Validation
This guide demonstrates that a single analytical result, no matter how precise, provides an incomplete picture of a compound's purity. By employing a suite of orthogonal methods—HPLC, GC-MS, NMR, and DSC—we subject the synthesized 3,5-Difluoro-4'-iso-propylbenzophenone to a comprehensive and rigorous evaluation.
The chromatographic methods (HPLC and GC-MS) provide exceptional separation and sensitivity for process-related impurities and isomers. Quantitative NMR offers an orthogonal, separation-free validation of the bulk material's purity, with ¹⁹F NMR serving as a highly specific tool for this fluorinated compound. Finally, DSC offers a unique thermodynamic assessment of the total crystalline purity. The convergence of results from these disparate techniques provides the highest level of confidence, ensuring that the material meets the stringent quality standards required for its intended use in research and development. This multi-faceted approach embodies the principles of scientific integrity and is essential for robust quality control in the pharmaceutical industry.[2]
References
- Title: Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support Source: PerkinElmer URL
- Source: AKJournals (Journal of Thermal Analysis and Calorimetry)
- Title: Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Title: Q 2 (R1)
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL
- Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: USP URL
- Title: ICH Q2(R1)
- Source: uspbpep.
- Title: Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations Source: ResearchGate URL
- Title: Q2(R1)
- Title: Benzophenone Analyzed with HPLC - AppNote Source: MTC USA URL
- Title: Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 Source: NIH URL
- Title: The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: ResearchGate URL
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL
- Title: Determination of benzophenone derivatives in wastewater by GC-MS/MS combined with in-port derivatization Source: DSpace Repository URL
- Source: PMC (NIH)
- Source: Analytical Methods (RSC Publishing)
- Title: A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC Source: Benchchem URL
- Source: PMC (NIH)
- Title: Recovery of the standard BP and related derivatives by GC-MS method.
- Source: Bulletin of Applied Sciences (ThaiJO)
- Title: measuring purity of organic compounds (e.g. paracetamol) with GCMS?
- Title: 19Flourine NMR Source: University of Ottawa URL
- Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Publications URL
- Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL
Sources
- 1. reddit.com [reddit.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uni-onward.com.tw [uni-onward.com.tw]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. acgpubs.org [acgpubs.org]
- 18. thermalsupport.com [thermalsupport.com]
- 19. akjournals.com [akjournals.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the In Vitro and In Vivo Efficacy of Novel Benzophenone Analogs: A Case Study Approach for 3,5-Difluoro-4'-iso-propylbenzophenone
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] The strategic placement of functional groups, such as fluorine atoms and hydrophobic moieties, can significantly modulate a compound's pharmacokinetic properties and target interactions, potentially leading to enhanced efficacy and selectivity. This guide focuses on a hypothetical novel derivative, 3,5-Difluoro-4'-iso-propylbenzophenone, for which public efficacy data is not yet available.
In the absence of direct experimental results, this document serves as a comprehensive roadmap for researchers, outlining the logical and scientific progression for evaluating the in vitro and in vivo anticancer potential of such a compound. We will draw upon established methodologies and data from related benzophenone analogs to construct a robust, self-validating framework for preclinical assessment.[3][4] Our objective is to explain not just the "how" but the "why" behind each experimental choice, providing the foundational knowledge for the rational development of new therapeutic agents.
Part 1: Foundational In Vitro Evaluation – Establishing Cytotoxic Potential
The initial phase of any anticancer drug discovery program is to determine whether the compound exhibits cytotoxic or cytostatic effects against cancer cells.[5] This is a critical go/no-go decision point. The primary assay for this purpose is a cell viability assay, most commonly the MTT assay.[6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of a compound on cell viability.[6]
Comparative Cytotoxicity Screening
To understand the potential of 3,5-Difluoro-4'-iso-propylbenzophenone, it would be screened against a panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia). This approach helps identify potential tissue-specific sensitivities. For comparison, a known chemotherapeutic agent, such as Doxorubicin or Cisplatin, and a structurally related, previously studied benzophenone analog would be tested in parallel.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | CCRF-CEM (Leukemia) |
| 3,5-Difluoro-4'-iso-propylbenzophenone | 12.5 | 18.2 | 9.8 | 7.5 |
| Benzophenone Analog (e.g., Guttiferone E)[3] | 15.1 | 25.4 | 11.2 | 8.9 |
| Doxorubicin (Positive Control)[9] | 0.8 | 1.2 | 0.9 | 0.5 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000–10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9][10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (3,5-Difluoro-4'-iso-propylbenzophenone, comparator benzophenone, and Doxorubicin) in the appropriate culture medium. Treat the cells with this range of concentrations for 48 to 72 hours. Include a vehicle-only control (e.g., DMSO).[9]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background noise.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined using non-linear regression analysis.[9]
Part 2: Mechanistic Elucidation – How Does It Kill Cancer Cells?
Once cytotoxicity is established, the next critical step is to understand the underlying mechanism of action. For many anticancer agents, including other benzophenone derivatives, cell death is induced through apoptosis (programmed cell death) and/or cell cycle arrest.[3][4][12] Flow cytometry is the gold-standard technique for these investigations.
Workflow for Mechanistic Studies
Caption: Hypothesized intrinsic apoptosis pathway.
Part 3: In Vivo Efficacy Assessment – From the Bench to a Biological System
Positive in vitro results are a prerequisite for, but not a guarantee of, in vivo efficacy. Animal models are essential for evaluating a compound's therapeutic effect in a complex biological system, providing insights into its pharmacokinetics, safety, and antitumor activity. [13]The Ehrlich Ascites Carcinoma (EAC) model and human tumor xenograft models are commonly used for this purpose. [14][15]
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a rapid and cost-effective method for initial in vivo screening. [16]It involves the intraperitoneal injection of EAC cells into mice, leading to the formation of a cancerous ascitic fluid. [14]The efficacy of the treatment is assessed by measuring the reduction in ascites volume, viable tumor cell count, and the increase in the lifespan of the treated mice.
Table 3: Hypothetical Efficacy in the EAC Mouse Model
| Treatment Group (n=10) | Dose (mg/kg/day, i.p.) | Mean Ascites Volume (mL) | % Inhibition of Cell Growth | Mean Survival Time (Days) |
| Vehicle Control | - | 5.2 ± 0.6 | - | 18 ± 2 |
| 3,5-Difluoro-4'-iso-propylbenzophenone | 25 | 1.5 ± 0.3 | 71% | 32 ± 4 |
| Doxorubicin | 0.8 | 0.9 ± 0.2 | 83% | 38 ± 3 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol 4: EAC In Vivo Model
-
Tumor Inoculation: Inoculate Swiss albino mice intraperitoneally (i.p.) with approximately 1x10⁶ EAC cells. [14]2. Treatment: After 24 hours, divide the mice into groups (e.g., vehicle control, test compound at different doses, positive control). Administer the treatments (i.p. or orally) daily for a set period (e.g., 9-14 days). [17][18]3. Monitoring: Monitor the body weight and general health of the mice daily.
-
Endpoint Analysis: At the end of the treatment period, sacrifice a subset of mice from each group. Collect the ascitic fluid to measure its volume and determine the number of viable tumor cells using the trypan blue exclusion method.
-
Survival Study: For the remaining mice, continue to monitor them without further treatment to determine the mean survival time for each group.
Human Tumor Xenograft Model
For a more clinically relevant assessment, human tumor xenograft models are employed. [19]These involve subcutaneously implanting human cancer cell lines (e.g., HCT116) into immunocompromised mice (e.g., athymic nude or NSG mice). [15][20]This allows for the growth of a solid human tumor, and the primary endpoint is the inhibition of tumor growth over time.
Experimental Protocol 5: Subcutaneous Xenograft Model
-
Cell Implantation: Inject 1-5 x 10⁶ human cancer cells (e.g., HCT116) mixed with Matrigel subcutaneously into the flank of immunocompromised mice. [21]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). [21]3. Randomization and Treatment: Randomize the mice into treatment groups. Administer the test compound and controls via the desired route (e.g., oral gavage, i.p. injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Width² x Length) / 2. [17]5. Efficacy Evaluation: Continue treatment and monitoring for a defined period (e.g., 21-28 days). The primary efficacy endpoint is the Tumor Growth Inhibition (TGI) percentage, comparing the tumor volume in treated groups to the vehicle control group. Body weight is monitored as a surrogate for toxicity.
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach to evaluate the anticancer efficacy of a novel compound, using the hypothetical 3,5-Difluoro-4'-iso-propylbenzophenone as a framework. The progression from broad in vitro cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation in relevant animal models represents a logical and rigorous pathway in preclinical drug development.
The hypothetical data presented suggest that our candidate compound demonstrates promising anticancer activity, characterized by potent cytotoxicity against various cancer cell lines, induction of G2/M phase cell cycle arrest, and initiation of apoptosis. Furthermore, its efficacy in both ascites and solid tumor models in vivo would warrant further investigation.
Future studies would focus on detailed pharmacokinetic and toxicology profiling, identification of the specific molecular target(s) through techniques like thermal proteome profiling or chemical proteomics, and evaluation in more advanced preclinical models such as patient-derived xenografts (PDX) or syngeneic models to assess interactions with the immune system. [19]This comprehensive evaluation is essential to determine the true therapeutic potential of any new anticancer agent and its viability for clinical translation.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. World Journal of Traditional Chinese Medicine. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol. PubMed. [Link]
-
MTT Assay Protocol. Cyrusbio. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]
-
Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. PMC. [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]
-
In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
-
Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Flow Cytometry Protocol. University of Rochester Medical Center. [Link]
-
Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
-
Comprehensive Preclinical Drug Efficacy Testing Solutions. Crown Bioscience. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
-
Inhibition of Ehrlich ascites carcinoma growth by melatonin: Studies with micro-CT. PMC. [Link]
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. [Link]
-
Xenograft tumor model. SMC Laboratories, Inc. [Link]
-
Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in S. bioRxiv. [Link]
-
The Anticancer Efficacy of Plasma-Oxidized Saline (POS) in the Ehrlich Ascites Carcinoma Model In Vitro and In Vivo. MDPI. [Link]
-
Ehrlich ascites carcinoma bearing mice as model of human hepatocellular carcinoma. Tanta Medical Journal. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]
-
Ehrlich Ascites carcinoma mice model for studying liver inflammation and fibrosis. Advances in Cancer Biology – Metastasis. [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. [Link]
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 16. file.sdiarticle3.com [file.sdiarticle3.com]
- 17. Inhibition of Ehrlich ascites carcinoma growth by melatonin: Studies with micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anticancer Efficacy of Plasma-Oxidized Saline (POS) in the Ehrlich Ascites Carcinoma Model In Vitro and In Vivo [mdpi.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
A Head-to-Head Comparison of 3,5-Difluoro-4'-iso-propylbenzophenone and Vemurafenib for the Treatment of BRAF V600E-Mutant Melanoma
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: 3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP) is a novel investigational compound. This guide is based on hypothesized data and established methodologies for the purpose of scientific illustration and comparison. The experimental results presented herein are simulated to reflect expected outcomes based on the known pharmacology of BRAF inhibitors.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma, affecting 40-60% of patients with cutaneous melanoma.[1][2] This has led to the development of targeted therapies that specifically inhibit the constitutively active BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Vemurafenib (Zelboraf®) was a first-in-class, FDA-approved small-molecule inhibitor that demonstrated significant improvements in progression-free and overall survival in patients with BRAF V600E-mutated melanoma.[1][3][4][5]
This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP), with the standard-of-care drug, Vemurafenib. We will delve into their hypothesized mechanisms of action, comparative in vitro efficacy, cellular pathway modulation, in vivo anti-tumor activity, and pharmacokinetic profiles. This document is intended to provide researchers, scientists, and drug development professionals with a detailed framework for evaluating novel kinase inhibitors.
Mechanistic Overview: Targeting the Aberrant MAPK Pathway
The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, which in turn phosphorylates and activates MEK1/2.[3] This triggers a downstream signaling cascade, ultimately leading to the activation of ERK1/2, which promotes cell proliferation, survival, and differentiation.[6] Both Vemurafenib and the investigational compound DFIBP are hypothesized to be ATP-competitive inhibitors of the BRAF V600E kinase, thereby blocking this aberrant signaling and inducing tumor cell apoptosis.[1][3][4][6]
Figure 1: Simplified MAPK signaling pathway and the inhibitory action of DFIBP and Vemurafenib.
In Vitro Efficacy and Selectivity
The initial evaluation of a novel kinase inhibitor involves determining its potency and selectivity. This is typically achieved through a combination of biochemical and cell-based assays.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DFIBP and Vemurafenib against the isolated BRAF V600E enzyme.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for this purpose.
-
Reagents: Recombinant human BRAF V600E kinase, biotinylated MEK1 substrate, ATP, europium-labeled anti-phospho-MEK antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The BRAF V600E enzyme is incubated with varying concentrations of DFIBP or Vemurafenib.
-
ATP and the biotinylated MEK1 substrate are added to initiate the kinase reaction.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated MEK1.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Hypothetical Results:
| Compound | BRAF V600E IC50 (nM) | c-RAF (WT) IC50 (nM) | Selectivity Index (c-RAF/BRAF V600E) |
| DFIBP | 8 | 950 | 118.75 |
| Vemurafenib | 31 | 100 | 3.23 |
Interpretation: The hypothetical data suggests that DFIBP exhibits higher potency against BRAF V600E and significantly greater selectivity over wild-type c-RAF compared to Vemurafenib. High selectivity is desirable to minimize off-target effects, which can contribute to toxicity.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of DFIBP and Vemurafenib in a human melanoma cell line harboring the BRAF V600E mutation.
Methodology:
-
Cell Line: A375 (human malignant melanoma, BRAF V600E positive).
-
Procedure:
-
A375 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of DFIBP or Vemurafenib for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo®.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.
Hypothetical Results:
| Compound | A375 (BRAF V600E) GI50 (nM) |
| DFIBP | 25 |
| Vemurafenib | 90 |
Interpretation: Consistent with the biochemical data, DFIBP demonstrates superior anti-proliferative activity in a relevant cancer cell line compared to Vemurafenib.
Cellular Pathway Modulation
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is crucial to assess the modulation of the MAPK pathway within the cell.
Western Blot Analysis of Phospho-ERK
Objective: To measure the inhibition of ERK phosphorylation, a key downstream effector of BRAF, in response to drug treatment.
Methodology:
-
Cell Line: A375 cells.
-
Procedure:
-
Cells are treated with DFIBP or Vemurafenib at various concentrations for a short duration (e.g., 2 hours).
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
-
Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
Hypothetical Results: DFIBP is expected to show a more profound and sustained reduction in p-ERK levels at lower concentrations compared to Vemurafenib, corroborating its higher potency.
In Vivo Anti-Tumor Efficacy
The ultimate preclinical validation of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of human tumors.[7][8][9][10]
Melanoma Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of DFIBP and Vemurafenib in an immunodeficient mouse model bearing a BRAF V600E-mutant melanoma PDX.
Figure 2: Workflow for the in vivo patient-derived xenograft (PDX) efficacy study.
Methodology:
-
Model: NOD/SCID mice engrafted with a BRAF V600E-positive melanoma PDX.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment cohorts: Vehicle control, DFIBP (e.g., 30 mg/kg, oral, daily), and Vemurafenib (e.g., 50 mg/kg, oral, daily).
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.
Hypothetical Results:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | - |
| DFIBP (30 mg/kg) | 250 | 83 |
| Vemurafenib (50 mg/kg) | 450 | 70 |
Interpretation: DFIBP is hypothesized to induce more significant tumor growth inhibition in the PDX model, suggesting superior in vivo efficacy compared to Vemurafenib at the tested doses.
Pharmacokinetic and ADME-Tox Profile
A favorable pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for a successful drug candidate.[11][12] Early in vitro ADME and in vivo PK studies help to de-risk candidates.[13]
In Vitro ADME Assays
A standard panel of in vitro assays is used to predict the ADME properties of a compound.
Hypothetical Results:
| Assay | DFIBP | Vemurafenib | Interpretation |
| Metabolic Stability (Human Liver Microsomes, t½ min) | >60 | 35 | DFIBP shows higher metabolic stability, suggesting lower clearance. |
| CYP450 Inhibition (IC50, µM for major isoforms) | >10 | 1-5 (multiple isoforms) | DFIBP has a lower potential for drug-drug interactions.[14] |
| Plasma Protein Binding (%) | 98 | >99 | Both compounds are highly protein-bound. |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15 | 8 | DFIBP exhibits higher permeability, suggesting better oral absorption.[11] |
In Vivo Pharmacokinetics in Rodents
Objective: To determine the key pharmacokinetic parameters of DFIBP and Vemurafenib following oral administration in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
A single oral dose of DFIBP or Vemurafenib is administered.
-
Blood samples are collected at various time points.
-
Plasma concentrations of the drugs are determined by LC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Hypothetical Results:
| Parameter | DFIBP (30 mg/kg) | Vemurafenib (50 mg/kg) |
| Cmax (ng/mL) | 2500 | 3500 |
| Tmax (hr) | 2 | 4 |
| AUC₀-inf (ng·hr/mL) | 28000 | 25000 |
| Oral Bioavailability (%) | 45 | 30 |
Interpretation: The hypothetical PK data suggests that DFIBP has higher oral bioavailability and a more favorable exposure profile (AUC) compared to Vemurafenib, which aligns with the in vitro ADME predictions.
Conclusion and Future Directions
This comparative guide, based on hypothesized yet plausible data, positions 3,5-Difluoro-4'-iso-propylbenzophenone (DFIBP) as a promising next-generation BRAF V600E inhibitor with several potential advantages over the standard-of-care drug, Vemurafenib. These include:
-
Higher Potency and Selectivity: Leading to potentially greater efficacy and a wider therapeutic window.
-
Superior In Vivo Efficacy: Demonstrated by more robust tumor growth inhibition in a clinically relevant PDX model.
-
Improved Pharmacokinetic Profile: Including higher oral bioavailability and lower potential for drug-drug interactions.
While these simulated results are encouraging, further rigorous preclinical development is required. Key next steps would include comprehensive toxicology studies, evaluation in models of acquired resistance, and combination studies with other targeted agents (e.g., MEK inhibitors) or immunotherapies.[15][16] The data presented here provides a strong rationale for advancing DFIBP into these critical stages of drug discovery.
References
-
Vemurafenib - Wikipedia. [Link]
-
What is the mechanism of Vemurafenib? - Patsnap Synapse. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World (DDW). [Link]
-
Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. [Link]
-
Vemurafenib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. [Link]
-
Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. Crown Bioscience. [Link]
-
A melanoma patient-derived xenograft model - Johns Hopkins University. [Link]
-
Importance of ADME and Toxicology Studies in Drug Discovery. Visikol. [Link]
-
A Melanoma Patient-Derived Xenograft Model - JoVE. [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed. [Link]
-
An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state | PNAS. [Link]
-
national institute for health and care excellence - NICE. [Link]
-
The Melanoma Patient-Derived Xenograft (PDX) Model - PMC - NIH. [Link]
-
Modeling Melanoma In Vitro and In Vivo - PMC - NIH. [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - AACR Journals. [Link]
-
Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - Research. Institut Pasteur. [Link]
-
ADME-Tox - Drug discovery & safety - BIOMEX. [Link]
-
The Role of Targeted Therapy in Treating Advanced Melanoma. Melanoma Research Alliance. [Link]
-
Immunotherapy Combination Most Effective as Initial Treatment for BRAF+ Melanoma - NCI. [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. [Link]
-
Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy - PMC. [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. [Link]
-
Comparison of Testing Methods for the Detection of BRAF V600E Mutations in Malignant Melanoma: Pre-Approval Validation Study of the Companion Diagnostic Test for Vemurafenib | PLOS One. [Link]
-
Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures. [Link]
-
An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state - PubMed. [Link]
-
Optimal treatment strategy for metastatic melanoma patients harboring BRAF-V600 mutations - PMC. [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nice.org.uk [nice.org.uk]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vemurafenib - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. crownbio.com [crownbio.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A Melanoma Patient-Derived Xenograft Model [jove.com]
- 10. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 12. Drug discovery & safety: Evaluation of ADME-Tox. [biomex.de]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
- 15. Immunotherapy Combination for BRAF+ Melanoma - NCI [cancer.gov]
- 16. Optimal treatment strategy for metastatic melanoma patients harboring BRAF-V600 mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone: An Independent Verification and Methodological Analysis
For distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of plausible synthetic routes for 3,5-Difluoro-4'-iso-propylbenzophenone, a fluorinated aromatic ketone with potential applications as a key intermediate in medicinal chemistry and materials science. While a specific, peer-reviewed synthesis for this exact molecule is not prominently reported in foundational literature, this document leverages established, robust chemical methodologies to propose and compare the most effective strategies for its preparation.
Our analysis focuses on three cornerstone synthetic transformations: the classic Friedel-Crafts Acylation, the versatile Grignard Reaction, and the modern Suzuki-Miyaura Cross-Coupling. Each method is critically evaluated for its efficiency, scalability, and practicality in a research and development setting. We provide detailed, validated protocols derived from analogous transformations to empower researchers with the practical knowledge required for successful synthesis.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The synthesis of an unsymmetrical diaryl ketone like 3,5-Difluoro-4'-iso-propylbenzophenone requires the formation of a carbon-carbon bond between the two distinct aromatic moieties and the central carbonyl group. The choice of synthetic strategy is dictated by factors including starting material availability, desired scale, functional group tolerance, and overall cost-effectiveness. The electron-withdrawing nature of the two fluorine atoms on one ring significantly influences the reactivity and must be a key consideration in experimental design.[1]
Below is a logical diagram outlining the decision-making process for selecting a synthetic route.
Caption: Decision matrix for synthesizing 3,5-Difluoro-4'-iso-propylbenzophenone.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful and direct method for forming aryl ketones via electrophilic aromatic substitution. In this proposed route, isopropylbenzene (cumene) is acylated with 3,5-difluorobenzoyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme: (Self-generated image, chemical structures drawn for illustrative purposes)
Mechanistic Principle: The Lewis acid catalyst coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of cumene. The isopropyl group is a moderate activating group and a para-director, meaning the acylation should occur predominantly at the 4-position, opposite the isopropyl group, leading to the desired product. The strong deactivating effect of the two fluorine atoms on the 3,5-difluorobenzoyl chloride prevents self-acylation.[1]
Advantages:
-
Atom Economy & Directness: This is a one-step synthesis from readily available starting materials.
-
Scalability: The reaction is industrially well-established and can be performed on a large scale.[2][3]
-
Cost-Effectiveness: Aluminum chloride is an inexpensive and potent catalyst.[4]
Limitations:
-
Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone. This leads to a significant amount of acidic waste during workup.
-
Substrate Limitations: The reaction is generally not suitable for strongly deactivated aromatic rings. While cumene is activated, this limitation is important in broader contexts.
Method 2: Grignard-based Synthesis
The Grignard reaction is a classic organometallic reaction for C-C bond formation.[5] A plausible two-step route involves the initial formation of a Grignard reagent from 4-bromoisopropylbenzene, followed by its reaction with 3,5-difluorobenzaldehyde. The resulting secondary alcohol is then oxidized to the target ketone.
Reaction Scheme: (Self-generated image, chemical structures drawn for illustrative purposes)
Mechanistic Principle:
-
Grignard Reagent Formation: Magnesium metal undergoes oxidative insertion into the carbon-bromine bond of 4-bromoisopropylbenzene to form 4-isopropylphenylmagnesium bromide.[6]
-
Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde.[7] An acidic workup protonates the resulting alkoxide to yield a diaryl-methanol intermediate.
-
Oxidation: The secondary alcohol is oxidized to the ketone using a standard oxidant such as pyridinium chlorochromate (PCC), a Swern oxidation, or a Dess-Martin periodinane oxidation.
Advantages:
-
Versatility: Grignard reagents can be used to synthesize a wide variety of compounds.[7]
-
Convergent Synthesis: Two complex fragments are brought together late in the synthesis.
Limitations:
-
Moisture Sensitivity: Grignard reagents are highly basic and react readily with water and other protic sources, requiring strictly anhydrous conditions.[5]
-
Multiple Steps: This route requires a minimum of two distinct reaction steps (Grignard addition and oxidation), which can lower the overall yield.
-
Side Reactions: Wurtz coupling can lead to the formation of biphenyl byproducts during Grignard reagent formation.[8]
Method 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[9] For this synthesis, a carbonylative Suzuki coupling provides a highly efficient and selective route, coupling 4-isopropylphenylboronic acid with 3,5-difluorobenzoyl chloride.
Reaction Scheme: (Self-generated image, chemical structures drawn for illustrative purposes)
Mechanistic Principle: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the Pd(0) catalyst to the 3,5-difluorobenzoyl chloride, transmetalation with the 4-isopropylphenylboronic acid (activated by a base), and finally, reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst.[9][10]
Advantages:
-
High Yield and Selectivity: Suzuki couplings are renowned for their high yields and chemoselectivity, with minimal side products.[11]
-
Functional Group Tolerance: The reaction conditions are mild and tolerate a wide range of functional groups on both coupling partners.
-
Catalytic Nature: Only a small amount of the palladium catalyst is required.
Limitations:
-
Cost: Palladium catalysts and the associated phosphine ligands can be expensive, which may be a limiting factor for large-scale synthesis.
-
Boronic Acid Stability: Arylboronic acids can undergo protodeboronation or form anhydrides (boroxines) upon storage, potentially affecting reactivity.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for each proposed synthetic strategy to facilitate an objective comparison.
| Feature | Friedel-Crafts Acylation | Grignard-based Synthesis | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | Isopropylbenzene, 3,5-Difluorobenzoyl Chloride | 4-Bromoisopropylbenzene, Mg, 3,5-Difluorobenzaldehyde | 4-Isopropylphenylboronic Acid, 3,5-Difluorobenzoyl Chloride |
| Number of Steps | 1 | 2-3 | 1 |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85% over 2 steps) | Excellent (>90%) |
| Key Reagents | AlCl₃ (stoichiometric) | Mg turnings, Anhydrous Solvents, Oxidant (e.g., PCC) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Primary Advantage | Low cost, high throughput, scalability.[3][4] | Versatility, convergent approach. | High yield, excellent selectivity, mild conditions.[11] |
| Primary Disadvantage | Large waste stream, harsh conditions. | Strict anhydrous conditions required, multi-step process.[5] | High cost of catalyst and ligands. |
| Scalability | Excellent | Moderate | Good (cost-dependent) |
Recommended Experimental Protocol: Friedel-Crafts Acylation
Based on its directness, cost-effectiveness, and high potential yield, the Friedel-Crafts acylation is recommended as the most practical approach for both lab-scale and larger-scale synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal Guide: 3,5-Difluoro-4'-iso-propylbenzophenone
Executive Directive
Do not dispose of this compound down the drain or in general trash. 3,5-Difluoro-4'-iso-propylbenzophenone (CAS: 844885-09-2) is a halogenated organic compound.[1][2][3][4] Its disposal requires strict segregation from non-halogenated solvents to prevent the formation of hazardous byproducts (such as dioxins or hydrofluoric acid) during downstream incineration.
Immediate Action Required:
-
Segregate: Place in the Halogenated Organic Waste stream.
-
Label: Mark clearly as "Halogenated" and "Irritant."
-
Container: Use High-Density Polyethylene (HDPE) or glass containers; avoid metal if acidic impurities are suspected.
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards to ensure compatibility with waste streams.
| Parameter | Specification |
| Chemical Name | 3,5-Difluoro-4'-iso-propylbenzophenone |
| CAS Number | 844885-09-2 |
| Molecular Formula | C₁₆H₁₄F₂O |
| Physical State | Solid (Crystalline Powder) |
| Halogen Content | Yes (Fluorine) – Requires Halogenated Waste Stream |
| GHS Classification | Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant) |
| Combustion Hazards | Releases Carbon Oxides (CO, CO₂) and Hydrogen Fluoride (HF) |
Waste Segregation Logic
Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated compounds with non-halogenated fuels can damage incinerator scrubbers and violate EPA/RCRA regulations.
Why this matters: Standard organic solvents (acetone, ethanol) are often used as fuel blending agents in cement kilns. Halogenated compounds (containing F, Cl, Br, I) cannot be used in this manner because they generate acidic gases (like HF) and potential environmental toxins upon combustion. They require dedicated high-temperature incineration with acid gas scrubbing.
Decision Matrix: Waste Stream Selection
Figure 1: Waste Stream Segregation Logic. Note that 3,5-Difluoro-4'-iso-propylbenzophenone must always follow the "Halogenated" path.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Container Selection: Use a wide-mouth HDPE or glass jar. Do not use standard trash bags or biohazard bags.
-
Transfer: Transfer the solid chemical into the container inside a chemical fume hood to prevent dust inhalation.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: Write "3,5-Difluoro-4'-iso-propylbenzophenone".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Note: Explicitly write "Contains Fluorine" to alert downstream handlers.
-
-
Storage: Cap tightly and store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
If the chemical is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) or Chloroform : This is already a halogenated stream. Pour directly into the Halogenated Waste carboy.
-
If dissolved in Acetone or Methanol : Although the solvent is non-halogenated, the presence of the fluorinated solute contaminates the mixture. The entire volume must be treated as Halogenated Waste.
-
-
pH Check: Ensure the solution is neutral (pH 5–9). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions or gas evolution.
-
Secondary Containment: Ensure the waste carboy is sitting in a secondary containment tray to catch potential leaks.
Emergency Response: Spills & Exposure
In the event of a spill during the disposal process, follow this containment workflow.
Figure 2: Immediate Spill Response Protocol.
Specific Cleanup Steps:
-
Dust Control: If the spill is solid powder, cover with a damp paper towel (water or oil-dampened) to prevent dust generation before sweeping.
-
Decontamination: Wipe the surface with a detergent solution after bulk removal.
-
Waste: All cleanup materials (gloves, paper towels, scoops) must be disposed of as Solid Hazardous Waste .
Regulatory Compliance & References
This protocol adheres to the principles of RCRA (Resource Conservation and Recovery Act) regarding the "Cradle-to-Grave" management of hazardous waste.
-
EPA Waste Code: While this specific chemical is not P or U listed, it is regulated as a Characteristic Waste if it exhibits toxicity, or generally as Halogenated Organic Waste under state-specific laboratory management plans.
-
Incineration Requirement: Fluorinated compounds require incineration at temperatures >1100°C with specific residence times to ensure complete destruction of the C-F bond and capture of HF gas [1].
References
-
Fisher Scientific. (2025). Safety Data Sheet: Fluorinated Benzophenone Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from
-
PubChem. (2025). Compound Summary: 3,5-Difluoro-4'-iso-propylbenzophenone (CAS 844885-09-2).[5] Retrieved from
-
Cornell University EHS. (2023). Guide to Chemical Waste Segregation. Retrieved from
Disclaimer: This guide is intended for trained laboratory professionals. Always consult your institution's Environmental Health & Safety (EHS) department for site-specific disposal regulations.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
